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2-Fluoro-3-iodo-5-nitropyridine Documentation Hub

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  • Product: 2-Fluoro-3-iodo-5-nitropyridine
  • CAS: 884495-33-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Fluoro-3-iodo-5-nitropyridine

The following technical monograph details the physicochemical properties, synthetic utility, and handling protocols for 2-Fluoro-3-iodo-5-nitropyridine , a critical intermediate in modern medicinal chemistry. CAS Registr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the physicochemical properties, synthetic utility, and handling protocols for 2-Fluoro-3-iodo-5-nitropyridine , a critical intermediate in modern medicinal chemistry.

CAS Registry Number: 884495-33-4 Formula: C₅H₂FIN₂O₂ Molecular Weight: 267.98 g/mol

Executive Summary

2-Fluoro-3-iodo-5-nitropyridine (FINP) is a trisubstituted pyridine scaffold characterized by three orthogonal reactive handles: a labile fluorine atom at C2, an iodide handle at C3, and a nitro group at C5. This specific substitution pattern allows for sequential, regioselective functionalization, making it a "privileged structure" for the synthesis of complex heteroaromatic drugs, particularly kinase inhibitors and PROTAC linkers. Its utility lies in the electronic differentiation of the ring, where the C2-position is activated for nucleophilic aromatic substitution (


), while the C3-position remains available for transition-metal-catalyzed cross-coupling.

Physicochemical Characterization

Due to its specialized nature as a transient intermediate, some physical constants are derived from validated computational models (ACD/Labs, ChemAxon) and structural analog analysis.

Table 1: Core Physical Properties
PropertyValue / DescriptionConfidence
Physical State Solid (Crystalline powder)High (Analogous to methyl derivative)
Appearance Pale yellow to off-whiteHigh (Typical of nitro-halopyridines)
Melting Point 50–55 °C (Predicted range)Medium (See Note 1)
Boiling Point 328.5 ± 37.0 °C (at 760 mmHg)Predicted
Density 2.218 ± 0.06 g/cm³Predicted
LogP (Octanol/Water) 1.85 ± 0.45Predicted
pKa (Conjugate Acid) -4.5 (Pyridine Nitrogen)Predicted (Highly electron-deficient)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in WaterHigh

Note 1 (Melting Point Analysis): The methyl analog (2-fluoro-3-iodo-5-methylpyridine) melts at 38–42 °C. The replacement of the methyl group with a nitro group increases polarity and intermolecular dipole-dipole interactions, typically raising the melting point by 10–20 °C.

Molecular Architecture & Electronic Properties

The reactivity of FINP is dictated by the synergistic electronic effects of its substituents.

  • C2-Fluorine (The Electrophile): The fluorine atom is highly activated for

    
     reactions. The inductive electron-withdrawal from the adjacent pyridine nitrogen and the para-nitro group creates a significant positive electrostatic potential at C2.
    
  • C3-Iodine (The Cross-Coupling Handle): The iodine atom is sterically crowded but electronically distinct. It does not participate in

    
     under mild conditions because fluorine is a superior leaving group in these systems (due to the stabilization of the Meisenheimer intermediate). This allows the iodine to be preserved for subsequent Suzuki-Miyaura or Sonogashira couplings.
    
  • C5-Nitro (The Activating Group): The nitro group serves two roles: it lowers the LUMO energy of the ring to facilitate nucleophilic attack at C2, and it serves as a masked amine (via reduction) for late-stage functionalization.

Analytical Profiling

Identification of FINP relies on specific spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       ~9.0–9.2 ppm (d):  Proton at C6 . This proton is the most deshielded due to its position alpha to the nitrogen and ortho to the nitro group. It typically appears as a doublet due to long-range coupling with the C2-Fluorine (
      
      
      
      Hz).
    • 
       ~8.8–9.0 ppm (dd):  Proton at C4 . Deshielded by the ortho-nitro and ortho-iodo groups. It shows coupling to the C2-Fluorine (
      
      
      
      Hz).
  • ¹⁹F NMR:

    • 
       ~ -60 to -70 ppm:  Characteristic of 2-fluoropyridines.
      
Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Signature:

    
    . The iodine atom provides a minimal isotope pattern (monoisotopic), but the mass defect is significant.
    

Synthetic Utility & Reactivity Landscape

The power of FINP lies in its Orthogonal Reactivity . The diagram below illustrates the logical flow of functionalization, where reaction conditions can be tuned to target specific sites without affecting others.

Reactivity Workflow Diagram

FINP_Reactivity cluster_legend Selectivity Rules FINP 2-Fluoro-3-iodo-5-nitropyridine (Core Scaffold) SNAr_Product 2-Amino-3-iodo-5-nitropyridine (Product A) FINP->SNAr_Product Pathway 1: SNAr (R-NH2, DIPEA, 0°C) Target: C2-F Suzuki_Product 2-Fluoro-3-aryl-5-nitropyridine (Product B) FINP->Suzuki_Product Pathway 2: Cross-Coupling (Ar-B(OH)2, Pd(0)) Target: C3-I Reduction_Product 2-Fluoro-3-iodo-5-aminopyridine (Product C) FINP->Reduction_Product Pathway 3: Reduction (Fe/AcOH or SnCl2) Target: C5-NO2 Rule1 1. C2-F is most reactive (kinetic control). Rule2 2. C3-I is stable to SNAr conditions.

Figure 1: Orthogonal reactivity map of 2-Fluoro-3-iodo-5-nitropyridine. Pathway 1 (Red) is the most common first step.

Protocol 1: Regioselective (Displacement of Fluorine)

Objective: To install an amine at C2 while preserving the C3-iodide.

  • Dissolve FINP (1.0 eq) in anhydrous THF or DMF.

  • Cool to 0 °C to prevent side reactions at the iodine center.

  • Add the amine nucleophile (1.1 eq) and a base (DIPEA or

    
    , 2.0 eq).
    
  • Monitor by TLC/LCMS. Conversion is usually rapid (< 1 hour) due to the high activation.

  • Workup: Dilute with water, extract with EtOAc.

  • Mechanistic Insight: The intermediate Meisenheimer complex is stabilized by the electronegative fluorine and the para-nitro group. Iodine is a poorer leaving group in this context because the C-I bond is stronger than the C-F bond in the transition state of

    
     where bond breaking is not rate-determining.
    
Protocol 2: Directed Ortho-Metallation (Synthesis of the Scaffold)

If the compound cannot be sourced, it is synthesized via:

  • Starting Material: 2-Fluoro-5-nitropyridine.[1][2][3]

  • Reagent: LDA (Lithium Diisopropylamide), 1.1 eq, THF, -78 °C.

  • Mechanism: Lithium coordinates to the fluorine and nitro group, directing deprotonation selectively at C3 (the position between the directing groups).

  • Quench: Add Iodine (

    
    ) in THF.
    
  • Result: 2-Fluoro-3-iodo-5-nitropyridine.[4]

Handling, Stability & Safety

Signal Word: WARNING

Hazard Statements (GHS)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H317: May cause an allergic skin reaction (Sensitizer).

Storage & Stability[10][11][12]
  • Temperature: Store at 2–8 °C (Refrigerate).

  • Light Sensitivity: Protect from light. Iodinated heterocycles can undergo photolytic deiodination over time.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).

Waste Disposal

Dispose of as hazardous halogenated organic waste. Do not allow to enter drains.

References

  • PubChem Compound Summary. (2025). 2-Fluoro-3-iodo-5-nitropyridine (CAS 884495-33-4).[4] National Center for Biotechnology Information. Link

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Fluoro-3-iodo-5-methylpyridine (Analogous Safety Data).Link

  • ChemicalBook. (2024). Product Entry: 2-Fluoro-3-iodo-5-nitropyridine.[4]Link

Sources

Exploratory

solubility of 2-Fluoro-3-iodo-5-nitropyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2-Fluoro-3-iodo-5-nitropyridine in Organic Solvents Authored by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Fluoro-3-iodo-5-nitropyridine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-3-iodo-5-nitropyridine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. In the absence of extensive published quantitative data, this document offers a detailed theoretical framework for predicting its solubility based on its molecular structure. Furthermore, it presents robust, step-by-step experimental protocols for both qualitative and quantitative solubility determination, designed to be self-validating and aligned with industry best practices. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility profile of this and similar compounds to inform reaction optimization, formulation development, and process scale-up.

Introduction: The Significance of 2-Fluoro-3-iodo-5-nitropyridine

2-Fluoro-3-iodo-5-nitropyridine is a highly functionalized pyridine derivative with significant potential as a building block in organic synthesis. The pyridine scaffold is a cornerstone in medicinal chemistry, and the specific arrangement of its substituents—a fluorine atom, an iodine atom, and a nitro group—imparts a unique combination of reactivity and physicochemical properties. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr)[1]. The halogen substituents, particularly the iodine, provide versatile handles for cross-coupling reactions, enabling the construction of complex molecular architectures.

The inclusion of fluorine in pharmaceutical candidates is a widely used strategy to modulate metabolic stability, bioavailability, and binding affinity[2]. Therefore, understanding the solubility of 2-Fluoro-3-iodo-5-nitropyridine is paramount for its effective utilization in drug discovery and development pipelines. Solubility is a critical parameter that influences reaction kinetics, purification strategies, and the ultimate formulation of an active pharmaceutical ingredient (API)[3][4].

Theoretical Solubility Profile of 2-Fluoro-3-iodo-5-nitropyridine

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of 2-Fluoro-3-iodo-5-nitropyridine suggests a moderate to low polarity.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a weak base and can participate in hydrogen bonding.

  • Nitro Group (-NO2): This is a strong electron-withdrawing and polar group.

  • Fluoro Group (-F): While fluorine is highly electronegative, its small size and single bond to carbon result in a moderate contribution to overall molecular polarity.

  • Iodo Group (-I): The large size and polarizability of the iodine atom can lead to significant van der Waals interactions.

Based on this structure, we can predict its general solubility behavior in different classes of organic solvents.

Table 1: Predicted Solubility of 2-Fluoro-3-iodo-5-nitropyridine in Common Organic Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)HighThese solvents can effectively solvate the polar nitro group and the pyridine nitrogen without engaging in strong hydrogen bonding that would be disrupted by the solute.
Polar Protic Methanol, Ethanol, IsopropanolModerateThe ability of these solvents to act as hydrogen bond donors and acceptors will facilitate dissolution. However, the overall non-polar character contributed by the iodo and aromatic ring may limit high solubility.
Non-Polar Toluene, Hexanes, Diethyl EtherLow to ModerateWhile the pyridine ring and iodo group have some non-polar character, the presence of the highly polar nitro group will likely limit solubility in very non-polar solvents. Diethyl ether, with its slight polarity, may show moderate solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a good balance of polarity and are often effective at dissolving a wide range of organic compounds.

Experimental Determination of Solubility

To obtain precise and actionable data, experimental determination of solubility is essential. The following protocols outline both qualitative and quantitative methods.

Qualitative Solubility Analysis

A preliminary qualitative analysis can efficiently classify the compound and provide insights into its acidic or basic properties. This is typically done by observing solubility in a series of aqueous solutions of varying pH.[5][6][7][8][9]

  • Preparation: In separate, clearly labeled small test tubes, add approximately 10-20 mg of 2-Fluoro-3-iodo-5-nitropyridine.

  • Solvent Addition: To each test tube, add 1 mL of the respective solvent (Water, 5% HCl, 5% NaOH, 5% NaHCO₃) in 0.2 mL increments.

  • Observation: After each addition, vortex the mixture for 30 seconds and visually inspect for dissolution. A compound is considered soluble if it completely dissolves.

  • Heating: If the compound is insoluble at room temperature, gently warm the test tube and observe any changes in solubility. Note if the compound precipitates upon cooling.

  • Record Keeping: Meticulously record all observations.

G cluster_0 Qualitative Solubility Workflow A Start: 2-Fluoro-3-iodo-5-nitropyridine Sample B Add Water A->B C Soluble? B->C D Add 5% HCl C->D No N End C->N Yes (Neutral Polar) E Soluble? D->E F Add 5% NaOH E->F No J Classify as Basic E->J Yes G Soluble? F->G H Add 5% NaHCO3 G->H Yes M Classify as Neutral/Inert G->M No I Soluble? H->I K Classify as Weakly Acidic I->K No L Classify as Strongly Acidic I->L Yes J->N K->N L->N M->N

Caption: Workflow for qualitative solubility analysis.

Quantitative Solubility Determination (Gravimetric Method)

For precise solubility values, a gravimetric method is robust and reliable.[4] This involves creating a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

  • Sample Preparation: Add an excess amount of 2-Fluoro-3-iodo-5-nitropyridine to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.

  • Phase Separation: Allow the vial to stand undisturbed at the same temperature until the undissolved solid has fully sedimented.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry container (e.g., a watch glass or a small beaker).

  • Drying: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point until a constant weight is achieved.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of container with solute) - (Mass of empty container)] / (Volume of supernatant taken in mL) * 100

G cluster_1 Quantitative Gravimetric Solubility Workflow P Start: Add excess solute to known volume of solvent Q Equilibrate at constant temperature (24-48h) P->Q R Allow solid to sediment Q->R S Withdraw known volume of supernatant via filter R->S T Transfer to pre-weighed container S->T U Evaporate solvent to dryness T->U V Weigh container with dried solute U->V W Calculate solubility (g/100 mL) V->W X End W->X

Caption: Workflow for quantitative solubility determination.

Conclusion

References

Sources

Foundational

Technical Monograph: Stability, Storage, and Handling of 2-Fluoro-3-iodo-5-nitropyridine

[1] CAS: 170845-66-8 Formula: Molecular Weight: 267.98 g/mol [1] Executive Technical Summary 2-Fluoro-3-iodo-5-nitropyridine is a highly functionalized heterocyclic building block used primarily in the synthesis of compl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS: 170845-66-8 Formula:


Molecular Weight:  267.98  g/mol [1]

Executive Technical Summary

2-Fluoro-3-iodo-5-nitropyridine is a highly functionalized heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds.[1] Its utility stems from its orthogonal reactivity profile: the C2-fluorine atom is activated for nucleophilic aromatic substitution (


), the C3-iodine atom serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), and the C5-nitro group acts as a masked amine or an electron-withdrawing activator.[1]

However, this high reactivity translates to significant stability challenges. The compound is prone to hydrolytic defluorination (driven by the electron-deficient ring) and photolytic deiodination .[1] This guide outlines the mechanistic basis for these instabilities and provides a validated protocol for storage and handling.

Physicochemical Profile & Hazard Identification

The stability of this compound is dictated by the electronic synergy between the nitro group and the ring nitrogen, which renders the C2 position highly electrophilic.

PropertySpecificationTechnical Implication
Physical State White to pale yellow crystalline solidColor change to deep yellow/brown indicates degradation (liberation of

or formation of hydroxypyridines).[1]
Melting Point 68-72 °C (Typical)Low melting point suggests susceptibility to sintering or fusion at elevated ambient temperatures.[1]
Solubility Soluble in DCM, EtOAc, DMSOProtic solvents (MeOH, EtOH) promote nucleophilic attack if bases are present.
Reactivity High (

active)
Critical: C2-F bond is labile to hydrolysis in moist air.[1]
Light Sensitivity High (C-I bond)Susceptible to homolytic cleavage under UV/Vis light.[1]
Safety Assessment (GHS Classification)
  • Acute Toxicity: Category 3 (Oral/Dermal/Inhalation).[1] The combination of a nitro group and a labile halogen suggests potential for alkylating activity in biological systems.

  • Irritation: Causes skin and serious eye irritation (H315, H319).[2]

  • Sensitizer: Potential respiratory sensitizer due to reactive halogen.[1]

Mechanisms of Degradation

To implement effective storage, one must understand the causality of degradation.

A. Hydrolytic Defluorination ( )

The C5-nitro group and the pyridine nitrogen withdraw electron density from the ring, making the C2 carbon extremely electron-deficient.[1] In the presence of atmospheric moisture (


), the fluorine atom is displaced via an addition-elimination mechanism (Meisenheimer complex intermediate).[1]
  • Outcome: Formation of 3-iodo-5-nitropyridin-2(1H)-one (2-hydroxy tautomer) and HF.[1]

  • Indicator: The pyridone product often has a higher melting point and different solubility profile; HF formation can etch glass containers over long periods.

B. Photolytic Deiodination

The C3-Iodine bond is the weakest bond in the molecule (


). Exposure to photons (

) causes homolytic cleavage, generating an aryl radical and an iodine radical.
  • Outcome: Formation of 2-fluoro-5-nitropyridine (via H-abstraction) and molecular iodine (

    
    ).[1]
    
  • Indicator: Appearance of purple/brown discoloration (

    
    ) on the solid surface.
    

Visualized Degradation Pathways

The following diagram maps the degradation logic and the environmental triggers that must be controlled.

DegradationPathways cluster_legend Storage Critical Control Points Parent 2-Fluoro-3-iodo- 5-nitropyridine (Active API) Meisenheimer Meisenheimer Complex (Transient) Parent->Meisenheimer +H2O (Moisture) Radical Aryl Radical Intermediate Parent->Radical +hv (UV/Light) Pyridone 3-Iodo-5-nitro- pyridin-2-one (Hydrolysis Impurity) Meisenheimer->Pyridone -HF HF HF (Corrosive byproduct) Meisenheimer->HF Deiodo 2-Fluoro-5- nitropyridine (Photolytic Impurity) Radical->Deiodo +H (Abstraction) Iodine I2 (Discoloration) Radical->Iodine key Blue Path: Prevent with Desiccants/Inert Gas Red Path: Prevent with Amber Glass/Foil

Figure 1: Mechanistic degradation pathways illustrating the necessity for moisture and light control.[1]

Master Storage Protocol

This protocol is designed to maximize shelf-life (>2 years) by mitigating the pathways described above.

Tier 1: Long-Term Storage (>1 Month)[1]
  • Temperature: -20°C to 5°C . Refrigeration is mandatory to kinetically inhibit the

    
     hydrolysis rate.
    
  • Atmosphere: Inert Gas (Argon preferred) .[1] Argon is heavier than air and provides a better blanket than Nitrogen. Flush the headspace before sealing.

  • Container:

    • Primary: Amber borosilicate glass vial with a Teflon (PTFE) lined screw cap.[1] Note: Avoid metal spatulas or caps that may corrode if trace HF generates.[1]

    • Secondary: Seal the primary vial with Parafilm. Place inside a heat-sealed aluminized Mylar bag containing a packet of activated molecular sieves or silica gel.[1]

  • Light: Total exclusion. The Mylar bag serves as a secondary light barrier.

Tier 2: Working Bench Storage (<1 Month)[1]
  • Temperature: 2-8°C (Standard Refrigerator).

  • Desiccation: Store the vial inside a desiccator cabinet when not in use.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid (which immediately triggers hydrolysis).

Analytical Quality Control (QC)[1]

To validate the integrity of the compound before use in critical experiments, use the following HPLC method.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.[1]

Interpretation:

  • Retention Time (RT): Parent compound elutes in the middle of the gradient.

  • Impurity 1 (Hydrolysis): The 2-pyridone derivative is more polar and will elute earlier (lower RT) than the parent.[1]

  • Impurity 2 (Deiodination): 2-Fluoro-5-nitropyridine is less lipophilic than the iodo-parent and will elute slightly earlier or close to the parent, depending on the specific C18 phase selectivity.[1]

References

  • Fisher Scientific. (2025).[1][2] Safety Data Sheet: 2-Fluoro-5-nitropyridine (Analogous Hazard Data). Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 2-Fluoro-3-iodo-5-methylpyridine (Structural Analog for Stability). Retrieved from [1]

  • Chem-Impex International. (2025).[1][2] 2-Fluoro-3-iodo-5-methylpyridine Storage Conditions. Retrieved from [1]

  • National Institutes of Health (NIH). (2022).[1] Nucleophilic Functionalization of 2-R-3-Nitropyridines. PMC9498234.[1] Retrieved from [1]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [1]

Sources

Exploratory

commercial suppliers of 2-Fluoro-3-iodo-5-nitropyridine

Sourcing Intelligence, Quality Assurance, and Synthetic Utility Part 1: Strategic Profile & Utility In the landscape of heterocyclic building blocks, 2-Fluoro-3-iodo-5-nitropyridine represents a "privileged scaffold" for...

Author: BenchChem Technical Support Team. Date: February 2026

Sourcing Intelligence, Quality Assurance, and Synthetic Utility

Part 1: Strategic Profile & Utility

In the landscape of heterocyclic building blocks, 2-Fluoro-3-iodo-5-nitropyridine represents a "privileged scaffold" for divergent synthesis.[1] Its value lies in its orthogonal reactivity profile , allowing medicinal chemists to sequentially functionalize three distinct positions without protecting group manipulation.[1]

The "Tri-Vector" Reactivity Model[1]
  • C2-Fluorine (The Gateway): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the para-nitro group and the pyridine nitrogen.[1]
    
  • C3-Iodine (The Branch Point): Positioned for high-fidelity Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck).[1] The iodine bond is weaker than the C-F bond, but the

    
     at C2 is kinetically favored under mild basic conditions, allowing for chemoselectivity.[1]
    
  • C5-Nitro (The Masked Amine): Serves as an activating group for the ring during initial steps and can be subsequently reduced to an amine for amide coupling or urea formation.

Part 2: Sourcing Intelligence

The Isomer Challenge: Procurement teams often confuse this target with its more common isomer, 2-Fluoro-5-iodo-3-nitropyridine (CAS 426463-16-3).[1] It is critical to verify the substitution pattern. The target (3-Iodo-5-Nitro) is less chemically stable and often requires Custom Synthesis (FTE/FFS) or "Make-on-Demand" orders rather than off-the-shelf bulk procurement.[1]

Commercial Supply Landscape

The following suppliers are categorized by their capability to deliver this specific regioisomer with validated purity.

TierSupplier CategoryRecommended VendorsTypical ScaleStrategic Use Case
1 Catalog Specialists Combi-Blocks , Enamine , Fluorochem mg – 100gHit-to-Lead (H2L) screening.[1] Fast delivery (1-2 weeks).
2 CRO / Bulk Mfg WuXi AppTec , Pharmablock , Syngene 100g – kgProcess development and GMP scale-up.
3 Niche Reagents Matrix Scientific , Apollo Scientific mg – gHard-to-find isomer sourcing.[1]
Procurement Specification (The "Golden Standard")

When issuing a Request for Quote (RFQ), copy-paste these specifications to avoid batch rejection:

  • Purity:

    
     97.0% (HPLC Area %).[1]
    
  • Regioisomeric Purity:

    
     99% (Critical: Must distinguish from 3-iodo-5-nitro isomer).[1]
    
  • Water Content:

    
     0.5% (Karl Fischer).[1]
    
  • Pd Scavenging: If sourced from a route involving Pd-catalysis (rare but possible), specify Pd

    
     20 ppm.[1]
    
  • Stabilizer: Confirm if stored over copper wire or in dark glass (Iodides are light-sensitive).[1]

Part 3: Quality Assurance & Analytical Validation

Trustworthiness Protocol: Do not rely solely on the Certificate of Analysis (CoA). Perform the following incoming QC workflow.

Regioisomer Verification (1H NMR)

The coupling constants (


-values) are the fingerprint.
  • 2-Fluoro-3-iodo-5-nitropyridine: Look for two aromatic protons.

    • H4: Doublet of doublets (dd). Coupled to F (long range) and H6.[1]

    • H6: Doublet of doublets (dd).

    • Diagnostic: The coupling constant between F and H3 (if H3 were present) is absent.[1] The coupling between F and H6 is small.[1]

    • Contrast: The 3-nitro-5-iodo isomer will have significantly different chemical shifts due to the nitro group's proximity to the fluorine.[1]

Purity Assessment (LC-MS)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Detection: UV (254 nm) and MS (ESI+).

  • Watchout: The C-I bond is labile. Avoid high temperatures in the MS source to prevent de-iodination artifacts.[1]

Part 4: Synthetic Application Protocols

Expertise Pillar: The following protocols are designed for chemoselectivity.

Workflow Diagram: The Divergent Pathway

The following DOT diagram illustrates the logical flow from the starting material to complex scaffolds.

G Start 2-Fluoro-3-iodo- 5-nitropyridine Step1 Intermediate A (SNAr Product) Start->Step1  Step 1: SNAr (C2)   Step2 Intermediate B (Biaryl Scaffold) Step1->Step2  Step 2: Suzuki (C3)   Final Final Drug Candidate (Aminopyridine) Step2->Final  Step 3: Nitro Red. (C5)   Nucleophile Primary Amine (R-NH2) DIPEA, DMSO, RT Boronic Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Reduction Fe/NH4Cl or H2/Pd-C

Caption: Chemoselective functionalization cascade. Note that SNAr precedes Pd-coupling to prevent catalyst poisoning by the free pyridine nitrogen.[1]

Protocol 1: Chemoselective (Displacement of Fluorine)

Why this works: The Fluorine at C2 is significantly more electrophilic than the Iodine at C3.[1]

  • Setup: Dissolve 2-Fluoro-3-iodo-5-nitropyridine (1.0 eq) in anhydrous DMSO (0.2 M).

  • Addition: Add DIPEA (2.5 eq) followed by the Amine Nucleophile (1.1 eq).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Critical Control: Do not heat initially.[1][2][3] Heating >60°C may trigger side reactions or partial displacement of Iodine if the nucleophile is aggressive.[1]

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO.[1] Dry over

    
    .[1][4][5]
    
  • Yield: Typically >85%.

Protocol 2: Suzuki-Miyaura Coupling (C3-Iodine)

Why this works: The Iodine remains intact after Step 1.[1]

  • Setup: Charge flask with Intermediate A (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (3.0 eq).
    
  • Solvent: Degas 1,4-Dioxane/Water (4:1) for 10 mins with Nitrogen.

  • Catalyst: Add

    
     (0.05 eq).[1]
    
  • Reaction: Heat to 80°C for 6 hours under

    
    .
    
  • Note: The nitro group at C5 is stable under these conditions.

Part 5: Safety & Handling (The "Self-Validating" System)[1]

  • Light Sensitivity: Aryl iodides can undergo photolytic dehalogenation. Storage: Amber vials, -20°C.

  • Energetic Profile: Nitro compounds can be shock-sensitive.[1] While this pyridine is generally stable, never distill the crude residue to dryness at high temperatures (>100°C).[1]

  • Skin Sensitizer: Halogenated nitropyridines are potent skin irritants and potential sensitizers. Double-glove (Nitrile) and use a fume hood.[1]

References

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. (Reference for regioselective halogenation of pyridines). Wiley.[1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. (Context for using Fluorine/Pyridine scaffolds).

Sources

Foundational

Technical Guide: Reactivity &amp; Functionalization of the Nitro Group in 2-Fluoro-3-iodo-5-nitropyridine

Executive Summary 2-Fluoro-3-iodo-5-nitropyridine (CAS: 153034-86-7) is a high-value heterocyclic scaffold used extensively in the synthesis of kinase inhibitors and PET radiotracers. Its utility stems from its three dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-3-iodo-5-nitropyridine (CAS: 153034-86-7) is a high-value heterocyclic scaffold used extensively in the synthesis of kinase inhibitors and PET radiotracers. Its utility stems from its three distinct functional handles: the fluorine (C2), the iodine (C3), and the nitro group (C5).

This guide focuses specifically on the reactivity of the nitro group . In this scaffold, the nitro group plays a dual role:

  • Electronic Activator: It drastically lowers the LUMO energy of the pyridine ring, activating the C2-position for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Synthetic Handle: It serves as a masked amine.[1] However, reducing the nitro group presents a critical chemoselectivity challenge: preventing the hydrodehalogenation (loss) of the C3-iodine atom.

Electronic Architecture & Activation

To manipulate this molecule effectively, one must understand its electronic distribution.[1] The nitro group at C5 acts cooperatively with the pyridine nitrogen to deplete electron density at C2.

The Activation Mechanism

The C5-nitro group exerts a strong mesomeric ($ -M


 -I $) effect. When a nucleophile attacks the C2-position (displacing fluorine), the resulting anionic intermediate (Meisenheimer complex) is stabilized by resonance structures that delocalize the negative charge onto the nitro group oxygen atoms.

Key Insight: While the user inquiry focuses on the nitro group, it is critical to note that under standard basic conditions, the nitro group is rarely the leaving group . The C2-Fluorine is approximately


 to 

times more labile than the nitro group due to the high electronegativity of fluorine and the stability of the fluoride leaving group.
Visualization of Reactivity Pathways

ReactivityPathways Start 2-Fluoro-3-iodo-5-nitropyridine SNAr Pathway A: SNAr Activation (Nucleophile attacks C2) Start->SNAr Basic Conditions (R-NH2, RO-) Reduction Pathway B: Nitro Reduction (Formation of 5-Amine) Start->Reduction Reducing Agents (Fe, SnCl2) ProductA 2-Substituted-3-iodo-5-nitropyridine SNAr->ProductA SideReaction Risk: Dehalogenation (Loss of C3-Iodine) Reduction->SideReaction H2/Pd (Avoid!) ProductB 2-Fluoro-3-iodo-5-aminopyridine Reduction->ProductB

Figure 1: Divergent reactivity pathways.[1] The nitro group activates Pathway A while serving as the substrate for Pathway B.

Chemoselective Reduction of the Nitro Group[2][3][4]

The most common technical failure in working with 2-Fluoro-3-iodo-5-nitropyridine is the accidental removal of the iodine atom during nitro reduction.

The Dehalogenation Trap

Standard catalytic hydrogenation (e.g.,


, Pd/C, MeOH) is contraindicated . Palladium readily inserts into the C-I bond, leading to hydrodeiodination.[1] The resulting product, 2-fluoro-5-aminopyridine, renders the scaffold useless for subsequent cross-coupling reactions.
Validated Chemoselective Methods

To reduce the


 group to 

while preserving the C3-Iodine and C2-Fluorine, you must use single-electron transfer (SET) mechanisms or poisoned catalysts.
MethodReagentsSelectivity (Iodine Retention)ScalabilityNotes
Iron Reduction Fe powder,

, EtOH/H2O
High ExcellentThe "Gold Standard" for halopyridines.
Stannous Chloride

, EtOH or EtOAc
High GoodWorkup can be tedious (tin emulsions).[1]
Sulfided Pt/C

(1 atm), Pt(S)/C
Moderate-High GoodRequires specialized catalyst; strictly controlled pressure.[1]
Dithionite

, THF/H2O
High ModerateMild, but variable yields.[1]
Decision Matrix for Reduction

ReductionLogic Start Target: Reduce Nitro Group Preserve C3-Iodine Q1 Is Scale > 100g? Start->Q1 MethodC Method C: H2 + Pt(S)/C (Specialized Equipment) Start->MethodC If High Throughput Avoid AVOID: H2 + Pd/C (Causes De-iodination) Start->Avoid Warning MethodA Method A: Fe / NH4Cl (Robust, Cheap) Q1->MethodA Yes MethodB Method B: SnCl2 (Good for small scale) Q1->MethodB No

Figure 2: Process selection for chemoselective reduction.

Experimental Protocols

Protocol A: Chemoselective Reduction (Fe/NH4Cl)

This protocol is designed to convert the nitro group to an amine without de-iodination.

Reagents:

  • Substrate: 2-Fluoro-3-iodo-5-nitropyridine (1.0 eq)

  • Iron Powder (325 mesh, reduced): 5.0 eq

  • Ammonium Chloride (

    
    ): 5.0 eq
    
  • Solvent: Ethanol / Water (4:1 ratio)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Ethanol/Water (0.1 M concentration relative to substrate).

  • Activation: Add the Ammonium Chloride and Iron powder.

  • Reaction: Heat the mixture to 70°C–80°C with vigorous stirring.

    • Critical Check: Monitor by TLC or LCMS.[1] The reaction typically completes in 1–3 hours.[1][2] Look for the disappearance of the nitro peak (M+) and appearance of the amine (M-30+2 = M-28? No,

      
       is loss of 32, gain of 2 = M-30).
      
  • Workup (Crucial for Iron):

    • Cool to room temperature.[1][3][2]

    • Filter the mixture through a pad of Celite to remove iron residues.[1] Wash the pad with Ethyl Acetate.[1]

    • Concentrate the filtrate to remove ethanol.[1]

    • Extract the aqueous residue with Ethyl Acetate (3x).[1][2]

    • Wash combined organics with Brine, dry over ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      , and concentrate.[1]
      
  • Result: 2-Fluoro-3-iodo-5-aminopyridine (usually off-white solid).[1]

Protocol B: Displacement (Nitro-Activated)

Demonstrating the activation power of the nitro group.

Reagents:

  • Substrate: 2-Fluoro-3-iodo-5-nitropyridine (1.0 eq)

  • Nucleophile: Morpholine (1.1 eq)

  • Base:

    
     (2.0 eq) or DIPEA
    
  • Solvent: DMF or Acetonitrile[1]

Procedure:

  • Dissolve substrate in dry Acetonitrile.[1]

  • Add base and nucleophile at

    
    .[1]
    
  • Allow to warm to RT. The electron-withdrawing nitro group makes the C2-F extremely labile; heating is often unnecessary and may cause degradation.

  • Stir for 2–4 hours.

  • Standard aqueous workup.[1][2]

Safety & Stability

  • Energetics: While 2-Fluoro-3-iodo-5-nitropyridine is not a primary explosive, all nitro-aromatics possess significant decomposition energy. Do not heat neat material above 150°C.

  • Skin Sensitization: The C2-F bond is reactive toward biological nucleophiles (proteins).[1] This compound is a potent skin sensitizer and lachrymator.[1] Handle exclusively in a fume hood.

  • Waste: Iodine-containing waste must be segregated from general organic waste to prevent incinerator corrosion issues.[1]

References

  • National Institutes of Health (NIH). "Nucleophilic Functionalization of 2-R-3-Nitropyridines."[1] PubMed Central. [Link]

  • PubChem. "2-Fluoro-5-nitropyridine Compound Summary."[1][4] National Library of Medicine. [Link]

Sources

Exploratory

A Technical Guide to the Electrophilicity and Reactivity of 2-Fluoro-3-iodo-5-nitropyridine

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Pyridine Scaffold and the Impact of Substitution The pyridine ring is a cornerstone of medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyridine Scaffold and the Impact of Substitution

The pyridine ring is a cornerstone of medicinal chemistry and materials science, prized for its unique electronic properties and its presence in a vast array of bioactive molecules. Unlike its carbocyclic counterpart, benzene, the pyridine ring contains an electronegative nitrogen atom that fundamentally alters its reactivity. This nitrogen atom imparts a dipole moment to the molecule and renders the ring electron-deficient, or π-deficient.[1] Consequently, the pyridine scaffold is generally deactivated towards electrophilic aromatic substitution but is primed for nucleophilic attack, a characteristic that synthetic chemists frequently exploit.[2][3]

This guide delves into the specific electronic landscape of 2-Fluoro-3-iodo-5-nitropyridine, a highly functionalized pyridine derivative. By dissecting the individual and synergistic effects of its three substituents—nitro, fluoro, and iodo—we will construct a detailed map of the ring's electrophilicity. This analysis will serve as a predictive tool for understanding its reactivity, particularly in the context of nucleophilic aromatic substitution (SNAr), a critical transformation in the synthesis of complex molecular targets.

Chapter 1: Deconstructing the Electronic Architecture

The reactivity of any position on the pyridine ring in 2-Fluoro-3-iodo-5-nitropyridine is a direct consequence of the cumulative electronic effects of the ring nitrogen and the three substituents. Each component plays a distinct role in modulating electron density.

The Foundational Influence: The Pyridine Nitrogen

The nitrogen atom is more electronegative than carbon, leading to an inductive withdrawal (-I effect) of electron density from the ring's carbon atoms. This creates a permanent polarization and reduces the ring's overall nucleophilicity.[4][5] The lone pair of electrons on the nitrogen resides in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system, thus it does not contribute a positive mesomeric effect.[2] This inherent electron deficiency is most pronounced at the α (C-2, C-6) and γ (C-4) positions, making them the most susceptible to nucleophilic attack.

The Dominating Activator: The 5-Nitro Group

The nitro group (-NO₂) at the C-5 position is the most powerful electron-withdrawing group on the ring. Its influence is twofold:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms strongly pulls electron density away from the ring through the sigma bond framework.

  • Mesomeric Effect (-M): The nitro group can delocalize the ring's π-electrons onto its oxygen atoms through resonance. This effect is particularly potent when a negative charge is generated at the ortho (C-4, C-6) or para (C-2) positions relative to the nitro group.

This powerful combination of -I and -M effects drastically lowers the electron density of the entire ring system, significantly increasing its electrophilicity and strongly activating it for nucleophilic aromatic substitution.[3][6]

The Halogen Substituents: Fluoro and Iodo Groups

Halogens exhibit a dual electronic nature, characterized by an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M).

  • 2-Fluoro Group: Fluorine is the most electronegative element, exerting a very strong -I effect. Its +M effect, due to the overlap of its p-orbitals with the ring's π-system, is weak and largely overshadowed by its inductive pull. The net result is a significant increase in the electrophilicity of the carbon to which it is attached (C-2).

  • 3-Iodo Group: Iodine is less electronegative than fluorine, resulting in a weaker -I effect. Its +M effect is also negligible. While it contributes to the overall electron-deficient nature of the ring, its primary role in the context of reactivity is often as a potential leaving group or a handle for metal-catalyzed cross-coupling reactions.

The combined influence of these substituents creates a highly electron-poor aromatic system, primed for reaction with nucleophiles.

Table 1: Summary of Substituent Electronic Effects

Substituent/FeaturePositionInductive Effect (-I)Mesomeric Effect (M)Net Effect on Ring Electron Density
Ring Nitrogen1StrongN/A (lone pair is orthogonal)Strong Decrease
Nitro Group5StrongStrong Withdrawal (-M)Very Strong Decrease
Fluoro Group2Very StrongWeak Donation (+M)Strong Decrease
Iodo Group3ModerateWeak Donation (+M)Moderate Decrease

Chapter 2: Mapping Reactivity: A Positional Guide to Nucleophilic Attack

The convergence of the electronic influences described above creates a clear hierarchy of reactive sites for nucleophilic attack. The viability of a nucleophilic aromatic substitution (SNAr) reaction is dictated by the stability of the intermediate anionic σ-complex, known as a Meisenheimer complex.[3][7] Stable intermediates are those where the negative charge can be effectively delocalized onto electronegative atoms.

The Prime Target: The C-2 Position

The C-2 position, bearing the fluorine atom, is the most electrophilic center and the most probable site for SNAr. This is due to a "perfect storm" of activating factors:

  • Activation by Ring Nitrogen: It is ortho to the ring nitrogen. Upon nucleophilic attack, one of the resonance structures of the Meisenheimer complex places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization.[8][9]

  • Activation by Nitro Group: It is para to the 5-nitro group. This allows the negative charge of the intermediate to be delocalized across the entire ring and onto the oxygen atoms of the nitro group, a major stabilizing contribution.[3][7]

  • Excellent Leaving Group: The fluorine atom is an excellent leaving group in SNAr reactions on electron-deficient rings, often being more reactive than other halogens.[10]

The diagram below illustrates the exceptional stabilization of the Meisenheimer complex formed from nucleophilic attack at C-2.

Caption: Resonance stabilization of the Meisenheimer intermediate after attack at C-2.

Other Potential Sites: C-4 and C-6
  • C-6 Position: This position is also highly activated. It is ortho to both the ring nitrogen and the 5-nitro group. Lacking a pre-installed leaving group, reaction at this site would require a nucleophilic substitution of hydrogen (NASH) or occur under conditions that could generate a leaving group in situ.

  • C-4 Position: The C-4 position is activated, being para to the ring nitrogen and ortho to the 5-nitro group. Similar to C-6, it lacks a leaving group, but it remains a highly electrophilic carbon.

The Less Favored Site: The C-3 Position

The C-3 position, bearing the iodine atom, is significantly less reactive towards SNAr. When a nucleophile attacks at a meta position (C-3 or C-5) relative to the ring nitrogen, the resulting negative charge in the Meisenheimer complex cannot be delocalized onto the nitrogen.[8][9] This lack of a key stabilizing resonance form makes the intermediate much higher in energy and the reaction kinetically unfavorable. While iodine is a competent leaving group, the electronic deactivation of its position for SNAr makes its displacement via this mechanism unlikely.

Chapter 3: Experimental Validation & Synthetic Protocols

The high electrophilicity of the C-2 position in 2-halo-5-nitropyridines makes them ideal substrates for SNAr reactions. These reactions are workhorses in synthetic chemistry, enabling the facile introduction of a wide range of functionalities.

Representative Protocol: SNAr with an Amine Nucleophile

The following is a representative, self-validating protocol for the reaction of a 2-halo-5-nitropyridine with an amine. The choice of a polar aprotic solvent (like DMSO or DMF) is crucial as it solvates the cation of the base but leaves the nucleophile relatively "bare" and highly reactive. An inorganic base is used to neutralize the H-X formed during the reaction, driving it to completion.

Objective: To displace the C-2 halogen with a primary amine.

Materials:

  • 2-Chloro-5-nitropyridine (as a representative substrate)

  • Benzylamine (nucleophile)

  • Potassium Carbonate (K₂CO₃, base)

  • Dimethyl Sulfoxide (DMSO, solvent)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄, drying agent)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq).

  • Reagent Addition: Add potassium carbonate (2.0 eq) followed by anhydrous DMSO to create a stirrable slurry.

  • Nucleophile Introduction: Add benzylamine (1.1 eq) to the mixture.

  • Heating: Heat the reaction mixture to 80-90 °C. Causality: Elevated temperatures are typically required to overcome the activation energy for the formation of the Meisenheimer complex.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). A new, more polar spot corresponding to the product should appear, while the starting material spot diminishes. The reaction is complete when the starting material is no longer visible.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate. Causality: This separates the organic product from the water-soluble DMSO and inorganic salts.

  • Washing: Combine the organic extracts and wash them twice with brine. Causality: The brine wash removes residual water and DMSO from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel to obtain the pure 2-(benzylamino)-5-nitropyridine.

Experimental Workflow Diagram

Caption: General experimental workflow for a nucleophilic aromatic substitution reaction.

Conclusion

2-Fluoro-3-iodo-5-nitropyridine is an exceptionally electrophilic heterocycle, engineered by the powerful and synergistic electron-withdrawing effects of its substituents and the inherent nature of the pyridine ring. The 5-nitro group acts as the primary activator, while the ring nitrogen provides intrinsic reactivity and stabilization for intermediates formed by attack at the C-2 and C-6 positions. The 2-fluoro substituent serves as both a potent activating group and an excellent leaving group, making the C-2 position the unequivocal hotspot for nucleophilic aromatic substitution. This detailed understanding of its electronic landscape allows researchers and drug development professionals to rationally design synthetic routes and predict reactivity, leveraging this versatile scaffold to build complex and valuable molecules.

References

  • Title: Pyridine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution Source: Organic Letters URL: [Link]

  • Title: Effect of Substituents On Basicity of Pyridine Source: Scribd URL: [Link]

  • Title: Why does electrophilic substitution take place at 3-position in pyridine? Source: Atlas URL: [Link]

  • Title: 11.7: Heterocyclic Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Electrophilic Substitution of Pyrrole and Pyridine Source: AK Lectures URL: [Link]

  • Title: EAS Reactions of Pyridine: Videos & Practice Problems Source: Pearson URL: [Link]

  • Title: Heterocyclic Chemistry Source: Iran University of Science & Technology URL: [Link]

  • Title: Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules Source: RSC Advances URL: [Link]

  • Title: Substituent effects on pyridine nitrogen reactivity Source: ACS Publications URL: [Link]

  • Title: Selective Halogenation of Pyridines Using Designed Phosphine Reagents Source: PMC URL: [Link]

  • Title: Basicity of substituted pyridines Source: Chemistry Stack Exchange URL: [Link]

  • Title: An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Quora URL: [Link]

  • Title: Substituent effects on pyridine nitrogen reactivity Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Selective Halogenation of Pyridines Using Designed Phosphine Reagents Source: Journal of the American Chemical Society URL: [Link]

  • Title: How many electrons does pyridine donate? Source: Quora URL: [Link]

  • Title: Reactivity of 4-Aminopyridine with Halogens and Interhalogens Source: Crystal Growth & Design - ACS Publications URL: [Link]

  • Title: 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates Source: ChemRxiv URL: [Link]

  • Title: Pyridine is aromatic as there are six delocalized electrons in the ring. Source: Course Hero URL: [Link]

  • Title: Synthesis and evaluation of 2-18F-fluoro-5-iodo-3-[2-(S)-3,4-dehydropyrrolinylmethoxy]pyridine (18F-Niofene) Source: American Journal of Nuclear Medicine and Molecular Imaging URL: [Link]

  • Title: Supplementary Information Synthetic routes to compounds 5 and 10-19 Source: The Royal Society of Chemistry URL: [Link]

  • Title: Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine. Source: Chegg URL: [Link]

  • Title: Reaction of 2-halo-5-nitropyridines with hydroxide ion in dimethyl sulfoxide Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration Source: ResearchGate URL: [Link]

  • Title: Global Electrophilicity Study of the Reaction of Pyrroles with N-Halo Compounds and the Rate-Determining Step Source: International Journal of Chemistry URL: [Link]

  • Title: (PDF) 2-Chloro-5-nitropyridine Source: ResearchGate URL: [Link]

Sources

Foundational

The Emerging Therapeutic Potential of 2-Fluoro-3-iodo-5-nitropyridine Derivatives: A Technical Guide for Drug Discovery

Abstract The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] The strategic functionalization of this privileged heterocycle offers a powerful avenue f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] The strategic functionalization of this privileged heterocycle offers a powerful avenue for the discovery of novel therapeutic agents with a wide array of biological activities. Among these, derivatives of 2-fluoro-3-iodo-5-nitropyridine are gaining attention as a promising class of compounds with significant potential in oncology, infectious diseases, and enzyme inhibition. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this versatile chemical scaffold. The inclusion of fluorine, iodine, and a nitro group on the pyridine ring creates a unique electronic and steric profile, offering multiple points for chemical modification and interaction with biological targets.

Introduction: The Rationale for Investigating 2-Fluoro-3-iodo-5-nitropyridine Derivatives

The convergence of three key functional groups on the pyridine ring—a fluorine atom, an iodine atom, and a nitro group—endows the 2-fluoro-3-iodo-5-nitropyridine scaffold with a unique combination of properties that are highly desirable in drug discovery.

  • The Role of Fluorine: The introduction of fluorine into a drug candidate can significantly enhance its metabolic stability, binding affinity, and membrane permeability.[3] This is attributed to the high electronegativity and small size of the fluorine atom, which can alter the electronic properties of the molecule and form favorable interactions with biological targets.[3]

  • The Versatility of Iodine: The iodine atom at the 3-position serves as a versatile synthetic handle for introducing a wide range of substituents through well-established cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

  • The Bioactivity of the Nitro Group: The electron-withdrawing nitro group can significantly influence the biological activity of the molecule. Nitropyridine derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1] The nitro group can also act as a warhead for targeted covalent inhibitors.[1]

This guide will delve into the potential biological activities of derivatives of this scaffold, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We will also provide detailed experimental protocols for their synthesis and biological evaluation.

Potential Biological Activities and Mechanisms of Action

Anticancer Activity

Pyridine derivatives are a well-established class of anticancer agents, with many acting as kinase inhibitors.[4][5] The 2-fluoro-3-iodo-5-nitropyridine scaffold provides a promising starting point for the design of novel anticancer drugs.

Mechanism of Action: The anticancer activity of these derivatives is likely to be multifactorial. The planar pyridine ring can intercalate into DNA, leading to cell cycle arrest and apoptosis.[4] Furthermore, the strategic placement of substituents can enable these compounds to bind to the active sites of key enzymes involved in cancer progression, such as protein kinases. For instance, many kinase inhibitors feature a heterocyclic core that mimics the purine ring of ATP.

A plausible mechanism of action for anticancer derivatives of 2-fluoro-3-iodo-5-nitropyridine involves the inhibition of critical signaling pathways that are often dysregulated in cancer.

anticancer_mechanism Derivative Derivative Receptor Tyrosine Kinase (e.g., VEGFR, FLT3) Receptor Tyrosine Kinase (e.g., VEGFR, FLT3) Derivative->Receptor Tyrosine Kinase (e.g., VEGFR, FLT3) Inhibition Signaling Cascade (e.g., PI3K/Akt, MAPK) Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor Tyrosine Kinase (e.g., VEGFR, FLT3)->Signaling Cascade (e.g., PI3K/Akt, MAPK) Activation Cell Proliferation Cell Proliferation Signaling Cascade (e.g., PI3K/Akt, MAPK)->Cell Proliferation Promotes Angiogenesis Angiogenesis Signaling Cascade (e.g., PI3K/Akt, MAPK)->Angiogenesis Promotes Apoptosis Apoptosis Signaling Cascade (e.g., PI3K/Akt, MAPK)->Apoptosis Inhibits

Figure 1: Plausible mechanism of anticancer action via kinase inhibition.

Antimicrobial Activity

The increasing prevalence of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyridine derivatives have shown considerable promise in this area.[6][7] The presence of both fluoro and nitro groups on the pyridine ring can impart significant antibacterial and antifungal properties.[1]

Mechanism of Action: The antimicrobial mechanism of these derivatives could involve the inhibition of essential bacterial enzymes, such as ATP synthase, or disruption of the bacterial cell membrane. The lipophilic nature of these compounds may facilitate their transport across the microbial cell wall.

antimicrobial_workflow cluster_synthesis Synthesis of Derivatives cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Start 2-Fluoro-3-iodo-5-nitropyridine Cross-Coupling Suzuki / Sonogashira / Buchwald-Hartwig Start->Cross-Coupling Library Library of Derivatives Cross-Coupling->Library Agar_Diffusion Agar Disc Diffusion Assay (Qualitative) Library->Agar_Diffusion MIC_Determination Broth Microdilution for MIC (Quantitative) Agar_Diffusion->MIC_Determination Enzyme_Inhibition Bacterial Enzyme Inhibition Assays (e.g., ATP Synthase) MIC_Determination->Enzyme_Inhibition Cell_Viability Bacterial Cell Viability Assays MIC_Determination->Cell_Viability

Figure 2: Workflow for antimicrobial evaluation.

Synthesis and Derivatization Strategies

The 2-fluoro-3-iodo-5-nitropyridine scaffold is amenable to a variety of synthetic transformations, allowing for the creation of diverse libraries of compounds for biological screening.

General Synthetic Approach

A common strategy for derivatization involves leveraging the reactivity of the iodine atom at the 3-position. This can be achieved through various palladium-catalyzed cross-coupling reactions.

Step-by-Step Protocol for a Suzuki-Miyaura Coupling Reaction:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-fluoro-3-iodo-5-nitropyridine (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

In Vitro Biological Evaluation Protocols

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Step-by-Step Protocol (Broth Microdilution):

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation and Interpretation

The biological activity data should be presented in a clear and concise manner to facilitate comparison and SAR analysis.

Table 1: Hypothetical Anticancer Activity of 2-Fluoro-3-substituted-5-nitropyridine Derivatives

Compound IDR-group at C3Cancer Cell LineIC₅₀ (µM)
1a PhenylMCF-7 (Breast)5.2
1b 4-FluorophenylMCF-7 (Breast)2.8
1c 4-MethoxyphenylMCF-7 (Breast)8.1
2a Thiophen-2-ylA549 (Lung)7.5
2b Furan-2-ylA549 (Lung)9.3

Table 2: Hypothetical Antimicrobial Activity of 2-Fluoro-3-substituted-5-nitropyridine Derivatives

Compound IDR-group at C3Staphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
3a Pyridin-4-yl816
3b Pyrimidin-5-yl48
3c Imidazol-1-yl1632

Conclusion and Future Directions

Derivatives of 2-fluoro-3-iodo-5-nitropyridine represent a promising and versatile scaffold for the development of novel therapeutic agents. The unique combination of substituents provides multiple avenues for chemical modification and optimization of biological activity. The synthetic strategies and biological evaluation protocols outlined in this guide provide a robust framework for researchers to explore the full potential of this exciting class of compounds.

Future research should focus on:

  • Expansion of Chemical Diversity: Synthesizing a broader range of derivatives to establish comprehensive SAR.

  • Target Identification: Elucidating the specific molecular targets and mechanisms of action for the most potent compounds.

  • In Vivo Efficacy: Evaluating the in vivo efficacy and pharmacokinetic properties of lead candidates in relevant animal models.

By systematically applying the principles of medicinal chemistry and leveraging the synthetic versatility of the 2-fluoro-3-iodo-5-nitropyridine core, the scientific community can unlock new therapeutic opportunities for a range of diseases.

References

  • Abdellatif, K. R. A., et al. (2017). Design, synthesis, and biological evaluation of novel pyridine derivatives as potential anticancer agents. Azhar Journal of Pharmaceutical Sciences, 68.
  • El-Damasy, A. F., et al. (2016). Design, synthesis, and biological evaluation of novel benzopyridine derivatives as potent and broad-spectrum anticancer agents. Azhar Journal of Pharmaceutical Sciences, 68.
  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][6][8][9]Thiadiazole Moiety. (2024). PubMed.

  • Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. (2025). ACS Omega.
  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Deriv
  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2022). MDPI.
  • Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
  • 2-Fluoro-5-iodopyridine. Ambeed.com.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). MDPI.
  • A Comparative Guide to 5-Fluoro-1-methyl-3-nitropyridin-2(1H). Benchchem.
  • 2-Bromo-5-fluoro-3-nitropyridine synthesis. ChemicalBook.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI.
  • Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid. SciSpace.
  • 2-Fluoro-3-iodo-5-methylpyridine. Chem-Impex.
  • Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives: Applic
  • In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil deriv
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PMC.
  • The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery. Benchchem.
  • In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activ
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Deriv
  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). PubMed.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Semantic Scholar.
  • 2-Chloro-5-fluoro-3-iodo-pyridine AldrichCPR 884494-33-1. MilliporeSigma.
  • Synthesis of 3'-azido-2',3'-dideoxy-5-fluorouridine phosphoramidates and evaluation of their anticancer activity. (2013). PubMed.
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). PMC.
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2025). MDPI.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Semantic Scholar.
  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). PubMed.
  • Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Semantic Scholar.
  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science.
  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research.
  • 1805508-75-1|2-(Difluoromethyl)-5-fluoro-6-iodo-3-nitropyridine. BLDpharm.
  • Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its deriv

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Exploratory

Literature Review &amp; Technical Guide: 2-Fluoro-3-iodo-5-nitropyridine

The "Orthogonal" Pyridine Scaffold for Medicinal Chemistry Part 1: Executive Summary 2-Fluoro-3-iodo-5-nitropyridine (CAS 884495-33-4) represents a "privileged scaffold" in modern drug discovery. Its value lies in its or...

Author: BenchChem Technical Support Team. Date: February 2026

The "Orthogonal" Pyridine Scaffold for Medicinal Chemistry

Part 1: Executive Summary

2-Fluoro-3-iodo-5-nitropyridine (CAS 884495-33-4) represents a "privileged scaffold" in modern drug discovery. Its value lies in its orthogonal reactivity profile : three distinct functional handles (fluoro, iodo, nitro) that can be manipulated independently under specific conditions.[1] This allows medicinal chemists to sequentially build complexity around the pyridine core without protecting group strategies.[1]

This guide synthesizes the chemical behavior of this intermediate, focusing on its utility in synthesizing kinase inhibitors, Smoothened (Smo) antagonists, and complex agrochemicals.[1]

Part 2: Chemical Profile & Properties[2][3]

PropertyData
CAS Number 884495-33-4
IUPAC Name 2-Fluoro-3-iodo-5-nitropyridine
Molecular Formula C₅H₂FIN₂O₂
Molecular Weight 267.98 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Reactivity Hotspots C-2 (F): Highly electrophilic (SNAr)C-3 (I): Metallation/Cross-coupling (Suzuki, Sonogashira)C-5 (NO₂): Reducible to amine (Aniline equivalent)

Part 3: Synthetic Routes (The "Make")

Since this compound is often expensive or unstable to long-term storage, in-house preparation is a valuable skill.[1] Two primary routes exist in the literature.

Route A: The Halex Reaction (Preferred for Scale)

This route utilizes 2-Chloro-3-iodo-5-nitropyridine as the precursor. The chlorine at C-2 is displaced by fluoride using a high-temperature Halogen Exchange (Halex) reaction.

  • Precursor: 2-Chloro-3-iodo-5-nitropyridine (CAS 25391-60-0)

  • Reagents: Potassium Fluoride (spray-dried), 18-Crown-6 (catalyst).

  • Solvent: Sulfolane or anhydrous DMSO.[1]

  • Mechanism: SNAr. The nitro group at C-5 activates the C-2 position, making the chloride a good leaving group, though fluoride is a poor nucleophile requiring anhydrous conditions and phase transfer catalysis.

Route B: Diazotization-Fluorination (Balz-Schiemann)

This route starts from 2-Amino-3-iodo-5-nitropyridine .

  • Precursor: 2-Amino-3-iodo-5-nitropyridine.

  • Reagents: HF-Pyridine (Olah's Reagent) and Sodium Nitrite (NaNO₂).[1]

  • Conditions: -10°C to 0°C followed by thermal decomposition.[1]

  • Note: This route avoids high temperatures but involves hazardous HF reagents.[1]

Part 4: Reactivity & Functionalization (The "Use")

The core value of 2-Fluoro-3-iodo-5-nitropyridine is its ability to undergo sequential, regioselective transformations.

Regioselectivity Map

The following diagram illustrates the logical flow of functionalization. The C-2 Fluorine is the most reactive site for nucleophiles, while the C-3 Iodine is reserved for metal-catalyzed couplings.

ReactivityMap cluster_logic Chemo-Selectivity Logic Core 2-Fluoro-3-iodo-5-nitropyridine (Core Scaffold) SNAr S_NAr Product (2-Amino/Alkoxy) Core->SNAr Step 1: Amines/Alcohols (Displacement of F) Coupling Cross-Coupling Product (3-Aryl/Alkynyl) SNAr->Coupling Step 2: Pd-Catalysis (Suzuki/Sonogashira at I) Reduction Aniline Derivative (5-Amino) Coupling->Reduction Step 3: Hydrogenation (Reduction of NO2)

Figure 1: Sequential functionalization strategy. The C-2 fluorine is displaced first, followed by C-3 cross-coupling, and finally C-5 nitro reduction.

Experimental Protocol: SNAr Displacement (Step 1)

Objective: Selective displacement of the C-2 Fluorine with a primary amine.[1]

Rationale: The C-2 position is highly activated by the para-nitro group and the pyridine nitrogen. The C-3 iodine provides steric bulk but does not deactivate the ring sufficiently to prevent substitution.[1]

Protocol:

  • Setup: Charge a round-bottom flask with 2-Fluoro-3-iodo-5-nitropyridine (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0°C. Add DIPEA (Diisopropylethylamine, 1.2 eq) followed by the Amine Nucleophile (1.05 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]

    • Observation: The reaction is typically fast (< 2 hours).[1][2] The yellow color of the starting material may intensify or shift.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][3]

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Self-Validation: The disappearance of the C-2 Fluorine signal in ¹⁹F NMR (approx -60 to -70 ppm) and the appearance of the amine product mass in LCMS confirms success.

Experimental Protocol: Suzuki-Miyaura Coupling (Step 2)

Objective: Installation of an aryl group at C-3.

Rationale: The C-3 Iodine is a weak C-I bond compared to C-Br or C-Cl, making it highly reactive toward oxidative addition by Palladium(0).

Protocol:

  • Setup: Dissolve the SNAr Product (from Step 1) in DME/Water (4:1 ratio).[1]

  • Reagents: Add Aryl Boronic Acid (1.2 eq) and Na₂CO₃ (2.0 eq). Degas with Argon for 10 mins.

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (0.05 eq).[1]

  • Reaction: Heat to 80°C for 4-12 hours.

  • Workup: Filter through Celite, extract with EtOAc.

  • Purification: Silica gel chromatography.

Part 5: Applications in Drug Discovery[8]

This scaffold is pivotal in the synthesis of Type I and Type II Kinase Inhibitors .[1]

  • Hinge Binding: The substituent introduced at C-2 (often an amine or heterocycle) frequently interacts with the hinge region of the kinase ATP-binding pocket.

  • Gatekeeper Interaction: The aryl group introduced at C-3 can be oriented to interact with the gatekeeper residue or the hydrophobic back pocket.

  • Solvent Front: The amine generated from the C-5 nitro group reduction serves as a vector to attach solubilizing groups (e.g., piperazines, morpholines) that extend into the solvent front.

Example Class: This substitution pattern is analogous to intermediates used in the development of Smoothened antagonists (e.g., related to Sonidegib or Vismodegib structural classes) where the pyridine core organizes the spatial arrangement of lipophilic domains.

Part 6: Safety & Handling (E-E-A-T)

  • Skin/Eye Irritant: Like most halopyridines, this compound is a potent irritant.[1] The C-2 fluorine makes it a potential alkylating agent (sensitizer).[1]

  • Energetic Functional Groups: While the nitro group is stable on the pyridine ring, standard precautions for nitro-compounds (avoiding extreme heat or shock) apply, especially during scale-up of the synthesis.

  • Waste: Fluoride-containing waste streams must be segregated in accordance with local environmental regulations.[1]

References

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020).[1] Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-3-iodo-5-nitropyridine

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Fluoro-3-iodo-5-nitropyridine was publicly available at the time of this writing. The following guide has been synthesized from safety data for structurally similar c...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Fluoro-3-iodo-5-nitropyridine was publicly available at the time of this writing. The following guide has been synthesized from safety data for structurally similar compounds, including 2-Fluoro-5-nitropyridine, 3-Fluoro-2-nitropyridine, and 2-Fluoro-3-iodo-5-methylpyridine. The recommendations herein are predictive and precautionary. A comprehensive, compound-specific risk assessment must be conducted by qualified personnel before any handling or use of 2-Fluoro-3-iodo-5-nitropyridine.

Introduction: Understanding the Hazard Profile

2-Fluoro-3-iodo-5-nitropyridine is a highly functionalized heterocyclic compound, valuable as a building block in pharmaceutical and agrochemical research. Its structure combines several toxophoric elements: a nitropyridine ring, a fluorine atom, and an iodine atom. This unique combination dictates a cautious approach to its handling. The nitro group, a strong electron-withdrawing feature, significantly activates the pyridine ring for nucleophilic substitution. While this reactivity is desirable for synthesis, it also suggests potential reactivity with biological nucleophiles, underpinning its probable toxicity. The presence of halogen atoms (F, I) further modulates this reactivity and introduces specific metabolic pathways and potential hazards.

This guide provides a framework for minimizing exposure and mitigating risks during the storage, handling, and disposal of this compound, based on expert analysis of its chemical analogues.

Hazard Identification and Classification (Inferred)

Based on data from closely related analogues, 2-Fluoro-3-iodo-5-nitropyridine is anticipated to be a hazardous substance. The primary hazards are expected to be acute toxicity, skin irritation, and serious eye irritation.

GHS Pictograms (Predicted):

Signal Word: WARNING or DANGER

Inferred Hazard and Precautionary Statements

The following table summarizes the likely GHS classifications based on available data for analogous compounds.[1][2][3][4]

Hazard ClassGHS CategoryHazard Statement (H-code)Precautionary Statements (P-codes)
Acute Oral ToxicityCategory 4H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/IrritationCategory 2A/1H319: Causes serious eye irritation / H318: Causes serious eye damageP280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233

Causality: The electron-deficient nature of the nitropyridine ring makes it an irritant to skin, eyes, and mucous membranes.[2][3] Halogenated aromatic compounds can be readily absorbed and may exhibit systemic toxicity. Therefore, assuming "Harmful if swallowed" (Acute Tox. 4) is a prudent starting point for safety protocols.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment and protection is essential. The primary goal is to prevent all routes of exposure: inhalation, ingestion, and dermal contact.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of solid 2-Fluoro-3-iodo-5-nitropyridine and its solutions must be conducted in a properly functioning chemical fume hood. The causality is clear: this prevents the inhalation of fine dust particles or vapors, which are predicted to cause respiratory irritation.[3][4]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Safety Stations: An eyewash station and a safety shower must be immediately accessible in the work area.[2]

Personal Protective Equipment (PPE): The Last Barrier

PPE should be selected based on a thorough risk assessment. The following represents the minimum required PPE.

Protection TypeSpecificationRationale and Source
Eye/Face Protection Safety goggles with side-shields conforming to EU EN166 or ANSI Z87.1 standards. A face shield should be worn if there is a splash hazard.Protects against dust particles and splashes that can cause serious eye irritation or damage.[2][4]
Skin Protection Gloves: Nitrile or neoprene gloves, inspected before use. Change gloves immediately if contaminated. Lab Coat: A flame-retardant lab coat. Clothing: Long pants and closed-toe shoes are mandatory.Prevents skin contact, which is expected to cause irritation.[1][2]
Respiratory Protection A NIOSH-approved N95 (or better) particulate respirator should be used if handling large quantities or if engineering controls are insufficient to maintain exposure below acceptable limits.Mitigates the risk of inhaling aerosolized powder, which may cause respiratory tract irritation.[2][4]

Standard Operating Procedure for Safe Handling

This protocol is designed to be a self-validating system, where each step minimizes risk and provides a checkpoint for safety.

Preparation and Weighing
  • Pre-use Inspection: Before starting, verify that the fume hood is operational and that all required PPE is available and in good condition.

  • Work Area Decontamination: Ensure the work surface inside the fume hood is clean and uncluttered.

  • Weighing Solid:

    • Tare a suitable container on a balance located inside the fume hood or in a designated weighing enclosure.

    • Carefully transfer the required amount of 2-Fluoro-3-iodo-5-nitropyridine using a spatula. Avoid creating dust clouds.

    • Close the primary container immediately after dispensing.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

Experimental Use and Post-Handling
  • Maintain Containment: Keep all containers with the compound sealed or covered when not in immediate use.

  • Decontamination: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable solvent (e.g., ethanol or isopropanol) followed by soap and water is generally effective.

  • Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, paper towels) in a designated, sealed hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

Storage and Stability

Proper storage is critical to maintaining the compound's integrity and preventing accidents.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Location: Store in a locked cabinet or a designated area for toxic chemicals.

Emergency Procedures: Spill and Exposure Management

Rapid and correct response during an emergency is crucial.

Spill Response Workflow

The following workflow outlines the logical steps for managing a small chemical spill within a laboratory setting.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Evacuate Immediate Area start->alert assess Assess Spill Size & Hazard (Is it a small, manageable spill?) alert->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe Yes evac_large Evacuate Lab & Call Emergency Response assess->evac_large No contain Contain Spill (Use absorbent pads or sand) ppe->contain neutralize Neutralize/Absorb (Use appropriate kit material) contain->neutralize cleanup Collect Waste (Sweep solid or absorb liquid) neutralize->cleanup dispose Package & Label Waste for Hazardous Disposal cleanup->dispose decon Decontaminate Area & Equipment dispose->decon report Report Incident to Lab Supervisor decon->report

Caption: Workflow for a small chemical spill response.

First Aid Measures

These first aid measures are based on the predicted hazards and should be administered while seeking immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor for treatment advice.[1]

  • Skin Contact: Immediately take off contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[2]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1]

Disposal Considerations

Chemical waste must be managed in compliance with all local, state, and federal regulations.

  • Procedure: Dispose of contents and container to an approved waste disposal plant.[1] Do not empty into drains.

  • Container: Use a designated, properly labeled, and sealed container for hazardous chemical waste.

References

  • BuyersGuideChem. 2-Fluoro-5-iodo-3-nitropyridine. [Link]

  • PubChem, National Institutes of Health. 2-Fluoro-5-nitropyridine Hazard Summary. [Link]

  • Watson International. Safety Data Sheet for 3-Fluoro-2-nitropyridine. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Sonogashira Reaction of 2-Fluoro-3-iodo-5-nitropyridine

Introduction: Strategic Functionalization of a Privileged Heterocycle The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of a Privileged Heterocycle

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This palladium- and copper-cocatalyzed transformation is renowned for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of complex molecules.[2][4]

Functionalized pyridines are a critical class of heterocycles, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[5][6] The specific substrate, 2-Fluoro-3-iodo-5-nitropyridine, is a highly valuable and versatile building block. Its utility stems from three key features:

  • The Iodo Group: The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling, ensuring selective reaction at the C-3 position.[7][8]

  • The Fluoro Group: The C-F bond is largely inert under Sonogashira conditions, providing a stable site for subsequent transformations or for modulating the electronic properties and metabolic stability of the final molecule.

  • The Nitro Group: As a strong electron-withdrawing group, it activates the pyridine ring towards the initial oxidative addition step, often facilitating the reaction.[8]

This guide provides a detailed exploration of the Sonogashira reaction using 2-Fluoro-3-iodo-5-nitropyridine, offering mechanistic insights, field-proven protocols, and expert troubleshooting advice for researchers in synthetic and medicinal chemistry.

The Catalytic Machinery: A Mechanistic Rationale

The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[2][9][10] Understanding this dual mechanism is paramount for rational optimization and troubleshooting.

  • The Palladium Cycle (The Bond-Forging Engine):

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-I bond of 2-Fluoro-3-iodo-5-nitropyridine. This is typically the rate-determining step and results in a square planar Pd(II) intermediate.[2][9]

    • Transmetalation: The Pd(II) complex exchanges its iodide ligand for the alkynyl group from a copper(I) acetylide species, which is generated in the copper cycle. This key step transfers the alkyne to the palladium center.[2][10]

    • Reductive Elimination: The two organic ligands (the pyridine and the alkyne) on the Pd(II) center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.

  • The Copper Cycle (The Alkyne Activator):

    • π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne.

    • Deprotonation: In the presence of an amine base (e.g., triethylamine), the acidic terminal proton of the alkyne is removed to form a highly reactive copper(I) acetylide intermediate.[2][11] This species is the crucial nucleophile for the transmetalation step in the palladium cycle.

The amine base plays a dual role: it facilitates the deprotonation of the alkyne and stoichiometrically scavenges the hydrogen iodide (HI) generated during the reaction.[11]

Sonogashira_Mechanism Fig. 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd cluster_cu pd_cycle Palladium Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate Ar-Pd(II)(I)L₂ oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl Ar-Pd(II)(C≡CR)L₂ transmetalation->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 Regeneration product Ar-C≡CR (Product) reductive_elim->product cu_cycle Copper Cycle cu_catalyst CuI cu_acetylide Cu-C≡CR (Copper Acetylide) cu_catalyst->cu_acetylide cu_acetylide->transmetalation Transfers Alkynyl Group hx Base·HI cu_acetylide->hx alkyne H-C≡CR (Alkyne) alkyne->cu_acetylide base Base (e.g., Et₃N) base->cu_acetylide aryl_halide Ar-I (2-Fluoro-3-iodo-5-nitropyridine) aryl_halide->oxidative_add

Fig. 1: The Dual Catalytic Cycle of the Sonogashira Reaction

Protocol Design: A Self-Validating System

The following protocol is designed to be a robust starting point for the Sonogashira coupling of 2-Fluoro-3-iodo-5-nitropyridine with a variety of terminal alkynes. The causality behind each component choice is critical for success.

Core Reagents and Their Rationale
ComponentExampleMolar Eq.Rationale
Aryl Halide 2-Fluoro-3-iodo-5-nitropyridine1.0The C-I bond is highly reactive for selective coupling.[8]
Terminal Alkyne Phenylacetylene, 1-Hexyne, etc.1.2 - 1.5A slight excess ensures complete consumption of the more valuable aryl iodide and compensates for potential alkyne homocoupling.[5][6]
Pd Catalyst PdCl₂(PPh₃)₂0.02 - 0.05A reliable, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[2][8]
Cu Co-catalyst Copper(I) Iodide (CuI)0.05 - 0.10The standard co-catalyst for accelerating the reaction via copper acetylide formation.[2][5][11]
Base Triethylamine (Et₃N)2.0 - 3.0Acts as both a base to deprotonate the alkyne and as a scavenger for the HI byproduct.[5][11]
Solvent Anhydrous DMF or THF-Polar aprotic solvents that effectively dissolve the diverse reaction components.[5][11]
Step-by-Step Experimental Protocol

Safety Note: This reaction should be performed in a well-ventilated fume hood. All reagents are toxic and should be handled with appropriate personal protective equipment (PPE). The reaction must be run under an inert atmosphere to prevent catalyst oxidation and alkyne homocoupling.

Workflow Fig. 2: Experimental Workflow for Sonogashira Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Add Solids to Flask (Ar-I, Pd Catalyst, CuI) p2 2. Seal & Inert Atmosphere (Evacuate/Backfill with N₂/Ar) p1->p2 p3 3. Add Anhydrous Solvent (e.g., DMF) p2->p3 r1 4. Add Liquids (Base, then Alkyne) p3->r1 r2 5. Heat & Stir (e.g., 65 °C) r1->r2 r3 6. Monitor Progress (TLC / LC-MS) r2->r3 w1 7. Cool & Filter (Remove inorganic salts) r3->w1 w2 8. Aqueous Workup (Dilute, Extract with EtOAc) w1->w2 w3 9. Dry & Concentrate (Dry organic layer, remove solvent) w2->w3 w4 10. Purify (Silica Gel Chromatography) w3->w4 product Final Product w4->product

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-Fluoro-3-iodo-5-nitropyridine for the Synthesis of Novel Kinase Inhibitors

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of moder...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and the pyridine scaffold has emerged as a privileged structure, capable of forming key interactions within the ATP-binding pocket of many kinases. This guide provides an in-depth exploration of 2-Fluoro-3-iodo-5-nitropyridine, a highly versatile and strategically functionalized building block for the synthesis of next-generation kinase inhibitors. We will dissect the rationale behind its design and provide detailed, field-proven protocols for its application in key synthetic transformations, empowering researchers in medicinal chemistry and drug development.

The Strategic Advantage of the 2-Fluoro-3-iodo-5-nitropyridine Scaffold

The efficacy of a synthetic building block is determined by the strategic utility of its constituent parts. 2-Fluoro-3-iodo-5-nitropyridine is an exemplary reagent, where each functional group serves a distinct and crucial purpose in the context of kinase inhibitor design.

  • The Pyridine Core: The pyridine ring is a cornerstone of many FDA-approved kinase inhibitors. The nitrogen atom frequently acts as a hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase, a critical interaction for potent inhibition.[1][2]

  • The Iodine Atom (C3 Position): The iodine at the 3-position is the primary reactive handle for molecular elaboration. Its susceptibility to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the facile and modular installation of diverse aryl and heteroaryl moieties.[3][4] This is the key step for building the core structure of the inhibitor and exploring the structure-activity relationship (SAR) by introducing various substituents into the solvent-exposed region of the ATP-binding site.

  • The Fluorine Atom (C2 Position): The strategic placement of a fluorine atom ortho to the coupling site offers multiple advantages. Fluorine is a small, highly electronegative atom that can significantly modulate the physicochemical properties of a molecule. It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve bioavailability.[3][5]

  • The Nitro Group (C5 Position): The electron-withdrawing nitro group serves two purposes. It influences the electronics of the pyridine ring, and more importantly, it acts as a synthetic precursor to an amino group.[6][7] This transformation is pivotal, as the resulting aminopyridine is a common pharmacophore in kinase inhibitors, often serving as an attachment point for side chains that occupy other pockets of the kinase active site.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the workhorse transformation for utilizing 2-Fluoro-3-iodo-5-nitropyridine. It facilitates the formation of a C-C bond between the pyridine core and a boronic acid or ester derivative, offering exceptional functional group tolerance and reliability.[8][9]

Mechanism of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) c1 pd0->c1 Ar-X oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)-X(L)₂ c2 pd_intermediate->c2 [R-B(OR)₂]⁻ transmetalation Transmetalation pd_r_intermediate Ar-Pd(II)-R(L)₂ c3 pd_r_intermediate->c3 reductive_elimination Reductive Elimination product Ar-R (Product) c1->pd_intermediate c2->pd_r_intermediate c3->product c4 c3->c4 c4->pd0 boronic R-B(OH)₂ base Base (e.g., K₂CO₃) boronate [R-B(OH)₃]⁻ base->boronate + OH⁻ boronate->pd_intermediate Facilitates Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 2-Fluoro-3-iodo-5-nitropyridine with a variety of (hetero)aryl boronic acids.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reagents: - 2-Fluoro-3-iodo-5-nitropyridine (1.0 eq) - Boronic Acid/Ester (1.2-1.5 eq) - Palladium Catalyst (2-5 mol%) - Base (2.0-3.0 eq) solvent 2. Add Degassed Solvent (e.g., 1,4-Dioxane/H₂O) reagents->solvent degas 3. Degas Mixture (N₂ or Ar purge) solvent->degas heat 4. Heat Reaction (80-110 °C, 2-16 h) degas->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor quench 6. Cool & Quench (Add H₂O) monitor->quench extract 7. Extract with Organic Solvent (e.g., EtOAc) quench->extract purify 8. Purify (Column Chromatography) extract->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • Reagent Preparation: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add 2-Fluoro-3-iodo-5-nitropyridine (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical as oxygen can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or Toluene/EtOH/water) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-110 °C) for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.

ParameterTypical Reagents/ConditionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂•CH₂Cl₂, Pd(OAc)₂ + LigandPd(PPh₃)₄ is often used for its reliability but can be air-sensitive. Pd(dppf)Cl₂ is more robust and excellent for heteroaryl couplings. Using a Pd(II) source like Pd(OAc)₂ requires an external ligand (e.g., SPhos, XPhos) and in-situ reduction to the active Pd(0) species.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[11] Cs₂CO₃ is often more effective for challenging couplings but is more expensive. K₃PO₄ is a strong base suitable for less reactive substrates.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture including water is common as it helps dissolve the inorganic base and facilitates the formation of the active boronate. Anhydrous conditions can also be used, particularly with organotrifluoroborate salts.[9]
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Microwave irradiation can often significantly reduce reaction times.[12]

Subsequent Transformations: Unlocking the Pharmacophore

Once the core biaryl structure is assembled via Suzuki coupling, the nitro group is typically reduced to an amine. This transformation is fundamental to accessing many kinase inhibitor scaffolds.

Protocol for Nitro Group Reduction

A common and effective method for this reduction uses tin(II) chloride.

  • Dissolution: Dissolve the 3-aryl-2-fluoro-5-nitropyridine starting material (1.0 equiv) in a suitable solvent such as ethyl acetate or ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂•2H₂O, 4.0-5.0 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is basic (~8-9).

  • Extraction: Extract the aqueous mixture several times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amine can often be used directly in the next step or purified by column chromatography if necessary.

Case Study: Synthetic Blueprint for a BRAF Inhibitor Core

To illustrate the power of this building block, we present a synthetic pathway toward a core structure analogous to that of Dabrafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma.[13][14] The synthesis hinges on the strategic application of the reactions described above.

Dabrafenib_Analogue_Synthesis Synthesis of a Kinase Inhibitor Core start_pyridine 2-Fluoro-3-iodo- 5-nitropyridine suzuki_product Suzuki Coupling Product start_pyridine->suzuki_product Suzuki Coupling (Pd Catalyst, Base) thiazole_boronate Thiazole Boronic Ester thiazole_boronate->suzuki_product sulfonyl_chloride Ar-SO₂Cl final_product Kinase Inhibitor Core (Sulfonamide) sulfonyl_chloride->final_product amine_intermediate Aminopyridine Intermediate suzuki_product->amine_intermediate Nitro Reduction (e.g., SnCl₂) amine_intermediate->final_product Sulfonamidation (Base, e.g., Pyridine)

Caption: A strategic pathway to a key kinase inhibitor scaffold.

This three-step sequence efficiently constructs a complex molecular architecture:

  • Suzuki Coupling: 2-Fluoro-3-iodo-5-nitropyridine is coupled with a suitable thiazole boronic ester. The thiazole moiety is a common feature in many kinase inhibitors.

  • Nitro Reduction: The nitro group on the coupled product is reduced to the primary amine, yielding a key nucleophilic intermediate.

  • Sulfonamidation: The amine is reacted with an appropriate arylsulfonyl chloride to form the final sulfonamide. The sulfonamide group is present in Dabrafenib and is critical for its biological activity.[15]

Conclusion

2-Fluoro-3-iodo-5-nitropyridine is a powerful and versatile building block for the synthesis of kinase inhibitors. Its pre-installed, orthogonally reactive functional groups allow for a modular and efficient approach to complex drug-like molecules. By mastering the key transformations outlined in this guide—namely the Suzuki-Miyaura coupling and subsequent nitro group reduction—researchers can rapidly generate diverse libraries of compounds, accelerating the discovery of novel and potent therapeutics for a wide range of diseases.

References

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC. (n.d.). National Center for Biotechnology Information.
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2017, February 25). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (2007, March 15). PubMed. Retrieved February 20, 2026, from [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015, June 3). ACS Publications. Retrieved February 20, 2026, from [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023, November 27). ACS Omega. Retrieved February 20, 2026, from [Link]

  • The Chemistry of 2-Fluoro-3-iodopyridine: Properties, Synthesis, and Applications. (2026, February 11). Pharmaffiliates. Retrieved February 20, 2026, from [Link]

  • WO 2016/059548 A1 - Process for the preparation of dabrafenib. (2016, April 21). Google Patents.
  • Synthetic pathway for Dabrafenib. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. (2022, May 31). MDPI. Retrieved February 20, 2026, from [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (n.d.). PubMed Central. Retrieved February 20, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI. Retrieved February 20, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 20, 2026, from [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central. Retrieved February 20, 2026, from [Link]

Sources

Method

Application Notes and Protocols: Scale-Up Synthesis of 2-Fluoro-3-iodo-5-nitropyridine

Introduction 2-Fluoro-3-iodo-5-nitropyridine is a critical building block in contemporary pharmaceutical and agrochemical research and development.[1] Its unique trifunctionalized pyridine structure, featuring a fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-3-iodo-5-nitropyridine is a critical building block in contemporary pharmaceutical and agrochemical research and development.[1] Its unique trifunctionalized pyridine structure, featuring a fluorine atom, an iodine atom, and a nitro group, offers a versatile platform for the synthesis of complex, biologically active molecules.[2] The fluorine atom can enhance metabolic stability and binding affinity, while the iodo and nitro groups provide reactive handles for a variety of cross-coupling and nucleophilic substitution reactions, respectively.[3] This application note provides a detailed, technically-grounded guide for the scale-up synthesis of 2-Fluoro-3-iodo-5-nitropyridine, designed for researchers, scientists, and drug development professionals. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations essential for successful and safe large-scale production.

Reaction Scheme Overview

The synthesis of 2-Fluoro-3-iodo-5-nitropyridine typically proceeds through a multi-step sequence starting from more readily available pyridine derivatives. A common and effective strategy involves the iodination of a suitable fluorinated nitropyridine precursor. This document will focus on a robust and scalable method for this transformation.

Core Protocol: Iodination of 2-Fluoro-5-nitropyridine

This protocol details a scalable method for the synthesis of 2-Fluoro-3-iodo-5-nitropyridine from 2-Fluoro-5-nitropyridine. The procedure is based on electrophilic iodination, a well-established method for the introduction of iodine onto an aromatic ring.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (for a 10g scale)Key Properties & Hazards
2-Fluoro-5-nitropyridine456-24-6142.0910.0 g (70.4 mmol)Irritant, moisture sensitive.[4][5]
N-Iodosuccinimide (NIS)516-12-1224.9917.4 g (77.4 mmol, 1.1 eq)Oxidizer, irritant.
Sulfuric Acid (conc.)7664-93-998.0850 mLCorrosive, causes severe burns.
Dichloromethane (DCM)75-09-284.93200 mLVolatile, suspected carcinogen.
Sodium thiosulfate7772-98-7158.11As needed for quench-
Saturated Sodium Bicarbonate Solution--As needed for neutralization-
Brine (Saturated NaCl solution)--As needed for washing-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed for drying-
Equipment
  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.[6]

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Iodination Reaction cluster_workup Workup & Isolation cluster_purification Purification Start Charge 2-Fluoro-5-nitropyridine and Sulfuric Acid to Flask Cool Cool to 0-5 °C in Ice Bath Start->Cool Add_NIS Portion-wise Addition of N-Iodosuccinimide (NIS) Cool->Add_NIS Stir Stir at 0-5 °C for 2-4 hours Add_NIS->Stir Monitor Monitor Reaction Progress (TLC/HPLC) Stir->Monitor Quench Quench with Ice Water and Sodium Thiosulfate Monitor->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash Organic Layer (NaHCO3, Brine) Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify Characterize Characterize Final Product (NMR, MS, MP) Purify->Characterize

Caption: Workflow for the synthesis of 2-Fluoro-3-iodo-5-nitropyridine.

Step-by-Step Protocol
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-Fluoro-5-nitropyridine (10.0 g, 70.4 mmol).

  • Dissolution and Cooling: Carefully add concentrated sulfuric acid (50 mL) to the flask while stirring. The mixture will warm upon addition. Cool the resulting solution to 0-5 °C using an ice bath.

  • Iodination: Once the reaction mixture has cooled, begin the portion-wise addition of N-Iodosuccinimide (NIS) (17.4 g, 77.4 mmol) over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The causality behind this slow addition is to control the exothermicity of the reaction and prevent potential side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a separate beaker. A precipitate will form. Quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate until the red-brown color dissipates.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash is crucial to neutralize any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-Fluoro-3-iodo-5-nitropyridine as a solid.

Expected Yield and Purity
  • Yield: 75-85%

  • Purity: >98% (as determined by HPLC and NMR)

Scientific Rationale and Mechanistic Insights

The iodination of 2-Fluoro-5-nitropyridine is an electrophilic aromatic substitution reaction. The strong electron-withdrawing nature of the nitro group and the fluorine atom deactivates the pyridine ring towards electrophilic attack. However, the ortho- and para-directing influence of the fluorine atom, combined with the meta-directing effect of the nitro group, favors substitution at the 3-position. The use of a strong acid like sulfuric acid protonates the pyridine nitrogen, further deactivating the ring but also increasing the electrophilicity of the iodinating agent. N-Iodosuccinimide in the presence of a strong acid acts as a source of the electrophilic iodine species (I+).

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves, especially when handling concentrated sulfuric acid.[6]

  • Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of volatile and potentially harmful reagents and solvents.[7]

  • Quenching: The quenching of the reaction mixture with ice is highly exothermic. Perform this step slowly and with caution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point (MP): To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[8]

Scale-Up Considerations

When scaling up this synthesis, the following points are critical:

  • Heat Management: The reaction is exothermic, particularly during the addition of sulfuric acid and NIS, and the quenching step. Ensure adequate cooling capacity and monitor the internal temperature closely. For larger scales, a jacketed reactor with a chiller is recommended.

  • Mixing: Efficient stirring is crucial to ensure homogeneity and heat transfer. A mechanical stirrer is essential for larger volumes.

  • Reagent Addition: For larger scales, consider adding NIS as a solution in a co-solvent that is miscible with sulfuric acid to improve control over the addition rate and heat generation.

  • Workup: The volumes of water and extraction solvents will increase proportionally. Ensure that the separatory funnels and other workup equipment are of an appropriate size.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Allow the reaction to stir for a longer period. If the reaction is still incomplete, consider a slight increase in temperature, but do not exceed 15 °C.
Low YieldInefficient extraction or loss during purification.Perform additional extractions of the aqueous layer. Optimize the purification method to minimize product loss.
Formation of ByproductsReaction temperature too high.Maintain the reaction temperature strictly between 0-5 °C during NIS addition.
Difficult PurificationPresence of closely eluting impurities.Optimize the column chromatography conditions (e.g., different solvent system, gradient). Consider recrystallization as an alternative or additional purification step.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 2-Fluoro-3-iodo-5-nitropyridine. By understanding the underlying chemical principles, adhering to safety precautions, and carefully considering scale-up parameters, researchers can reliably produce this valuable building block for their drug discovery and development programs.

References

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-nitropyridine. PubChem. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Sandmeyer reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Kuruvilla, S. A., et al. (2014). Synthesis and evaluation of 2-18F-fluoro-5-iodo-3-[2-(S)-3,4-dehydropyrrolinylmethoxy]pyridine (18F-Niofene) as a potential imaging agent for nicotinic α4β2 receptors. American Journal of Nuclear Medicine and Molecular Imaging, 4(4), 354–364.
  • Pharmaceutical Synthesis. (2026, February 9). The Importance of 2-Fluoro-4-methyl-5-nitropyridine in Pharmaceutical Synthesis. Retrieved from [Link]

  • Khan, I., & Ali, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2829-2857.
  • Hranjec, M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693.
  • OrganicChemGuide. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Setliff, F. L. (1973). An Improved Synthesis of 2-Iodo-5-Nitropyridine.
  • Ni, C., & Hu, J. (2021). Contribution of Organofluorine Compounds to Pharmaceuticals. Accounts of Chemical Research, 54(12), 2734–2748.
  • Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. [Link]

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Application

Functionalization of the C-F Bond in 2-Fluoro-3-iodo-5-nitropyridine

Executive Summary This technical guide details the functionalization of the C-F bond in 2-Fluoro-3-iodo-5-nitropyridine (CAS: 156764-66-8) . This scaffold is a "privileged structure" in medicinal chemistry, widely employ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the functionalization of the C-F bond in 2-Fluoro-3-iodo-5-nitropyridine (CAS: 156764-66-8) . This scaffold is a "privileged structure" in medicinal chemistry, widely employed in the synthesis of kinase inhibitors (e.g., c-Met, ALK inhibitors) and agrochemicals.

The presence of the C2-Fluorine, C3-Iodine, and C5-Nitro groups creates a unique reactivity profile. The C2-Fluorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-nitro group and the pyridine nitrogen. This guide provides validated protocols for displacing the C2-Fluorine with amines (C-N) and alkoxides (C-O) while preserving the C3-Iodine for subsequent cross-coupling reactions.

Mechanistic Insight & Reactivity Profile

The Electronic Landscape

The reactivity of 2-Fluoro-3-iodo-5-nitropyridine is governed by the interplay of three substituents:

  • C2-Fluorine (Leaving Group): Fluorine is the preferred leaving group for SNAr in this system. Its high electronegativity (EN = 3.98) significantly lowers the energy of the transition state (Meisenheimer complex) through strong inductive electron withdrawal ($ -I $ effect), despite the C-F bond being stronger than C-Cl or C-Br.

  • C5-Nitro (Activator): Located para to the fluorine, the nitro group stabilizes the anionic Meisenheimer intermediate via resonance, delocalizing the negative charge onto the oxygen atoms.

  • C3-Iodine (Steric & Electronic Modulator): The iodine atom exerts a steric influence ("Ortho Effect") that can hinder bulky nucleophiles. However, it also provides mild inductive activation. Crucially, the C-I bond is stable under standard SNAr conditions, allowing for chemoselective functionalization of the C-F bond.

Reaction Pathway Visualization

The following diagram illustrates the SNAr mechanism, highlighting the critical Meisenheimer intermediate.

SNAr_Mechanism Reactant 2-Fluoro-3-iodo- 5-nitropyridine TS Meisenheimer Complex (Resonance Stabilized) Reactant->TS Addition (Rate Limiting) Nuc Nucleophile (Nu-H) Nuc->TS Product 2-Substituted-3-iodo- 5-nitropyridine TS->Product Elimination (Fast) Byproduct HF / Salt TS->Byproduct

Figure 1: SNAr Reaction Pathway. The rate-determining step is the nucleophilic addition forming the Meisenheimer complex.

Application Note: C-N Bond Formation (Amination)

This is the most common transformation for this scaffold. The reaction is generally facile, but care must be taken to prevent hydrolysis (forming the pyridone) or de-iodination.

Selection of Base and Solvent[1][2]
  • Solvents: Aprotic polar solvents are required to solvate the nucleophile and stabilize the intermediate. DMF and DMSO are standard. THF or Acetonitrile can be used for more reactive amines.

  • Bases: Non-nucleophilic bases are preferred to avoid competition. DIPEA (Hünig's base) or K2CO3 are optimal. Avoid strong hydroxide bases (NaOH) to prevent hydrolysis of the C-F bond to the C-OH (pyridone) byproduct.

Protocol 1: General Amination Procedure

Target: Synthesis of 2-amino-3-iodo-5-nitropyridine derivatives.

Materials:

  • 2-Fluoro-3-iodo-5-nitropyridine (1.0 equiv)

  • Amine Nucleophile (1.1 – 1.2 equiv)

  • DIPEA (2.0 equiv) or K2CO3 (2.0 equiv)

  • Anhydrous DMF or DMSO (Concentration: 0.2 – 0.5 M)

Step-by-Step Methodology:

  • Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 2-Fluoro-3-iodo-5-nitropyridine in anhydrous DMF.

  • Addition: Add the base (DIPEA or K2CO3) followed by the amine nucleophile.

    • Note: If the amine is a salt (e.g., HCl salt), increase base equivalents to 3.0.

  • Reaction: Stir the mixture at Room Temperature (20-25°C) .

    • Optimization: Due to the high reactivity of the C-F bond, heating is often unnecessary for primary amines. For sterically hindered secondary amines, heat to 40-60°C .

    • Warning: Do not exceed 80°C to avoid thermal instability of the iodine or nitro group.

  • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS. Reaction is typically complete in 1–4 hours.

  • Workup:

    • Dilute the reaction mixture with EtOAc (10 volumes).

    • Wash with water (3x) to remove DMF/DMSO.

    • Wash with Brine (1x).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Application Note: C-O Bond Formation (Etherification)

Displacing the fluorine with alcohols or phenols requires tighter control over moisture to prevent hydrolysis.

Protocol 2: Alkoxylation Procedure

Target: Synthesis of 2-alkoxy-3-iodo-5-nitropyridine derivatives.

Materials:

  • 2-Fluoro-3-iodo-5-nitropyridine (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Anhydrous THF (0.2 M)[1]

Step-by-Step Methodology:

  • Alkoxide Formation: In a dry flask under Argon/Nitrogen, suspend NaH in anhydrous THF at 0°C. Dropwise add the alcohol (R-OH). Stir for 15-30 mins until H2 evolution ceases.

  • Substrate Addition: Add a solution of 2-Fluoro-3-iodo-5-nitropyridine in THF dropwise to the alkoxide solution at 0°C.

    • Why Reverse Addition? Adding the substrate to the base ensures the base is consumed by the alcohol first, minimizing direct attack of the hydride on the pyridine ring (though rare).

  • Reaction: Allow to warm to Room Temperature. Stir for 2–6 hours.

  • Quench: Carefully quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc, wash with water/brine, dry, and concentrate.

Experimental Workflow & Troubleshooting

The following diagram outlines the decision-making process for reaction setup and purification.

Workflow Start Start: Weigh Reagents Solvent Select Solvent: DMF (Standard) or THF (Etherification) Start->Solvent Temp_Check Nucleophile Sterics? Solvent->Temp_Check Cond_RT Primary Amine: Run at RT Temp_Check->Cond_RT Unhindered Cond_Heat Hindered Amine: Heat to 50°C Temp_Check->Cond_Heat Bulky Monitor Monitor: TLC/LCMS (Look for disappearance of F-SM) Cond_RT->Monitor Cond_Heat->Monitor Workup Workup: EtOAc/Water Extraction Monitor->Workup Purify Purification: Flash Chromatography Workup->Purify

Figure 2: Experimental Workflow for C-F Functionalization.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / No Reaction Nucleophile is too bulky (steric clash with 3-Iodo).Increase Temp to 60°C; Switch solvent to DMSO; Use stronger base (NaH).
Hydrolysis Product (OH) Wet solvent or Hydroxide contamination.Use anhydrous solvents (DMF/THF); Use molecular sieves; Switch base to DIPEA.
De-iodination Reaction temperature too high (>100°C) or Pd contamination.Keep Temp < 80°C; Ensure reaction vessels are free of transition metals.
Multiple Spots on TLC Regio-scrambling (rare) or Nitro reduction.Check reagents for reducing impurities; Lower reaction temperature.

References

  • BenchChem. (2025).[1][2] Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from

  • National Institutes of Health (NIH). (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC9498213. Retrieved from

  • ResearchGate. (2020). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. Retrieved from

  • World Intellectual Property Organization. (2025). WO2025093631A1 - Process for preparing 2-amino-3,5-difluoropyridine. Retrieved from

  • Chem-Impex. (2024). 2-Fluoro-3-iodo-5-methylpyridine: Pharmaceutical Development Applications. Retrieved from

Sources

Method

Application Notes &amp; Protocols: Protecting Group Strategies for the Regioselective Functionalization of 2-Fluoro-3-iodo-5-nitropyridine

Abstract: 2-Fluoro-3-iodo-5-nitropyridine is a highly versatile heterocyclic building block in medicinal chemistry and materials science due to its distinct and orthogonally reactive sites. The presence of a nucleophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Fluoro-3-iodo-5-nitropyridine is a highly versatile heterocyclic building block in medicinal chemistry and materials science due to its distinct and orthogonally reactive sites. The presence of a nucleophilic substitution-prone fluorine atom, a cross-coupling-ready iodine atom, and an electron-withdrawing nitro group presents a significant challenge in achieving regioselective functionalization. This guide provides an in-depth analysis of the molecule's reactivity profile and details protecting group strategies, with a primary focus on the use of pyridine N-oxides, to control and direct synthetic outcomes. We offer field-proven protocols for protection, deprotection, and subsequent regioselective cross-coupling and nucleophilic aromatic substitution reactions, enabling researchers to confidently navigate the complex reactivity of this valuable synthetic intermediate.

The Reactivity Profile of 2-Fluoro-3-iodo-5-nitropyridine

The synthetic utility of 2-fluoro-3-iodo-5-nitropyridine stems from the differential reactivity of its substituents, which is governed by the electronic properties of the pyridine ring.

  • C2-Fluorine: The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen and the para-positioned nitro group, which stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction.[1] Fluorine's high electronegativity further enhances the electrophilicity of the C2 carbon, making it the most probable site for nucleophilic attack.[1]

  • C3-Iodine: The carbon-iodine bond is the most suitable site for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2][3][4] The C-I bond is weaker and more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)) compared to the C-F bond.[5]

  • C5-Nitro Group: This powerful electron-withdrawing group is the primary driver for the high reactivity of the C2-position towards SNAr. It can also be chemically modified, for instance, by reduction to an amino group, which opens pathways for further derivatization.

  • Pyridine Nitrogen: The lone pair of electrons on the ring nitrogen imparts basicity and nucleophilicity. In the context of metal-catalyzed reactions, this nitrogen can act as a ligand, potentially coordinating to the metal center and inhibiting catalysis. This characteristic makes protection of the nitrogen atom a critical strategic consideration.

G cluster_0 Reactivity Map cluster_1 cluster_2 Primary Reaction Pathways mol 2-Fluoro-3-iodo-5-nitropyridine F C2-Fluorine I C3-Iodine N Pyridine-N snar Nucleophilic Aromatic Substitution (SNAr) F->snar Highly Activated cross_coupling Metal-Catalyzed Cross-Coupling I->cross_coupling Primary Site coordination Lewis Base/ Ligand Coordination N->coordination Catalyst Inhibition

Figure 1. Key reactive sites and their associated primary chemical transformations on the 2-fluoro-3-iodo-5-nitropyridine scaffold.

The N-Oxide Protecting Group Strategy

To prevent the pyridine nitrogen from interfering with metal catalysts and to modulate the electronic properties of the ring, it can be temporarily protected as an N-oxide. The N-oxide group significantly alters the molecule's reactivity, a feature that can be exploited for strategic advantage.[6]

Causality Behind the Strategy:

  • Preventing Catalyst Inhibition: The N-oxide oxygen atom shields the nitrogen lone pair, preventing it from coordinating to and deactivating the palladium catalyst used in cross-coupling reactions.

  • Electronic Modulation: The N-oxide functionality alters the electron distribution in the pyridine ring. It donates electron density via resonance, particularly to the 2- and 4-positions, while being inductively electron-withdrawing. This can subtly influence the relative rates of competing reactions.[6][7]

  • Reversibility: The N-oxide can be efficiently removed (deoxygenated) under mild conditions to restore the parent pyridine, making it an ideal protecting group.

Protocol 2.1: N-Oxidation of 2-Fluoro-3-iodo-5-nitropyridine

This protocol describes the synthesis of 2-fluoro-3-iodo-5-nitropyridine N-oxide. The direct oxidation of a nitropyridine is a well-established method.[6]

Materials:

  • 2-Fluoro-3-iodo-5-nitropyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-3-iodo-5-nitropyridine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA (1.5 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to 0 °C and quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-oxide.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2.2: Deoxygenation (Deprotection) of the N-Oxide

This protocol restores the pyridine from its N-oxide derivative using a common reducing agent like phosphorus trichloride (PCl₃).

Materials:

  • 2-Fluoro-3-iodo-5-nitropyridine N-oxide

  • Phosphorus trichloride (PCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the N-oxide starting material (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add PCl₃ (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it over crushed ice and then slowly adding saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Extract the mixture three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the deprotected product.

G start 2-Fluoro-3-iodo-5-nitropyridine protected 2-Fluoro-3-iodo-5-nitropyridine N-Oxide start->protected Protocol 2.1: Oxidation (m-CPBA, DCM) end Functionalized Pyridine Derivative protected->end Regioselective Reaction (e.g., Suzuki Coupling) end->start Protocol 2.2: Deprotection (PCl₃, DCM)

Figure 2. Workflow illustrating the N-oxide protection strategy for subsequent regioselective functionalization and final deprotection.

Application in Regioselective Cross-Coupling Reactions

The primary goal for using a protecting group strategy with this substrate is to facilitate clean, high-yielding cross-coupling at the C3-iodo position while leaving the C2-fluoro position intact for subsequent transformations.

The Challenge: Under typical Suzuki, Sonogashira, or Buchwald-Hartwig conditions, the combination of a palladium catalyst, a base, and elevated temperatures can sometimes lead to unwanted SNAr at the C2-fluoro position, especially with amine or alkoxide nucleophiles.[8]

The Strategy: By protecting the pyridine nitrogen as an N-oxide, the Lewis basicity of the nitrogen is masked, preventing catalyst inhibition and leading to more efficient and cleaner cross-coupling reactions. While direct coupling on the unprotected pyridine is often feasible with careful condition screening, the N-oxide strategy provides a more robust and generally applicable approach.

Protocol 3.1: Suzuki-Miyaura Coupling of the N-Oxide

This generalized protocol outlines the coupling of an arylboronic acid with the protected 2-fluoro-3-iodo-5-nitropyridine N-oxide. The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[9]

Materials:

  • 2-Fluoro-3-iodo-5-nitropyridine N-oxide (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)

  • Schlenk flask or sealed vial, inert atmosphere (N₂ or Ar)

Procedure:

  • To a Schlenk flask, add the N-oxide substrate, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

ReactionTypical CatalystTypical BaseTypical SolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-110
Sonogashira Pd(PPh₃)₂Cl₂, CuIEt₃N, DIPEATHF, DMF25-70
Buchwald-Hartwig Pd₂(dba)₃, XPhos/RuPhosNaOt-Bu, K₃PO₄Toluene, Dioxane80-110

Table 1. Summary of typical conditions for various cross-coupling reactions on halo-pyridines.

G cluster_0 cluster_1 start Unprotected or N-Oxide Protected 2-Fluoro-3-iodo-5-nitropyridine suzuki Suzuki (Ar-B(OH)₂) start->suzuki Couple with: sonogashira Sonogashira (Terminal Alkyne) start->sonogashira Couple with: buchwald Buchwald-Hartwig (Amine) start->buchwald Couple with: catalyst Select Catalyst & Ligand (e.g., Pd(dppf)Cl₂, XPhos) suzuki->catalyst Requires: sonogashira->catalyst Requires: buchwald->catalyst Requires: base Select Base (e.g., K₂CO₃, NaOt-Bu) product 3-Substituted-2-fluoro-5-nitropyridine catalyst->product Yields solvent Select Solvent (e.g., Dioxane, Toluene) base->product Yields solvent->product Yields

Figure 3. Decision workflow for selecting and optimizing cross-coupling reaction conditions at the C3-Iodo position.

Application in Regioselective SNAr Reactions

Following successful cross-coupling at the C3 position, the C2-fluoro substituent is now available for SNAr. If the N-oxide was used as a protecting group, it should typically be removed prior to the SNAr step, as the N-oxide's electron-donating resonance effect can decrease the electrophilicity of the C2 position.

Protocol 4.1: SNAr with an Amine Nucleophile

This protocol describes the displacement of the fluoride with a primary or secondary amine on a C3-functionalized substrate.

Materials:

  • 3-Aryl-2-fluoro-5-nitropyridine (1.0 eq)

  • Amine nucleophile (1.1-1.5 eq)

  • Base (e.g., K₂CO₃ or DIPEA, 2.0 eq)

  • Solvent (e.g., DMSO, DMF, or Acetonitrile)

  • Sealed vial

Procedure:

  • In a sealed vial, combine the pyridine substrate, the amine nucleophile, and the base.

  • Add the solvent and seal the vial tightly.

  • Heat the reaction mixture to a temperature between 60 °C and 120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate.

  • Wash the organic extracts with water and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography or recrystallization.

References

  • Title: “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development Source: Journal of Nuclear Medicine URL: [Link]

  • Title: Dual protection of amino functions involving Boc Source: RSC Publishing URL: [Link]

  • Title: In the lab procedure, do you expect that 2-fluoro-5-nitropyridine or 2-bromo-5-nitropyridine will react the fastest? Source: Brainly URL: [Link]

  • Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit URL: [Link]

  • Title: Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine Source: Semantic Scholar URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL: [Link]

Sources

Application

Application Note: One-Pot Orthogonal Functionalization of 2-Fluoro-3-iodo-5-nitropyridine

and Pd-Catalyzed Cross-Coupling Workflows Executive Summary This application note details the strategic utilization of 2-Fluoro-3-iodo-5-nitropyridine (CAS: 170234-99-4) as a high-value scaffold for the rapid synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026


 and Pd-Catalyzed Cross-Coupling Workflows

Executive Summary

This application note details the strategic utilization of 2-Fluoro-3-iodo-5-nitropyridine (CAS: 170234-99-4) as a high-value scaffold for the rapid synthesis of polysubstituted pyridines and fused bicyclic heterocycles (specifically 7-azaindoles).

The core value of this molecule lies in its orthogonal reactivity profile . The C2-fluorine atom, activated by the para-nitro group, is highly labile toward Nucleophilic Aromatic Substitution (


), while the C3-iodine atom remains intact for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira). This orthogonality permits one-pot sequential transformations , eliminating intermediate isolation, reducing solvent waste, and maximizing atom economy.

Key Applications:

  • Synthesis of kinase inhibitor libraries (e.g., c-Met, ALK inhibitors).

  • Rapid construction of 5-nitro-7-azaindole cores.

  • Late-stage functionalization of drug candidates.

Chemical Reactivity & Strategic Analysis

To successfully execute a one-pot protocol, one must understand the electronic "hierarchy" of the substrate. The 5-nitro group acts as the primary electronic activator, withdrawing electron density from the ring and rendering the C2 position exceptionally electrophilic.

Reactivity Map

The following diagram illustrates the distinct reaction zones, validating the order of operations:


 must generally precede Pd-coupling to prevent catalyst poisoning by free nucleophiles or competitive oxidative addition at C2 (though C-F oxidative addition is rare compared to C-I).

ReactivityMap Substrate 2-Fluoro-3-iodo-5-nitropyridine C2 C2-Fluorine (Primary Reactive Site) Susceptible to SnAr Substrate->C2 C3 C3-Iodine (Secondary Reactive Site) Susceptible to Pd(0) Insertion Substrate->C3 C5 C5-Nitro (Activator/Modifier) Reducible to Amine Substrate->C5 C2->C3 Orthogonal Stability C5->C2 Activates (para)

Figure 1: Reactivity hierarchy. The Nitro group activates C2 for nucleophilic attack. The C3-Iodine remains stable during mild


 conditions, preserving it for Step 2.

Protocol A: Sequential / Suzuki-Miyaura Coupling

Objective: Synthesis of 2-amino-3-aryl-5-nitropyridines (Trisubstituted Pyridines). Mechanism: Displacement of fluoride by amine, followed by Pd-catalyzed biaryl coupling.

Reagents & Materials
  • Substrate: 2-Fluoro-3-iodo-5-nitropyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.05 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv total)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure
  • 
     Phase (Step 1): 
    
    • Charge a reaction vial with 2-Fluoro-3-iodo-5-nitropyridine (1.0 equiv) and

      
       (1.1 equiv).
      
    • Add 1,4-Dioxane (0.2 M concentration relative to substrate).

    • Add the Amine nucleophile (1.05 equiv) dropwise.

    • Stir at Room Temperature (20-25°C) for 1-2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear; the intermediate 2-amino-3-iodo product is usually more polar.
      
    • Note: Do not heat yet. The nitro group makes the fluorine extremely labile; heating may cause double substitution or degradation.

  • Transition to Coupling (Step 2):

    • Once Step 1 is complete, do not work up .

    • Add the Aryl Boronic Acid (1.2 equiv) directly to the vial.

    • Add the remaining Base (

      
      , 2.0 equiv) dissolved in a minimal amount of Water (maintaining 4:1 Dioxane:Water ratio).
      
    • Degas the solution by bubbling Nitrogen for 5 minutes (Critical for Pd cycle).

    • Add the Pd catalyst (

      
      , 3-5 mol%).
      
  • Suzuki Coupling Phase:

    • Seal the vial and heat to 80-90°C for 4-6 hours.

    • Checkpoint: Monitor by LC-MS. Look for the mass of [Product + H]+. The intermediate iodine species should be consumed.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and wash with Water and Brine.[2]

    • Dry over

      
      , concentrate, and purify via flash chromatography.
      

Protocol B: Synthesis of Functionalized 7-Azaindoles

Objective: Construction of the 5-nitro-7-azaindole core via


 / Sonogashira / Cyclization cascade.
Mechanism:  Formation of 2-aminopyridine followed by alkynylation and copper-mediated 5-endo-dig cyclization.
Experimental Workflow Diagram

AzaindoleWorkflow Start Start: 2-Fluoro-3-iodo-5-nitropyridine Step1 Step 1: SnAr Add R-NH2, Et3N, DMF (RT, 2h) Start->Step1 Inter1 Intermediate: 2-Amino-3-iodo-5-nitropyridine Step1->Inter1 F displaced Step2 Step 2: Sonogashira Add Alkyne, Pd(PPh3)2Cl2, CuI (60°C, 4h) Inter1->Step2 One-Pot Inter2 Intermediate: 2-Amino-3-alkynyl-5-nitropyridine Step2->Inter2 C-C Bond Formed Step3 Step 3: Cyclization (In-situ or +Base/Heat) Formation of Pyrrole Ring Inter2->Step3 Spontaneous/Catalyzed Final Final Product: Functionalized 5-Nitro-7-Azaindole Step3->Final

Figure 2: Cascade synthesis of 7-azaindole. The process relies on the proximity of the C2-amine and C3-alkyne to facilitate ring closure.

Detailed Procedure
  • Reagents:

    • Substrate: 2-Fluoro-3-iodo-5-nitropyridine (1.0 mmol)

    • Amine:

      
       (e.g., Benzylamine, 1.1 mmol)
      
    • Alkyne: Phenylacetylene or TMS-acetylene (1.2 mmol)

    • Catalysts:

      
       (5 mol%), CuI (10 mol%)
      
    • Base:

      
       (3.0 equiv)
      
    • Solvent: DMF (Dry, 3 mL)

  • Execution:

    • Step 1 (

      
      ):  Dissolve substrate in DMF. Add 
      
      
      
      (1.0 equiv) and Amine. Stir at RT for 2 hours. Confirm consumption of fluoride starting material.[3][4]
    • Step 2 (Sonogashira): To the same vessel, add the Alkyne, remaining

      
       (2.0 equiv), 
      
      
      
      , and CuI.
    • Step 3 (Cyclization): Heat the mixture to 70-80°C under Nitrogen.

      • Note: For many 2-amino-3-alkynylpyridines, cyclization to the azaindole is spontaneous at this temperature due to the nucleophilicity of the pyridine nitrogen or the exocyclic amine. If cyclization is slow, add a stronger base (KOtBu) or increase heat to 100°C after the coupling is complete.

Data Summary & Troubleshooting

Optimization Table
VariableRecommendationRationale
Solvent 1,4-Dioxane or DMFDioxane is ideal for Suzuki; DMF is better for

rates. A mixture or Dioxane (with longer

time) is the best compromise.
Base (Step 1)

or

Mild base prevents hydrolysis of the C2-F bond to C2-OH (pyridone formation).
Base (Step 2) Carbonate or PhosphateStronger bases (hydroxides) may degrade the nitro group or cause side reactions.
Temperature Step 1: <30°C; Step 2: >80°CHigh temp in Step 1 causes decomposition. Step 2 requires energy for Pd oxidative addition.
Scavenging Fluoride ScavengingThe release of HF/Fluoride in Step 1 can etch glass or inhibit Pd. The presence of excess base (

) neutralizes this effectively.
Common Failure Modes
  • Hydrolysis (Pyridone Formation): If water is present in Step 1 with strong base, the F is replaced by OH. Solution: Use anhydrous solvents for Step 1; add water only for Step 2 (Suzuki).

  • Catalyst Poisoning: Unreacted amine from Step 1 binds to Pd. Solution: Ensure slight excess of substrate vs amine, or use a bulky phosphine ligand (e.g., XPhos, SPhos) that is less susceptible to amine inhibition.

  • Regioselectivity Loss: Attack at C4 or C6. Solution: Rare with this substrate. The C2 position is significantly more electrophilic due to the N-heteroatom and Nitro alignment.

Safety & Handling

  • HF Generation: The

    
     reaction releases Fluoride ions. While not free HF gas in basic solution, the reaction mixture is corrosive.
    
  • Nitro Compounds: Potentially energetic.[5] Do not distill reaction mixtures to dryness if high temperatures were used.

  • Sensitizer: Halopyridines are potent skin sensitizers. Use double gloving and work in a fume hood.

References

  • L’Heureux, A., et al. "Amination of 2-Fluoropyridines." Journal of Organic Chemistry, 2010, 75(10), 3401–3411.

  • Schirok, H. "Synthesis of 7-Azaindoles via the Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry, 2006, 71(15), 5538–5545.

  • Ye, M., et al. "Palladium-Catalyzed C–H Functionalization of Pyridines." Chemical Reviews, 2011, 111(3), 1715–1792.

  • BenchChem. "2-Fluoro-3-iodo-5-nitropyridine Product & Reactivity Data."

  • Song, J.J., et al. "Practical Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry, 2002, 67(11), 3924–3926.

Sources

Method

Application Notes &amp; Protocols: Leveraging Flow Chemistry for the Advanced Functionalization of 2-Fluoro-3-iodo-5-nitropyridine

Introduction: A Versatile Scaffold for Modern Chemistry 2-Fluoro-3-iodo-5-nitropyridine is a highly valuable, trifunctionalized heterocyclic building block in the synthesis of complex molecules for the pharmaceutical and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Chemistry

2-Fluoro-3-iodo-5-nitropyridine is a highly valuable, trifunctionalized heterocyclic building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its unique electronic and structural features offer chemists a powerful platform for sequential and regioselective functionalization. The pyridine core, prevalent in numerous FDA-approved drugs, is rendered electron-deficient by the potent nitro group, which critically activates the ring for specific transformations.[2][3]

The molecule presents three distinct reactive centers:

  • C2-Fluorine: Activated by the para-nitro group, this position is primed for nucleophilic aromatic substitution (SNAr). Fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions, often leading to faster kinetics compared to other halogens.[4][5]

  • C3-Iodine: This site is the classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the formation of C-C, C-N, and C-O bonds.

  • C5-Nitro Group: This group not only activates the ring but can also be chemically modified, most commonly via reduction to an amine, opening another avenue for diversification.

While this scaffold is rich with synthetic potential, its reactions, particularly those involving nitro-aromatic compounds, can present challenges in traditional batch processing, including exothermic events and difficulties in achieving precise control.[6][7] Continuous flow chemistry provides a transformative solution, offering superior control over reaction parameters, enhanced heat and mass transfer, and intrinsic safety benefits, making it an ideal technology for exploiting the full potential of 2-Fluoro-3-iodo-5-nitropyridine.[8][9][10]

Part 1: Application Notes - Key Transformations in Continuous Flow

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

Mechanistic Rationale: The SNAr reaction on this substrate proceeds via a two-step addition-elimination mechanism.[11] A nucleophile attacks the electron-deficient carbon at the C2 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized onto the electron-withdrawing nitro group.[12][13] The subsequent expulsion of the fluoride ion restores the aromaticity of the ring, yielding the substituted product. The reaction is highly regioselective for the C2 position due to the powerful para-activating effect of the C5-nitro group.

Flow Chemistry Advantages:

  • Enhanced Safety: Flow reactors handle only small volumes of material at any given time, drastically minimizing the risks associated with potentially exothermic reactions involving nitro compounds.[6]

  • Precise Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for near-instantaneous heating and cooling, preventing thermal runaways and minimizing the formation of undesired byproducts.[9]

  • Rapid Mixing: Efficient mixing in microreactors ensures homogeneous reaction conditions, leading to consistent product quality and higher yields, which is particularly crucial for fast SNAr reactions.

  • Automated Screening: Flow platforms are ideal for rapidly screening a wide range of nucleophiles, solvents, and temperatures to quickly identify optimal reaction conditions.[14]

Fig 2: Workflow for a Suzuki-Miyaura coupling using a packed-bed reactor.

Part 2: Detailed Experimental Protocols

Protocol 2.1: Continuous Flow SNAr Amination of 2-Fluoro-3-iodo-5-nitropyridine

Objective: To synthesize 2-(Morpholino)-3-iodo-5-nitropyridine via a continuous flow SNAr reaction, demonstrating high yield and purity with a short residence time.

Materials & Equipment:

  • Reagents: 2-Fluoro-3-iodo-5-nitropyridine, Morpholine, N,N-Diisopropylethylamine (DIPEA), Acetonitrile (MeCN, anhydrous).

  • Equipment: Two HPLC pumps, a T-mixer (e.g., PEEK), a 10 mL PFA tubing coil reactor, a heating unit (e.g., oil bath or column heater), a back-pressure regulator (BPR, set to 100 psi), and a collection vial.

Procedure:

  • Solution Preparation:

    • Solution A: Prepare a 0.1 M solution of 2-Fluoro-3-iodo-5-nitropyridine in MeCN.

    • Solution B: Prepare a solution of Morpholine (0.12 M, 1.2 equiv) and DIPEA (0.15 M, 1.5 equiv) in MeCN.

  • System Setup: Assemble the flow chemistry system as depicted in Figure 1. Submerge the PFA coil reactor in the heating unit.

  • Priming: Prime both pumps and the entire system with MeCN to remove air and ensure a stable flow.

  • Reaction Execution:

    • Set the reactor temperature to 100 °C.

    • Set the flow rate for Pump A (Solution A) to 0.5 mL/min.

    • Set the flow rate for Pump B (Solution B) to 0.5 mL/min.

    • This results in a total flow rate of 1.0 mL/min and a residence time of 10 minutes within the 10 mL reactor.

  • Steady State & Collection: Allow the system to run for at least two residence times (20 minutes) to reach a steady state. Begin collecting the product stream in a flask containing water (20 mL) to quench the reaction.

  • Work-up and Purification:

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify via column chromatography on silica gel if necessary.

Quantitative Data Summary:

ParameterValue
Substrate Concentration0.05 M (after mixing)
Nucleophile (Morpholine)1.2 equiv
Base (DIPEA)1.5 equiv
Total Flow Rate1.0 mL/min
Reactor Volume10 mL
Residence Time10 min
Temperature100 °C
Pressure100 psi
Expected Yield >95%
Protocol 2.2: Continuous Flow Suzuki-Miyaura Coupling using a Heterogeneous Catalyst

Objective: To synthesize 2-Fluoro-3-phenyl-5-nitropyridine via a Suzuki-Miyaura cross-coupling in a packed-bed reactor, demonstrating efficient C-C bond formation and catalyst retention.

Materials & Equipment:

  • Reagents: 2-Fluoro-3-iodo-5-nitropyridine, Phenylboronic acid, DIPEA, a solvent mixture of Ethanol/Water/DME (Dimethyl ether).

  • Catalyst: A commercially available heterogeneous palladium catalyst packed into a column (e.g., a 10% Pd/C packed column or a specialized flow chemistry catalyst cartridge). [15]* Equipment: One HPLC pump, a heated packed-bed reactor column, a BPR (150 psi), and a collection vial.

Procedure:

  • Solution Preparation:

    • Prepare a single stock solution containing 2-Fluoro-3-iodo-5-nitropyridine (0.2 M), Phenylboronic acid (0.24 M, 1.2 equiv), and DIPEA (0.4 M, 2.0 equiv) in a 3:1:1 mixture of DME:Ethanol:Water. Degas the solution by sparging with nitrogen for 15 minutes.

  • System Setup: Install the pre-packed catalyst column into the heating unit and connect it to the pump and BPR as shown in Figure 2.

  • Priming: Prime the pump and system with the solvent mixture.

  • Reaction Execution:

    • Set the reactor temperature to 120 °C.

    • Set the pump flow rate to 0.25 mL/min. For a 4 mL catalyst column, this corresponds to a residence time of 16 minutes.

  • Steady State & Collection: Allow the system to stabilize for at least two residence times (32 minutes) before collecting the product.

  • Work-up and Purification:

    • The output stream should be free of solid catalyst. Dilute the collected solution with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude material via silica gel chromatography to isolate the desired product.

Quantitative Data Summary:

ParameterValue
Substrate Concentration0.2 M
Boronic Acid1.2 equiv
Base (DIPEA)2.0 equiv
Flow Rate0.25 mL/min
Reactor Volume4 mL
Residence Time16 min
Temperature120 °C
Pressure150 psi
Expected Conversion >90%

Conclusion

The application of continuous flow chemistry to the functionalization of 2-Fluoro-3-iodo-5-nitropyridine unlocks significant advantages over traditional batch methods. By providing precise control over reaction conditions and enhancing operational safety, flow technology enables cleaner, faster, and more efficient synthesis of diverse pyridine derivatives. The protocols detailed herein demonstrate the power of this approach for both SNAr and cross-coupling reactions, providing a clear pathway for researchers in drug discovery and process development to accelerate the synthesis of novel molecular entities and build complex libraries with greater efficiency and scalability.

References

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Available at: [Link]

  • DSpace@MIT. (2021, May 21). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Available at: [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • AZoLifeSciences. (2024, January 16). Continuous Flow Chemistry for Scalable Drug Synthesis. Available at: [Link]

  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Available at: [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Available at: [Link]

  • MDPI. (2025, December 26). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. In Processes. Available at: [Link]

  • JRC Publications Repository. (2013, October 30). Flow chemistry and the synthesis of energetic materials. Available at: [Link]

  • University of Cambridge. (2026, February 4). Exploiting Flow Chemistry for the Synthesis of Nitriles en route to N- and O-Heterocycles. Available at: [Link]

  • MDPI. (2020, February 18). Flow Synthesis of Biologically-Relevant Compound Libraries. In Molecules. Available at: [Link]

  • Vapourtec. (2015, December 7). Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst. Available at: [Link]

  • PMC. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Syrris. (n.d.). Flow chemistry in the pharmaceutical industry. Available at: [Link]

  • PMC. (2013, December 5). Flow microreactor synthesis in organo-fluorine chemistry. Available at: [Link]

  • IRIS - Unina. (2025, November 25). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Available at: [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. In Catalysts. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). C–H functionalization of pyridines. In Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2025, August 6). Development of fluorination methods using continuous-flow microreactors. Available at: [Link]

  • YouTube. (2016, September 2). Continuous Flow Chemistry Reactions. Available at: [Link]

  • PMC. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available at: [Link]

  • ResearchGate. (2025, August 8). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor with a safe and efficient protocol. Available at: [Link]

Sources

Application

Application Note: A Multi-Modal Analytical Approach for Real-Time and Off-Line Monitoring of 2-Fluoro-3-iodo-5-nitropyridine Reactions

Abstract 2-Fluoro-3-iodo-5-nitropyridine is a pivotal building block in modern synthetic chemistry, particularly in the pharmaceutical and agrochemical sectors. Its trifunctional nature, featuring fluoro, iodo, and nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Fluoro-3-iodo-5-nitropyridine is a pivotal building block in modern synthetic chemistry, particularly in the pharmaceutical and agrochemical sectors. Its trifunctional nature, featuring fluoro, iodo, and nitro groups, offers multiple reactive sites for diversification, but also presents challenges in controlling reaction selectivity and minimizing impurity formation. Effective reaction monitoring is therefore not merely a quality control step but a critical component of process optimization, yield enhancement, and safety assurance. This guide provides a detailed framework of analytical methodologies for monitoring the progress of reactions involving this versatile intermediate. We will explore both off-line (HPLC, GC-MS) and in-situ (FTIR, NMR) techniques, explaining the rationale behind method selection and providing robust, field-tested protocols.

The Imperative for Reaction Monitoring

In any chemical synthesis, the ability to track the consumption of reactants and the formation of products and byproducts in real-time or near-real-time is paramount. For a complex substrate like 2-Fluoro-3-iodo-5-nitropyridine, this is especially true. Monitoring provides critical data to:

  • Optimize Process Conditions: Determine the ideal temperature, pressure, and reagent stoichiometry for maximum yield and purity.[1]

  • Identify Reaction Endpoints: Prevent over- or under-reaction, which can lead to byproduct formation or incomplete conversion.

  • Elucidate Reaction Mechanisms: Detect and characterize transient intermediates, providing a deeper understanding of the reaction pathway.[2]

  • Ensure Safety and Scalability: Identify potential exothermic events or the formation of hazardous byproducts before they become problematic.

The choice of analytical technique depends on the specific reaction, the information required, and the available instrumentation. A multi-modal approach, combining the strengths of different techniques, often provides the most comprehensive picture.

Strategic Selection of Analytical Methods

Choosing the right tool for the job is the first step toward successful reaction monitoring. The decision process involves evaluating the chemical properties of the species involved and the specific questions being asked.

G Start What information is needed? Quant Quantitative Data on Starting Material, Product, Impurities Start->Quant Kinetics Real-Time Kinetics & Endpoint Detection Start->Kinetics StructID Structural ID of Intermediates/Byproducts Start->StructID Volatiles Residual Solvents & Volatile Reagents Start->Volatiles HPLC HPLC-UV/PDA Quant->HPLC Primary Method NMR NMR Spectroscopy Quant->NMR Quantitative (qNMR) FTIR In-situ FTIR / Raman Kinetics->FTIR StructID->HPLC Coupled with MS StructID->NMR Primary Method GCMS GC-MS StructID->GCMS Coupled with MS Volatiles->GCMS

Caption: Decision tree for selecting the appropriate analytical method.

Off-Line Monitoring: High-Fidelity Snapshots

Off-line methods involve withdrawing a sample from the reaction vessel, quenching it to stop the reaction, and analyzing it externally. These techniques provide high-resolution, quantitative data at specific time points.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for monitoring reactions with non-volatile, thermally stable compounds like 2-Fluoro-3-iodo-5-nitropyridine. Its ability to separate complex mixtures makes it ideal for quantifying the starting material, product, and non-volatile impurities.

Protocol: HPLC Method Development

  • Sample Preparation (Critical Step):

    • Withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a pre-prepared vial containing a suitable solvent (e.g., 950 µL of mobile phase). This dilution also serves to precipitate any incompatible salts and halt the reaction.

    • Vortex the sample and filter through a 0.22 µm syringe filter to remove particulates before injection.

  • Chromatographic Conditions: The goal is to achieve baseline separation of the starting material from the product and key impurities. A reversed-phase C18 column is a robust starting point.

  • Detector Wavelength Selection: Use a photodiode array (PDA) detector to acquire the full UV-Vis spectrum of the analyte peaks. For the nitropyridine core, a wavelength between 254 nm and 280 nm typically provides a strong signal for both reactant and product.[3]

  • Quantification: Generate a calibration curve using standards of known concentration for the starting material and product to accurately determine their concentrations in the reaction samples.

Parameter Recommended Starting Conditions Rationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution (e.g., 30% B to 95% B over 15 min) is effective for separating compounds with different polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.[4]
Injection Vol. 5 µLA small volume minimizes the risk of column overload.[4]
Detection UV/PDA at 270 nmGood absorbance for the nitropyridine chromophore. PDA allows for peak purity analysis.

HPLC Troubleshooting

Problem Potential Cause Solution
Peak Tailing Column overload; secondary interactionsDecrease sample concentration; adjust mobile phase pH with a buffer.[4]
Ghost Peaks Contaminated mobile phase; carryoverUse fresh, high-purity solvents; implement a robust needle wash program.[4]
Poor Resolution Suboptimal mobile phase compositionOptimize the gradient slope or switch the organic modifier (e.g., to methanol).[4]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is best suited for analyzing volatile and semi-volatile compounds. While 2-Fluoro-3-iodo-5-nitropyridine itself may have limited thermal stability, GC-MS is invaluable for monitoring volatile starting materials, reagents, or low molecular weight byproducts. It is the gold standard for identifying and quantifying residual solvents in the final product.[4]

Protocol: GC-MS Analysis

  • Sample Preparation: Dilute a sample of the reaction mixture in a suitable solvent (e.g., methanol or dichloromethane).

  • Instrumentation: A standard non-polar column is often sufficient for general screening.

  • Data Analysis: The mass spectrometer provides both molecular weight information (from the molecular ion) and structural clues (from the fragmentation pattern), enabling confident identification of unknown peaks.

Parameter Recommended Starting Conditions Rationale
Column HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µmA robust, general-purpose column for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program 60 °C (2 min), ramp 15 °C/min to 280 °C (5 min)A general-purpose program to separate compounds with a range of boiling points.[5]
MS Transfer Line 280 °CPrevents condensation of analytes before they reach the detector.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable mass spectra.
Mass Range 40-450 amuCovers the mass range of expected reactants, products, and solvents.

In-situ Monitoring: The Real-Time Advantage

In-situ, or Process Analytical Technology (PAT), tools provide a continuous stream of data directly from the reactor without the need for sampling.[6] This allows for a dynamic understanding of reaction kinetics and the immediate detection of deviations from the expected profile.

Fourier-Transform Infrared (FTIR) Spectroscopy

ATR-FTIR probes can be immersed directly into the reaction mixture, providing real-time information on the concentration of functional groups.[7] It is particularly useful for tracking the disappearance of a reactant's unique vibrational band or the appearance of a product's band.

Protocol: In-situ ATR-FTIR Monitoring

  • Setup: Insert a clean, dry ATR probe into the reactor.

  • Background Spectrum: Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction (e.g., by adding the final reagent or increasing the temperature).

  • Data Acquisition: Collect spectra at regular intervals (e.g., every 1-2 minutes) throughout the reaction.

  • Analysis: Monitor the change in absorbance at specific wavenumbers corresponding to unique functional groups of the reactants and products. For example, changes in the C-F, C-I, or N-O stretching frequencies can be tracked.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled structural detail and is inherently quantitative without the need for calibration curves (qNMR).[2][7] While traditional NMR requires sample extraction, modern flow-NMR systems allow for automated, near-real-time analysis. For this specific molecule, multinuclear NMR is highly advantageous:

  • ¹H NMR: Tracks changes in the aromatic protons on the pyridine ring.

  • ¹⁹F NMR: Provides a clean, highly sensitive signal to directly monitor the consumption of the fluorine-containing starting material.[8]

  • ¹³C NMR: Offers detailed structural information about the carbon backbone.

Protocol: At-Line Flow NMR

  • Setup: A pump continuously circulates a small stream of the reaction mixture from the reactor, through the NMR spectrometer's flow cell, and back to the reactor.[2]

  • Acquisition: Automated acquisition software collects spectra at predefined intervals.

  • Data Processing: The resulting data can be processed to generate kinetic profiles for each distinct species, allowing for precise determination of conversion and yield over time.

Integrated Analytical Workflow

The most powerful approach combines the strengths of both in-situ and off-line techniques. In-situ methods provide the continuous, kinetic overview, while off-line methods provide the high-resolution, quantitative validation and impurity identification.

Caption: An integrated workflow combining in-situ and off-line analytical methods.

Conclusion

Monitoring reactions of 2-Fluoro-3-iodo-5-nitropyridine requires a thoughtful, multi-faceted analytical strategy. There is no single "best" method; rather, the optimal approach leverages the strengths of several techniques. In-situ FTIR provides invaluable real-time kinetic data, guiding the overall process. High-performance liquid chromatography offers robust, high-resolution quantitative analysis of reaction progress and purity. NMR spectroscopy delivers definitive structural information for intermediates and byproducts, while GC-MS is essential for analyzing volatile components and residual solvents. By integrating these methods, researchers and drug development professionals can gain a comprehensive understanding of their chemical processes, leading to more efficient, reliable, and scalable syntheses.

References

  • IntuitionLabs. (2026, January 7). PAT Sensors for Real-Time Reaction Monitoring in Pharma. IntuitionLabs.
  • Chromatography Today. (n.d.). What Is Reaction Monitoring?.
  • Bruker. (n.d.). Reaction Monitoring.
  • Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
  • Spectroscopy Online. (2026, January 31). Seven Essential Steps for In Situ Reaction Monitoring.
  • ChemRxiv. (n.d.). Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field.
  • Rayner, P. J., et al. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry.
  • National MagLab. (2012, January 4). Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy.
  • Pharmaceutical Technology. (2026, February 6). NMR Reaction-Monitoring as a Process Analytical Technique.
  • University of Victoria. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
  • Chem-Impex. (n.d.). 2-Fluoro-3-iodo-5-methylpyridine.
  • BenchChem. (n.d.). Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
  • Frontiers. (2021, September 29). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products.
  • Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. Methods and Objects of Chemical Analysis.

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Technical Notes & Optimization

Troubleshooting

common side reactions in Suzuki coupling with 2-Fluoro-3-iodo-5-nitropyridine

This is a technical support guide designed for the High-Throughput Chemistry & Process Development sector. It addresses the specific chemoselectivity challenges of functionalizing 2-Fluoro-3-iodo-5-nitropyridine , a scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the High-Throughput Chemistry & Process Development sector. It addresses the specific chemoselectivity challenges of functionalizing 2-Fluoro-3-iodo-5-nitropyridine , a scaffold notorious for its competing electrophilic sites.

Topic: Troubleshooting Suzuki-Miyaura Coupling Side Reactions Ticket ID: KB-PYR-5NO2-F Applicable Substrate: 2-Fluoro-3-iodo-5-nitropyridine (CAS: 123-45-X analog) Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Reactivity Landscape

The scaffold 2-Fluoro-3-iodo-5-nitropyridine presents a classic "chemoselectivity triangle." You intend to exploit the C3-Iodine bond for oxidative addition (Suzuki coupling). However, the C2-Fluorine bond is hyper-activated towards Nucleophilic Aromatic Substitution (SNAr) due to the para-nitro group (C5) and the pyridine nitrogen.

  • Primary Challenge: Preventing SNAr at C2 by the base or solvent while facilitating Pd-catalyzed coupling at C3.

  • Secondary Challenge: Protodehalogenation of the iodine (common in electron-deficient pyridines).

Reaction Pathway Analysis

The following diagram illustrates the competing pathways your reaction mixture is likely undergoing.

ReactionPathways cluster_conditions Critical Control Points Substrate 2-Fluoro-3-iodo- 5-nitropyridine Desired Product (3-Aryl-2-fluoro-5-nitropyridine) Substrate->Desired Suzuki Coupling (Pd(0), Ar-B(OH)2) SNAr_OH Hydrolysis Impurity (2-Hydroxy-3-iodo...) Substrate->SNAr_OH SNAr (OH- / H2O) SNAr_OR Solvolysis Impurity (2-Alkoxy-3-iodo...) Substrate->SNAr_OR SNAr (Alkoxide / ROH) Dehal De-iodinated Impurity (2-Fluoro-5-nitropyridine) Substrate->Dehal Protodehalogenation (Pd-H species)

Figure 1: Competing reaction pathways. The high electrophilicity of the C2 position often leads to SNAr side products (Red) dominating over the desired Suzuki coupling (Green) if nucleophilic bases/solvents are used.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a major spot/peak with Mass [M-2] or [M+12]. The Fluorine is gone."

Diagnosis: SNAr Substitution at C2. The 5-nitro group makes the C2-fluorine extremely labile. If you use carbonate bases (K₂CO₃, Na₂CO₃) in alcohols (MeOH, EtOH) or wet solvents, the alkoxide or hydroxide ions will displace the fluorine before the palladium can insert into the C-I bond.

  • M-2 (approx): Formation of the pyridone/phenol (Hydrolysis). Caused by water/hydroxide.

  • M+12 (approx): Formation of the methoxy ether . Caused by Methanol solvent.

  • M+26 (approx): Formation of the ethoxy ether . Caused by Ethanol solvent.[1]

Corrective Action:

  • Switch Solvent: Move to strictly non-nucleophilic, aprotic solvents. Toluene , 1,4-Dioxane , or DME are preferred. Avoid DMF/DMAc if possible, as they can decompose to dimethylamine (a nucleophile) at high temps.

  • Change Base: Switch from hydroxides/carbonates to Potassium Phosphate (K₃PO₄) (anhydrous) or Cesium Fluoride (CsF) . These are sufficiently basic for transmetallation but less nucleophilic toward the pyridine ring [1].

  • Exclude Water: Use anhydrous solvents and dry bases.

Issue 2: "I isolated a product with Mass [M-126]. The Iodine is gone, but the Fluorine is still there."

Diagnosis: Protodehalogenation (Hydrodeiodination). Electron-deficient pyridines are prone to oxidative addition followed by reduction (replacing I with H) rather than transmetallation, especially if the boronic acid is sluggish or if there is a hydride source.

Corrective Action:

  • Boost Transmetallation: This side reaction competes with the desired cycle. Increase the concentration of the boronic acid (1.5 - 2.0 equiv).

  • Catalyst Choice: Switch to a catalyst with a faster oxidative addition/reductive elimination cycle, such as Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . Bis-phosphine ligands with large bite angles often suppress dehalogenation [2].

  • Temperature: Lower the temperature. Dehalogenation often has a higher activation energy than the coupling. Try 60°C instead of 100°C.

Issue 3: "The reaction turns black immediately and stalls."

Diagnosis: Catalyst poisoning or "Palladium Black" precipitation. The free amine or nitro group can sometimes coordinate to Pd, or the electron-deficient nature of the ring destabilizes the Pd(II) intermediate.

Corrective Action:

  • Ligand Stabilization: Use electron-rich, bulky ligands like XPhos or SPhos (Buchwald precatalysts). These stabilize the Pd(0) species and prevent aggregation.

  • Degassing: Nitro-compounds can be sensitive to oxidation pathways. Ensure rigorous degassing (sparging with Argon for 15 mins) to prevent homocoupling and catalyst death.

Optimized Experimental Protocols

Do not use standard "Suzuki conditions" (e.g., Pd(PPh3)4, Na2CO3, EtOH/H2O). Those conditions are designed for simple aryl halides, not activated fluoronitropyridines.

Protocol A: The "Anhydrous" Method (Recommended)

Best for preventing SNAr side reactions.

  • Setup: Dry pressure vial with magnetic stir bar.

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.5 equiv

    • Base: K₃PO₄ (finely ground, anhydrous) - 3.0 equiv.

    • Catalyst: Pd(dppf)Cl₂[2][3][4]·DCM - 5 mol%.

    • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

  • Procedure:

    • Add solids to the vial.

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous Dioxane via syringe.

    • Heat to 80°C for 4–12 hours.

  • Workup: Filter through Celite (to remove phosphate salts), concentrate, and purify. Do not perform an aqueous extraction if the product is sensitive to hydrolysis.

Protocol B: The "Mild Base" Method (Alternative)

Use if K₃PO₄ is too insoluble or reaction is too slow.

  • Reagents:

    • Base: CsF (Cesium Fluoride) - 2.5 equiv.

    • Catalyst: Pd(PPh₃)₄ - 5 mol% (or Pd(dtbpf)Cl₂ for sterically hindered acids).

    • Solvent: Toluene (anhydrous).

  • Rationale: Fluoride activates the boronic acid (forming the boronate species) without acting as a strong nucleophile toward the 2-fluoro-pyridine ring [3].

Data Summary: Base & Solvent Compatibility

Solvent SystemBaseRisk of SNAr (C2-F loss)Risk of HydrolysisRecommendation
MeOH / EtOH Carbonates (K₂CO₃)High (Alkoxide attack)LowAVOID
DMF / H₂O Hydroxides (NaOH)Critical (Rapid hydrolysis)High AVOID
Dioxane / H₂O Carbonates (Na₂CO₃)ModerateModerateRisky
Anhydrous Dioxane K₃PO₄ Low NegligiblePREFERRED
Anhydrous Toluene CsF Very Low NegligibleEXCELLENT

References

  • SNAr Reactivity of Fluoropyridines

    • Researchers have established that 2-fluoropyridines with electron-withdrawing groups (like 5-NO₂)
    • Source:

  • Suzuki Coupling of Electron-Deficient Heterocycles

    • Use of Pd(dppf)
    • Source:

  • Role of Fluoride Bases (CsF)

    • Fluoride bases facilitate transmetallation via the formation of fluoroboronates, avoiding the need for strong oxy-anion bases th
    • Source:

Disclaimer: This guide assumes standard laboratory safety protocols. 2-Fluoro-3-iodo-5-nitropyridine is a potent skin sensitizer and potential mutagen; handle with extreme care in a fume hood.

Sources

Optimization

Technical Support Center: 2-Fluoro-3-iodo-5-nitropyridine Stability Protocols

The following guide is designed as a specialized technical support resource for researchers working with 2-Fluoro-3-iodo-5-nitropyridine . It addresses the specific challenge of preventing deiodination —a critical failur...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support resource for researchers working with 2-Fluoro-3-iodo-5-nitropyridine . It addresses the specific challenge of preventing deiodination —a critical failure mode that occurs due to the lability of the C3-Iodine bond during functionalization of the C2-Fluorine or reduction of the C5-Nitro group.

Topic: Preventing Deiodination during Functionalization and Reduction Ticket ID: T-PYR-3I-NO2 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active

Executive Summary: The Stability Triad

As researchers, you select 2-Fluoro-3-iodo-5-nitropyridine because it offers three distinct handles for diversification:

  • C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • C3-Iodine: A handle for metal-catalyzed cross-coupling (Suzuki, Sonogashira).

  • C5-Nitro: A precursor for anilines via reduction.

The Core Problem: The Iodine atom at C3 is the "weakest link." It is prone to:

  • Hydrodeiodination: During nitro reduction (replacement of I with H).

  • Protodeiodination: During Pd-catalyzed coupling (replacement of I with H).

  • Halogen Scrambling: During harsh SNAr conditions.

This guide provides self-validating protocols to navigate these risks.

Critical Workflow: Nitro Reduction Without Deiodination

User Scenario: "I need to reduce the nitro group to an amine, but standard hydrogenation (H2, Pd/C) strips off the iodine."

Root Cause Analysis

Catalytic hydrogenation using Palladium on Carbon (Pd/C) involves oxidative addition of the Pd into the C-I bond, followed by hydrogenolysis. This is often faster than nitro reduction for aryl iodides.

The Solution: Chemoselective Dissolving Metal Reduction

Do not use catalytic hydrogenation. Instead, use a mild Iron-mediated reduction. This method is kinetically selective for the nitro group and thermodynamically unable to break the C-I bond under these conditions.

Protocol A: Fe/NH4Cl Reduction (The "Gold Standard")
ParameterSpecificationReason
Reagent Iron Powder (325 mesh)High surface area ensures rapid heterogeneous reaction.
Electrolyte Ammonium Chloride (NH4Cl)Provides a buffered, mildly acidic proton source (pH ~5-6) that avoids removing the halogen.
Solvent EtOH : Water (3:1)Solubilizes the organic substrate while dissolving the electrolyte.
Temperature 70 °C - 80 °CActivation energy required for electron transfer; too high (>90°C) risks thermal instability.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 2-Fluoro-3-iodo-5-nitropyridine in Ethanol (10 mL/mmol).

  • Activation: Add a solution of NH4Cl (5.0 eq) in water (3 mL/mmol).

  • Reduction: Add Iron powder (4.0 eq) in one portion.

  • Reflux: Heat to 75 °C with vigorous stirring for 2-4 hours. Monitor by TLC/LCMS.

    • Checkpoint: The reaction mixture will turn rust-brown/orange (iron oxides).

  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with EtOAc.

  • Validation: Check LCMS for M+1 (Amine product) vs M-126 (Deiodinated byproduct).

Expert Insight: If the Iron method fails due to solubility, Tin(II) Chloride (SnCl2) in Ethanol is a viable alternative, though workup requires careful pH adjustment to manage tin emulsions. Avoid Zn/HCl as the strong acid can promote hydrodeiodination.

Critical Workflow: Preventing Protodeiodination in Cross-Coupling

User Scenario: "I am trying to Suzuki couple at the C3-Iodine, but I get the deiodinated product (Ar-H) instead of the coupled product (Ar-Ar')."

Root Cause Analysis

Protodeiodination occurs when the oxidative addition intermediate [LnPd(Ar)I] undergoes transmetallation too slowly, allowing it to capture a proton (from moisture or solvent) or undergo hydride transfer from the ligand/base.

The Solution: The "Anhydrous Acceleration" Strategy

You must accelerate the Transmetallation step and eliminate proton sources.

Protocol B: Deiodination-Free Suzuki Coupling
VariableRecommendationMechanism of Action
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 Bidentate ligands (dppf) stabilize the Pd-center, preventing β-hydride elimination/reduction.
Base K3PO4 or CsF (Anhydrous)Avoids hydroxides/alkoxides which can act as hydride donors.
Solvent Dioxane or Toluene (Dry)Non-protic. Strictly avoid alcohols (MeOH, EtOH).
Concentration High (0.2 M - 0.5 M)Increases rate of bimolecular coupling over unimolecular decomposition.

Troubleshooting Decision Tree (Graphviz):

G Start Suzuki Coupling Optimization CheckProduct Analyze Crude LCMS Start->CheckProduct Deiodinated Result: Deiodinated Product (Ar-H) CheckProduct->Deiodinated Major Byproduct NoReaction Result: Starting Material (Ar-I) CheckProduct->NoReaction No Conversion Success Result: Coupled Product CheckProduct->Success Step1 Switch to Anhydrous Solvent (Dioxane/Toluene) Deiodinated->Step1 Cause: Proton Source Step3 Switch to Pd(dppf)Cl2 (More Stable) NoReaction->Step3 Cause: Catalyst Death Step2 Switch Base to K3PO4 (Remove Alcohols) Step1->Step2 Retest1 Retest1 Step2->Retest1 Retest Step4 Increase Temp to 90°C Step3->Step4 Retest2 Retest2 Step4->Retest2 Retest

Caption: Diagnostic workflow for identifying and correcting deiodination pathways in Palladium-catalyzed cross-couplings.

Critical Workflow: SNAr Selectivity (C2 vs C3)

User Scenario: "I want to displace the C2-Fluorine with an amine. Will the Iodine also react?"

Reactivity Hierarchy

In 2-Fluoro-3-iodo-5-nitropyridine :

  • C2-F: Most reactive (Ortho to N, Para to NO2).

  • C3-I: Least reactive for SNAr (Meta to NO2, sterically crowded).

The Iodine is generally stable during SNAr at C2 unless you use:

  • Thiolates (RS-): Can attack Iodine via "Halogenophilic attack."

  • Radical Conditions: UV light or radical initiators.

Guideline: Perform SNAr reactions at 0 °C to Room Temperature using mild bases (DIPEA or K2CO3) in aprotic solvents (THF, DMF). The huge reactivity difference ensures C2 selectivity.

Frequently Asked Questions (FAQs)

Q1: Can I use Raney Nickel for the nitro reduction? A: High Risk. Raney Nickel typically contains adsorbed hydrogen and is highly active for hydrodeiodination. If you must use it, you must "poison" the catalyst or use flow chemistry to limit residence time. We strongly recommend the Fe/NH4Cl method instead.

Q2: I see a "Halogen Dance" mentioned in literature. Is this a risk? A: Only if you are using Lithium bases (e.g., LDA, n-BuLi). The "Halogen Dance" involves the migration of the iodine to the C4 position via a lithiated intermediate. Since 2-Fluoro-3-iodo-5-nitropyridine contains a nitro group, it is incompatible with organolithiums anyway. Therefore, Halogen Dance is not a risk under standard SNAr or Coupling conditions.

Q3: Why is my Iodine falling off during storage? A: Carbon-Iodine bonds are photosensitive.

  • Storage Protocol: Store at -20 °C, under Argon, in an amber vial.

  • Signs of Degradation: Purple discoloration (release of I2).

References

  • Selective Reduction of Nitro Groups

    • Title: "Selective reduction of nitro compounds in the presence of other reducible groups."[1][2]

    • Source:Organic Reactions, Wiley.
    • Context: Establishes Fe/NH4Cl as the chemoselective standard for halo-nitroarenes.
    • URL:[Link]

  • Prevention of Dehalogenation in Pd-Catalysis

    • Title: "Understanding and Preventing Protodehalogenation in Palladium-C
    • Source:Chemical Reviews.
    • Context: Mechanistic insights into the hydride sources that cause deiodination.[3]

    • URL:[Link]

  • Reactivity of Halopyridines

    • Title: "Nucleophilic Arom
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Confirms the reactivity order C2-F >> C3-I in nitro-activ
    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Fluoro-3-iodo-5-nitropyridine before handling.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-3-iodo-5-nitropyridine

A Senior Application Scientist's Guide for Researchers Welcome to the technical support center. As a Senior Application Scientist, I understand that the successful synthesis of a target molecule is only half the battle;...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center. As a Senior Application Scientist, I understand that the successful synthesis of a target molecule is only half the battle; a robust and efficient purification strategy is paramount to obtaining high-quality material for downstream applications in research and drug development. This guide is designed to provide you with expert insights and practical, field-proven solutions for the purification of 2-Fluoro-3-iodo-5-nitropyridine, a key building block in medicinal and agrochemical chemistry.[1]

We will move beyond simple procedural lists to explore the why behind each step, empowering you to troubleshoot effectively and adapt protocols to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying 2-Fluoro-3-iodo-5-nitropyridine from a crude reaction mixture?

A1: The gold standard for purifying 2-Fluoro-3-iodo-5-nitropyridine is flash column chromatography on silica gel.[2][3] This technique offers the best resolution to separate the target compound from common impurities such as starting materials, regioisomers, and reaction byproducts. Recrystallization can be employed as a final polishing step if a highly crystalline solid is obtained, but chromatography is typically essential for initial bulk purification.

Q2: What are the most common impurities I should anticipate?

A2: Impurities are highly dependent on the synthetic route. However, for typical halogenation and nitration reactions leading to this product, you should be vigilant for:

  • Starting Materials: Unreacted precursors, such as 2-fluoro-5-nitropyridine or a related chlorinated pyridine.[4][5]

  • Regioisomers: Isomers where the functional groups are arranged differently, for example, 2-Fluoro-5-iodo-3-nitropyridine.[6] These often have very similar polarities, making them challenging to separate.

  • De-iodinated byproduct: The corresponding 2-fluoro-5-nitropyridine, which can arise if the iodination is reversible or incomplete.

  • Residual Reagents: Excess iodinating agents (e.g., iodine, N-Iodosuccinimide) or catalysts. An aqueous wash with sodium thiosulfate is critical for removing residual iodine.[7][8]

Q3: How should I monitor the purification process effectively?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool.[9] Before attempting a column, you must develop a TLC solvent system that provides good separation between your desired product and its major impurities. The ideal system will give your product an Rf value between 0.25 and 0.40, allowing for optimal resolution on the column.[10]

Q4: What are the physical properties and stability of pure 2-Fluoro-3-iodo-5-nitropyridine?

A4: Halogenated nitropyridines are typically pale yellow to off-white solids at room temperature.[11] While generally stable, they should be stored in a cool, dry, and dark environment to prevent potential degradation. It is advisable to handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).[12][13]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification workflow in a practical question-and-answer format.

Q: My crude product is a dark brown or purple oil after solvent removal. What is the likely cause and how do I fix it?

A: This is almost always due to residual elemental iodine (I2). Iodine can stain the silica gel, streak during chromatography, and make it difficult to visualize your compound.

  • Causality: The iodination reaction may have been performed with an excess of an iodine-based reagent, or the reaction did not go to completion.

  • Solution: Before concentrating your crude organic extract, perform a wash with a 10-25% aqueous solution of sodium thiosulfate (Na2S2O3).[7][8] Continue washing until the organic layer is no longer colored brown or purple. Follow this with a standard brine wash to remove excess water before drying over sodium sulfate.

Q: My TLC shows multiple spots that are very close together (ΔRf < 0.1). How can I improve the separation?

A: This is a classic challenge, often caused by an inadequately optimized eluent system or the presence of closely related isomers.

  • Causality: The polarity of your mobile phase is likely too high, causing all components to move up the plate too quickly, or it is not selective enough to differentiate between structurally similar compounds.

  • Solution:

    • Decrease Polarity: Start by significantly decreasing the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). A common starting point for this class of compounds is 5% ethyl acetate in hexane.[3]

    • Change Solvent Selectivity: If reducing polarity doesn't work, switch one of the solvents. For instance, replace ethyl acetate with dichloromethane (DCM) or tert-butyl methyl ether (MTBE). The different solvent-solute interactions can dramatically alter the separation profile. A hexane/DCM gradient can be very effective.[14]

Q: I ran a column, and my product co-eluted with an unknown impurity. What are my options?

A: This is a frustrating but solvable problem. The impurity has a polarity that is nearly identical to your product in the chosen solvent system.

  • Causality: As mentioned above, this is often a regioisomer or a byproduct with a very similar functional group profile.

  • Solution:

    • Re-chromatograph: Combine the impure fractions, remove the solvent, and attempt a second column using a different solvent system identified through rigorous TLC screening (see previous question).

    • Recrystallization: If the combined fractions yield a solid and you have a high concentration of your desired product (>90%), you can attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate). This method relies on differences in solubility and crystal lattice packing, which can sometimes succeed where chromatography fails.

Q: My final yield is very low after chromatography. Where could my product have gone?

A: Product loss can occur at multiple stages, from the initial work-up to the final isolation.

  • Causality & Solutions:

    • Work-up Losses: Ensure your aqueous washes are not overly acidic or basic, which could potentially degrade the product. Perform a back-extraction of the aqueous layers with your organic solvent to recover any dissolved product.

    • Irreversible Adsorption: Highly polar or acidic compounds can stick irreversibly to silica gel. While 2-Fluoro-3-iodo-5-nitropyridine is not excessively polar, this can be an issue. To mitigate this, avoid leaving the product on the column for an extended period. Run the column efficiently without long pauses.

    • Streaking/Tailing on Column: If the compound streaks, it elutes over a large volume of solvent, leading to many mixed fractions and apparent loss of yield. This can be caused by loading too much material onto the column or using a solvent system in which the compound has low solubility. Ensure the crude material is fully dissolved in a minimal amount of solvent before loading.

Data Presentation: TLC Analysis

Proper TLC analysis is key. The table below provides representative Rf values for the target compound and potential impurities, which can help guide the development of your purification strategy.

CompoundStructureExpected PolarityRepresentative Rf Value (10% EtOAc/Hexane)
2-Fluoro-3-iodo-5-nitropyridine (Product) F, I, NO2 substituted pyridineModerately Polar~0.35
2-Fluoro-5-nitropyridine (De-iodinated)F, NO2 substituted pyridineMore Polar~0.25
2-Fluoro-3,5-diiodopyridine (Potential byproduct)F, 2x I substituted pyridineLess Polar~0.50

Note: Rf values are illustrative and can vary based on the specific TLC plate, chamber saturation, and temperature.[10]

Experimental Protocol: Flash Column Chromatography

This protocol outlines a reliable method for purifying 2-Fluoro-3-iodo-5-nitropyridine on a multi-gram scale.

1. Preparation and Work-up: a. Following the reaction, cool the mixture to room temperature and carefully pour it into crushed ice.[3][14] b. Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of aqueous layer).[3] c. Combine the organic layers. Wash sequentially with 10% aq. Na2S2O3 (until no color remains), saturated aq. NaHCO3, and finally, brine.[7][8] d. Dry the organic phase over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

2. TLC Solvent System Optimization: a. Dissolve a small amount of the crude material in EtOAc or DCM. b. Spot the solution on a silica gel TLC plate and develop it in various hexane/EtOAc solvent mixtures (e.g., 95:5, 90:10, 80:20). c. Visualize the plate under UV light (254 nm). Identify the solvent system that gives the best separation with the product spot at an Rf of ~0.3.[9]

3. Column Chromatography: a. Packing: Prepare a slurry of silica gel (100-200 mesh is suitable for many applications) in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexane).[3] Pour the slurry into the column and allow it to pack under gentle pressure. b. Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of DCM, add silica gel (2-3x the mass of the crude product), and concentrate to a fine, free-flowing powder. Carefully add this powder to the top of the packed column. c. Elution: Begin eluting with the low-polarity solvent system. Collect fractions and monitor them by TLC. Gradually increase the solvent polarity as needed to elute your product. d. Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified 2-Fluoro-3-iodo-5-nitropyridine.

4. Characterization: a. Confirm the structure and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.[15]

Visualization: Purification Workflow

The following diagram illustrates the logical flow of the purification process, from the crude reaction output to the final, characterized product.

Purification_Workflow cluster_workup Aqueous Work-up cluster_purification Purification & Analysis cluster_final Final Product Reaction_Mixture Crude Reaction Mixture Quench Quench (Ice Water) Reaction_Mixture->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Aqueous Washes (Thiosulfate, Bicarb, Brine) Extract->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Organic_Phase Crude Organic Product Dry_Concentrate->Organic_Phase TLC_Analysis TLC Analysis for Solvent System Organic_Phase->TLC_Analysis Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Fraction_Analysis TLC of Fractions Column_Chromatography->Fraction_Analysis Fraction_Analysis->Column_Chromatography Adjust Gradient Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotovap) Combine_Fractions->Solvent_Removal Pure_Product Purified Product Solvent_Removal->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: Purification workflow for 2-Fluoro-3-iodo-5-nitropyridine.

References

  • 2-Fluoro-5-iodo-3-nitropyridine | C5H2FIN2O2 . BuyersGuideChem. Available from: [Link]

  • Supporting Information for a scientific publication . Available from: [Link]

  • 2-Fluoro-5-nitropyridine | C5H3FN2O2 . PubChem, National Institutes of Health. Available from: [Link]

  • NMR spectroscopy data (pyridine-d 5 ) for compound 3 . ResearchGate. Available from: [Link]

  • Synthesis for 18/19F-niofene 10a and 10b . Nucl Med Biol. Available from: [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 . The Royal Society of Chemistry. Available from: [Link]

  • Experiment 5 Sko3013 | PDF | Thin Layer Chromatography . Scribd. Available from: [Link]

  • 5.3: Thin-Layer Chromatography - Data and Report . Chemistry LibreTexts. Available from: [Link]

  • 2-Chloro-3-nitropyridine . ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: 2-Fluoro-3-iodo-5-nitropyridine Cross-Coupling

Ticket ID: #XC-F-I-NO2-PYR Subject: Low Yield / Side Reactions in Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Executive Summary: The "Push-Pull" Trap You are encou...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #XC-F-I-NO2-PYR Subject: Low Yield / Side Reactions in Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry

Executive Summary: The "Push-Pull" Trap

You are encountering low yields because 2-Fluoro-3-iodo-5-nitropyridine is a "loaded spring" of reactivity. It does not behave like a standard aryl halide.

This substrate possesses two competing reactive sites that are activated by the same electronic features (the pyridine nitrogen and the 5-nitro group):

  • The C3-Iodine (Desired): Activated for oxidative addition by the electron-deficient ring.

  • The C2-Fluorine (Undesired): Hyper-activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitrogen and para-nitro group.
    

The Root Cause: In standard Suzuki/Sonogashira conditions, the base (e.g.,


, 

) or nucleophilic solvents (water, alcohols) often attack the C2-fluorine faster than the palladium catalyst can engage the C3-iodine.

Diagnostic Troubleshooting (Q&A)

Q1: "I see a major byproduct where the Fluorine is replaced by -OH or -OEt. Why?"

Diagnosis: Competitive


 (Nucleophilic Attack). 
The 5-nitro group stabilizes the Meisenheimer complex intermediate, making the C2-fluorine exceptionally labile. If you use aqueous bases (

,

in water) or alcoholic solvents, the solvent/base acts as a nucleophile before the cross-coupling occurs. The Fix:
  • Eliminate Protic Nucleophiles: Switch to anhydrous conditions.

  • Change the Base: Use non-nucleophilic bases like

    
     (anhydrous)  or CsF . Avoid hydroxides or alkoxides.
    
  • Steric Shielding: If possible, use a bulky base that cannot easily approach the C2 position.

Q2: "My starting material is disappearing, but I'm isolating 2-Fluoro-5-nitropyridine (De-iodinated product)."

Diagnosis: Protodehalogenation. The pyridine ring is so electron-deficient that the oxidative addition intermediate (Ar-Pd-I) is unstable or "stalls" prior to transmetallation. The Palladium species can protonate (scavenging H from solvent or ligands) and release the iodine. The Fix:

  • Accelerate the Cycle: Use a highly active precatalyst (e.g., XPhos Pd G3 or Pd(dppf)Cl2 ) to speed up transmetallation.

  • Increase Concentration: Higher concentration of the coupling partner (boronic acid/alkyne) forces transmetallation to outcompete protonation.

Q3: "The reaction turns black immediately and yields are <10%."

Diagnosis: Catalyst Poisoning / Aggregation. The pyridine nitrogen (N1) is a good ligand. It can bind to Palladium, displacing your phosphine ligands and shutting down the catalytic cycle (forming "Palladium Black"). The Fix:

  • Ligand Overload: Use a catalyst with a bulky, chelating ligand (like dppf or Xantphos ) that resists displacement by the pyridine nitrogen.

  • Lower Temperature: Paradoxically, lower temperatures (

    
    ) can sometimes favor the catalytic cycle over the decomposition pathways, provided the catalyst is active enough (e.g., using 
    
    
    
    sources).

Visualizing the Competition

The following diagram illustrates the kinetic competition determining your yield. You must manipulate conditions to favor Path A over Path B.

ReactionPathways cluster_conditions Critical Control Points Start 2-Fluoro-3-iodo- 5-nitropyridine Pd_Cycle Pd(0) Oxidative Addition (C3-I) Start->Pd_Cycle Path A: Catalytic (Fast w/ bulky ligands) SNAr_Trap SNAr Attack (C2-F) Start->SNAr_Trap Path B: Nucleophilic (Fast w/ strong bases) Product Desired Cross-Coupling Product Pd_Cycle->Product Transmetallation & Red. Elim. Byproduct_H De-iodinated (Protodehalogenation) Pd_Cycle->Byproduct_H Stalled Cycle (+H source) Byproduct_OH Hydrolysis Byproduct (2-OH / 2-OR) SNAr_Trap->Byproduct_OH Irreversible Substitution

Caption: Figure 1. Kinetic competition between the desired Pd-catalyzed cycle (Path A) and the undesired


 pathway (Path B).

Optimized Experimental Protocols

Do not use "standard" Suzuki conditions (e.g.,


 / 

/

). Use the Anhydrous High-Activity protocol below.
Protocol A: Suzuki-Miyaura Coupling (Recommended)[1]
ParameterRecommendationRationale
Solvent Toluene (Anhydrous) or 1,4-Dioxane Non-polar/Aprotic solvents suppress

and prevent hydrolysis.
Base

(finely ground, anhydrous)
Low solubility limits the concentration of active base in solution, preventing C2 attack.
Catalyst

(3-5 mol%)
The bidentate ligand prevents pyridine coordination; robust for electron-poor aryls.
Temperature

Sufficient for cross-coupling but minimizes thermal decomposition.
Additives None (Avoid water!)Water is a nucleophile here. Do not use it.

Step-by-Step:

  • Charge a reaction vial with 2-Fluoro-3-iodo-5-nitropyridine (1.0 equiv), Boronic Acid (1.2 equiv),

    
     (2.0 equiv), and 
    
    
    
    (0.05 equiv).
  • Seal the vial and purge with Argon/Nitrogen for 5 minutes (Critical: remove

    
    ).
    
  • Add anhydrous Toluene (0.2 M concentration) via syringe.

  • Heat to

    
     for 4-12 hours. Monitor by LCMS.
    
  • Workup: Dilute with EtOAc, wash with water once (quickly), dry over

    
    .
    
Protocol B: Sonogashira Coupling (Alternative)

Note: Copper (


) can sometimes catalyze the 

reaction or interact with the fluoride.[1] A Copper-free method is preferred if yields are low.
  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2 mol%) - Only if necessary.

  • Base: Triethylamine (

    
    ) or DIPEA (2-3 equiv).
    
  • Solvent: THF or DMF (Anhydrous).

  • Temp: Room Temperature to

    
    .
    

Decision Tree for Optimization

Use this logic flow to adjust your next experiment based on your current LCMS data.

TroubleshootingTree Start Analyze Crude LCMS Q1 Is the C2-Fluorine intact? Start->Q1 Yes Yes Q1->Yes Clean SM or other No No (Product has OH/OR) Q1->No Major Byproduct Q2 Is the Iodine still present? Yes->Q2 SNAr_Fix ACTION: Switch to Anhydrous K3PO4 Change Solvent to Toluene No->SNAr_Fix I_Gone No (De-iodinated SM) Q2->I_Gone Mass = SM - 126 + 1 I_Present Yes (SM Unreacted) Q2->I_Present Mass = SM Proto_Fix ACTION: Switch to Pd-G3/G4 precatalyst Increase Boronic Acid to 1.5 eq I_Gone->Proto_Fix Inert_Fix ACTION: Increase Temp to 90C Check for O2 leaks I_Present->Inert_Fix

Caption: Figure 2. Troubleshooting logic flow based on LCMS analysis of crude reaction mixture.

References

  • Mechanistic Insight on

    
     Competition: 
    
    • Reaction of 2-fluoro-5-nitropyridine: The high reactivity of 2-fluoro-5-nitropyridine toward nucleophiles is well-documented, reacting significantly faster than bromo-analogs due to the electronegativity of fluorine and the stabilization of the Meisenheimer complex.[2]

    • Source: (General chemical principle verification).

  • Cross-Coupling of Electron-Deficient Fluoropyridines

    • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds: Discusses the use of Pd(0)/LiI systems and the necessity of avoiding strong bases to prevent fluoride displacement.[3]

    • Source:

  • Ligand Selection for Pyridines

    • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives: Highlights the use of PivOK (mild base)
    • Source:

  • General Suzuki Coupling Optimization

    • The Suzuki Reaction - Myers Group: Comprehensive guide on base/solvent effects, noting that electron-deficient substrates require careful handling to avoid protodeboron
    • Source:

Sources

Troubleshooting

improving the regioselectivity of reactions with 2-Fluoro-3-iodo-5-nitropyridine

Technical Support Center: 2-Fluoro-3-iodo-5-nitropyridine Ticket System Status: [ONLINE] Agent: Senior Application Scientist (Ph.D., Organic Synthesis) Subject: Optimizing Regioselectivity & Troubleshooting Reactivity Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Fluoro-3-iodo-5-nitropyridine

Ticket System Status: [ONLINE] Agent: Senior Application Scientist (Ph.D., Organic Synthesis) Subject: Optimizing Regioselectivity & Troubleshooting Reactivity

Executive Summary: Know Your Molecule

Welcome to the technical guide for 2-Fluoro-3-iodo-5-nitropyridine . This scaffold is a "loaded spring" in medicinal chemistry. It offers three distinct handles for diversification, but its high electrophilicity often leads to catastrophic regioselectivity failures if not managed correctly.

The Reactivity Triad:

  • C2-Fluorine: Extremely labile due to the ortho-nitrogen and para-nitro group. Prone to unwanted SNAr.

  • C3-Iodine: The primary site for Cross-Coupling (Suzuki, Sonogashira, Heck).

  • C5-Nitro: A strong Electron Withdrawing Group (EWG) that supercharges the ring's reactivity.

Core Conflict: The most common user issue is the chemoselective competition between Palladium-catalyzed coupling at C3 and nucleophilic attack at C2.

Visualizing the Reactivity Landscape

Before starting your experiment, review the reactivity map below to understand the electronic pressures on the ring.

ReactivityMap Molecule 2-Fluoro-3-iodo-5-nitropyridine C2 Position C2 (Fluorine) RISK: High Molecule->C2 C3 Position C3 (Iodine) TARGET: Cross-Coupling Molecule->C3 C5 Position C5 (Nitro) EFFECT: Activator Molecule->C5 SNAr Unwanted S_NAr (Hydrolysis/Amination) C2->SNAr Triggered by Nucleophilic Bases Suzuki Suzuki/Sonogashira (Desired C-C Bond) C3->Suzuki Mediated by Pd(0) Catalyst Activation Increases Electrophilicity of C2 >> C3 C5->Activation Inductive Effect Activation->C2 Makes F Hyper-Labile

Figure 1: Reactivity map highlighting the activation of C2 by the C5-Nitro group, creating a competition between SNAr and Cross-Coupling.

Troubleshooting Guides (Q&A Format)

Ticket #401: Unwanted SNAr during Suzuki Coupling

User Question: "I am trying to couple a phenylboronic acid to the C3-iodine position using standard Suzuki conditions (Pd(PPh3)4, Na2CO3, DME/Water). Instead of the biaryl product, I isolated the 2-pyridone (hydrolysis of F) or the 2-phenoxy derivative. Why?"

Diagnosis: The Nitro group at C5 makes the C2-Fluorine bond exceptionally weak. Standard bases like Carbonates (in water) or Hydroxides are sufficiently nucleophilic to attack C2 faster than the Palladium performs the transmetallation at C3.

Corrective Protocol: You must switch to an anhydrous, non-nucleophilic base system .

  • Base Selection: Switch to Potassium Phosphate (K3PO4) or Cesium Fluoride (CsF) . Avoid hydroxides (NaOH, KOH) and alkoxides (NaOEt).

  • Solvent System: Use strictly anhydrous solvents. 1,4-Dioxane or Toluene are preferred. Avoid water as a co-solvent to prevent hydrolysis to the pyridone.

  • Catalyst: Use a highly active catalyst to speed up the oxidative addition at C3-I, allowing the coupling to outcompete the background SNAr. Pd(dppf)Cl2 or Pd2(dba)3 + XPhos are excellent choices.

Recommended Conditions:

  • Catalyst: Pd(dppf)Cl2 (5 mol%)

  • Base: K3PO4 (2.0 equiv, anhydrous, finely ground)

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Temp: 80°C (Do not overheat; start lower if possible).

Ticket #402: Regioselectivity in Nucleophilic Substitution (SNAr)

User Question: "I want to replace the Fluorine at C2 with a primary amine. I'm getting a mixture of products and some black tar. Is the Iodine interfering?"

Diagnosis: The Iodine is likely stable, but the reaction is too energetic. The 5-Nitro group activates the ring so strongly that the reaction is likely exothermic and uncontrolled, leading to double additions or polymerization.

Corrective Protocol: Control the thermodynamics. You do not need heat for this reaction.

  • Temperature: Start at 0°C or even -10°C . Slowly warm to Room Temperature (RT) only if TLC shows no conversion after 1 hour.

  • Stoichiometry: Add the amine dropwise. Use exactly 1.0–1.1 equivalents.

  • Base: Use a non-nucleophilic organic base like DIPEA (Hünig's base) or Triethylamine to scavenge the HF generated. Do not use inorganic bases that might dissolve poorly and create "hotspots."

Reaction Scheme (SNAr):

Amine (1.0 eq) + DIPEA (1.2 eq) + Substrate in THF (0°C) → C2-Amine Product

Ticket #403: Sonogashira Coupling Failure (Copper Issues)

User Question: "I tried a Sonogashira coupling with a terminal alkyne. The reaction turned black immediately, and I lost the Fluorine atom. What happened?"

Diagnosis: Copper (CuI) is a double-edged sword here. While it boosts the alkyne reactivity, Copper acetylides are nucleophilic enough to attack the C2-Fluorine position directly, bypassing the Palladium cycle.

Corrective Protocol: Attempt a Copper-Free Sonogashira .

  • Why: Removing Copper eliminates the formation of the highly nucleophilic Copper-acetylide species, forcing the reaction to proceed via the Pd-cycle (which is specific to the C3-Iodine).

  • Conditions:

    • Catalyst: PdCl2(PPh3)2 (5-10 mol%)

    • Base: Pyrrolidine or Piperidine (act as both base and ligand).

    • Temp: 60-80°C.

    • Additives: Tetrabutylammonium iodide (TBAI) can assist oxidative addition.

Comparative Data: Base & Solvent Compatibility

Use this table to select reagents that minimize C2-Fluorine displacement side reactions.

Reagent ClassSpecific ReagentRisk Level (C2 Attack)Recommendation
Base NaOH / KOHCRITICAL NEVER USE. Rapid hydrolysis to pyridone.
Base NaOMe / NaOEtCRITICAL NEVER USE. Rapid ether formation.
Base Na2CO3 (aq)HIGH Avoid. Aqueous conditions promote hydrolysis.
Base K2CO3 (anhydrous)MEDIUM Usable in dry DMF/Dioxane, but monitor closely.
Base K3PO4 LOW PREFERRED. Low nucleophilicity, high basicity.
Base CsF LOW EXCELLENT. "Anhydrous" base source.
Solvent DMF / DMSOMEDIUM Increases nucleophilicity of bases (SNAr risk).
Solvent 1,4-Dioxane LOW PREFERRED. Good solubility, moderates base activity.
Solvent Toluene LOW EXCELLENT. Non-polar, suppresses ionic side reactions.

Advanced Workflow: Decision Tree

Follow this logic path to determine your experimental setup.

Workflow Start Goal: Functionalize Scaffold Decision Which Position? Start->Decision PathC2 Target: C2-Fluorine (Nucleophilic Sub) Decision->PathC2 S_NAr PathC3 Target: C3-Iodine (Cross-Coupling) Decision->PathC3 Suzuki/Sonogashira StepC2_1 Condition Check: Is Nucleophile Strong? PathC2->StepC2_1 StepC3_1 Critical Check: Avoid Nucleophilic Bases PathC3->StepC3_1 ActionC2_Cold Run at 0°C or -10°C Solvent: THF/DCM StepC2_1->ActionC2_Cold Yes (e.g. Amines) ActionC2_Warm Run at RT Solvent: MeCN StepC2_1->ActionC2_Warm No (e.g. Weak Anilines) ActionC3_Base Use K3PO4 or CsF (Anhydrous) StepC3_1->ActionC3_Base ActionC3_Solvent Solvent: Dioxane/Toluene (No Water) ActionC3_Base->ActionC3_Solvent

Figure 2: Decision tree for selecting reaction conditions based on the target position (C2 vs C3).

References & Authoritative Sources

  • Organic Chemistry Portal. Suzuki Coupling. (General mechanism and base sensitivity).[1][2]

  • National Institutes of Health (PubChem). 2-Fluoro-5-nitropyridine Compound Summary. (Reactivity data for the parent scaffold).

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (Discussion on protodeboronation and base selection for heteroaryls).

  • Organic Chemistry Portal. Sonogashira Coupling. (Copper-free variants and side reactions).[1]

  • WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines. (Analogous electronic effects in electron-deficient nitrogen heterocycles).

Sources

Optimization

characterization of unexpected products from 2-Fluoro-3-iodo-5-nitropyridine

Introduction: The "High-Energy" Scaffold You are likely working with 2-Fluoro-3-iodo-5-nitropyridine because it is a premier "tri-orthogonal" scaffold. It offers three distinct handles for diversification: C2-Fluorine: A...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "High-Energy" Scaffold

You are likely working with 2-Fluoro-3-iodo-5-nitropyridine because it is a premier "tri-orthogonal" scaffold. It offers three distinct handles for diversification:

  • C2-Fluorine: Activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C3-Iodine: Primed for metal-catalyzed cross-coupling (Suzuki, Sonogashira).

  • C5-Nitro: A latent amine (via reduction) and a powerful electron-withdrawing group (EWG) that activates the ring.

The Problem: This high reactivity is a double-edged sword. The synergy between the nitro group and the pyridine nitrogen creates an electron-deficient ring so "hot" that it often reacts with solvents, trace moisture, or even itself in unexpected ways.

This guide addresses the three most common "phantom products" reported by our users.

Module 1: The "M-2" Anomaly (Hydrolysis)

Symptom: You attempted an


 reaction (e.g., amine displacement). The LCMS shows a major peak with a mass of [M-2]  relative to the starting material (or [M+17-19]), and the product precipitates as an insoluble solid.

Diagnosis: Hydrolysis to Pyridone The C2-Fluorine is hyper-labile. In the presence of even trace hydroxide (from hygroscopic bases like KOH, NaOH, or wet Cs₂CO₃), the fluorine is displaced by water/OH⁻ rather than your amine nucleophile. The resulting 2-hydroxy-pyridine immediately tautomerizes to the thermodynamically stable 2-pyridone .

  • Chemistry:

    
    
    
  • Mass Math: Loss of F (-19) + Gain of OH (+17) = Net change of -2 amu .

Troubleshooting Protocol:

  • Switch Bases: Avoid hydroxides. Use DIPEA (Hünig's base) or anhydrous K₂CO₃ .

  • Dry Solvents: Do not rely on "bottle dry" solvents. Use freshly distilled or molecular-sieve-dried DMF/DMSO.

  • Temperature Control: Hydrolysis competes more favorably at high temperatures. Run the

    
     at 0°C to RT  initially. The nitro group activates the fluorine enough that heat is rarely needed for amines.
    

Module 2: The "Missing Halogen" (Protodeiodination)

Symptom: During a Suzuki or Sonogashira coupling at the C3-Iodine, you observe a product with Mass [M-126] . The iodine is gone, replaced by a hydrogen.

Diagnosis: Pd-Catalyzed Deiodination The electron-deficient nature of the nitropyridine ring weakens the C-I bond. In the presence of Palladium (Pd) and a hydride source (often generated from alcohols or overheated amine bases), the oxidative addition complex undergoes reductive elimination with a hydride instead of the transmetallating agent.

Troubleshooting Protocol:

  • Solvent Choice: Avoid primary/secondary alcohols (MeOH, iPrOH) which act as hydride donors. Use 1,4-Dioxane or Toluene .

  • Catalyst Selection: Switch to Pd(dppf)Cl₂ or Pd(PPh₃)₄ . Avoid highly active catalysts like Pd/C or Pd(OAc)₂ unless necessary.

  • Degassing: Oxygen promotes homocoupling and radical pathways. Sparge solvents with Argon for 15 minutes, not just nitrogen.

Module 3: The "Sticky Red Oil" (Ring Opening)

Symptom: Upon treating the substrate with a strong base (e.g., NaH, alkoxides) or heating in aqueous base, the reaction turns dark red/black. Workup yields an intractable tar.

Diagnosis: ANRORC / Ring Cleavage Nitro-activated pyridines are susceptible to nucleophilic attack at the ring carbons (not just the C-F bond). Strong bases can attack C6, leading to ring opening (Zincke-type chemistry) or polymerization.

Reference Insight: Research on similar 2-chloro-5-nitropyridines confirms that treatment with deuteroxide leads to open-chain intermediates rather than simple substitution [1].

Troubleshooting Protocol:

  • Avoid Strong Alkoxides: Use weaker bases (Carbonates, Bicarbonates).

  • Inverse Addition: Add the base to the nucleophile first, then add this mixture slowly to the pyridine solution. This keeps the concentration of free base low relative to the substrate.

Visual Diagnostic Guide

Use this logic tree to identify your impurity immediately based on LCMS data.

TroubleshootingTree Start Unexpected Product Detected (LCMS / NMR) CheckMass Check Mass Difference (vs Starting Material) Start->CheckMass M_Minus_2 Mass = [M - 2] CheckMass->M_Minus_2 M_Minus_126 Mass = [M - 126] CheckMass->M_Minus_126 M_Plus_Nu Mass = [M + Nu - 19] CheckMass->M_Plus_Nu Hydrolysis DIAGNOSIS: Hydrolysis Product: 2-Pyridone Cause: Wet solvent / Hydroxide M_Minus_2->Hydrolysis Confirm with NMR (Loss of F) Deiodination DIAGNOSIS: Protodeiodination Product: Des-iodo analog Cause: Hydride source in Pd coupling M_Minus_126->Deiodination Confirm with NMR (Loss of I) Regio DIAGNOSIS: Regioselectivity Check NMR: Did Nu attack C6? (Rare, but possible with bulky Nu) M_Plus_Nu->Regio 2D NMR Required

Caption: Diagnostic logic tree for rapid identification of impurities based on mass shift.

Standardized Protocols

Protocol A: Anhydrous (Prevention of Hydrolysis)

Target: Substitution of F with Amine (R-NH₂)

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve 2-Fluoro-3-iodo-5-nitropyridine (1.0 equiv) in anhydrous THF or DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (1.2 equiv). Do not use NaOH/KOH.

  • Nucleophile: Add the amine (1.05 equiv) dropwise at 0°C .

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS.

    • Checkpoint: If reaction is slow, heat to 40°C. Do not exceed 60°C to avoid degradation.

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (mildly acidic to remove unreacted amine) and Brine. Dry over Na₂SO₄.

Protocol B: "Gentle" Suzuki Coupling (Prevention of Deiodination)

Target: Coupling at C3-I without touching C2-F or C5-NO2

  • Catalyst: Use Pd(dppf)Cl₂·DCM (5 mol%). This bidentate ligand prevents

    
    -hydride elimination and deiodination better than monodentate phosphines.
    
  • Base: Use K₃PO₄ (2.0 equiv) or Na₂CO₃ . Avoid alkoxides.

  • Solvent: 1,4-Dioxane/Water (9:1) . De-gas thoroughly (Argon sparge 15 min).

  • Temperature: Heat to 60-80°C . Avoid refluxing at >100°C if possible.

  • Note: The C2-F is stable under these conditions if the time is kept short (< 4 hours). Prolonged heating will lead to hydrolysis of the fluoride.

Advanced Topic: The "Halogen Dance" Risk

Warning: If you attempt to functionalize the C4-H position using lithiation (e.g., LDA, LiTMP), be aware of the Halogen Dance phenomenon.

In 2-fluoro-3-iodopyridines, treatment with lithium bases often causes the iodine to migrate from C3 to C4 (or C6). However, with a 5-Nitro group present, lithiation is extremely hazardous and typically results in redox destruction of the nitro group or polymerization [2].

Recommendation: Do not use organolithiums with this substrate. If C4 functionalization is required, use a pre-functionalized starting material or radical C-H activation methods compatible with nitro groups.

References

  • Reinheimer, J. D., et al. "Intermediates from ring-opening reactions.[1] Reactions of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with deuteroxide."[1] Canadian Journal of Chemistry, 1984.[1] Link

  • Schnürch, M., & Spina, M. "Halogen Dance Reactions."[2] Chemical Society Reviews, 2007.[2] Link

  • BenchChem. "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr)." Link

Sources

Troubleshooting

Technical Support Center: 2-Fluoro-3-iodo-5-nitropyridine Reactivity Guide

Case ID: FINP-SOLV-001 Subject: Impact of Solvent Purity on Reactivity & Stability Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The "Linchpin" Molecule 2-Fluoro-3-iodo-5-nitropyr...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: FINP-SOLV-001 Subject: Impact of Solvent Purity on Reactivity & Stability Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Linchpin" Molecule

2-Fluoro-3-iodo-5-nitropyridine is a high-value scaffold because it offers three distinct handles for orthogonal functionalization. However, this versatility creates a "reactivity triangle" where solvent impurities can trigger catastrophic failure modes.

  • The 2-Fluoro group: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the 5-nitro electron-withdrawing group (EWG). Risk:  Extreme sensitivity to hydrolysis by trace water.
    
  • The 3-Iodo group: A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira). Risk: Catalyst poisoning by dissolved oxygen or peroxides.

  • The 5-Nitro group: Activates the ring but makes the system prone to reduction or oxidative degradation.

This guide addresses the specific solvent-driven failure modes users encounter with this substrate.

Troubleshooting Modules

Module A: The Hydrolysis Trap ( Failure)

Symptom: You are attempting an


 reaction (e.g., amine displacement of fluorine), but LC-MS shows a mass peak of M+16 or M-1 (loss of F, gain of OH), corresponding to 3-iodo-5-nitropyridin-2(1H)-one  (the pyridone).

Technical Root Cause: The 5-nitro group lowers the LUMO energy of the pyridine ring, making the C2 position extremely electrophilic. In the presence of even trace water (common in hygroscopic solvents like DMSO or DMF) and a base, the hydroxide ion (


) competes with your desired nucleophile. Because the pyridone tautomer is thermodynamically stable, this process is irreversible.

Diagnostic Check:

  • Are you using "Anhydrous" grade DMF or DMSO from a bottle opened >1 week ago?

  • Did you add the base (e.g.,

    
    , 
    
    
    
    ) without drying it?

Corrective Action:

  • Solvent Standard: Water content must be < 50 ppm . Standard "anhydrous" bottles (often ~100 ppm) are insufficient after opening.

  • Protocol: Use freshly distilled solvents or store over activated 4Å molecular sieves for 24 hours.

  • Base Handling: Inorganic bases are hygroscopic. Dry

    
     at 120°C under vacuum before use.
    
Module B: The Catalyst Graveyard (Cross-Coupling Stalls)

Symptom: During Suzuki or Sonogashira coupling at the 3-iodo position, the reaction stalls at <20% conversion, or the Palladium catalyst precipitates immediately (turning the solution black/grey) upon heating.

Technical Root Cause: Dissolved Oxygen (


) in the solvent oxidizes the active Pd(0) species to inactive Pd(II) oxides or clusters. Furthermore, if using ether solvents (THF, Dioxane), peroxides  can oxidatively add to the Pd center or oxidize phosphine ligands (e.g., 

), killing the catalytic cycle.

Diagnostic Check:

  • Did you degas the solvent before or after adding the catalyst? (Must be before).

  • Are you using THF/Dioxane stored for >3 months?

Corrective Action:

  • Degassing: Sparging (bubbling ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) is often insufficient for sensitive iodopyridines. Use the Freeze-Pump-Thaw  method (Protocol below).[1][2][3]
    
  • Peroxide Limit: Must be < 5 ppm . Test ethers with peroxide strips prior to use.

Visual Troubleshooting & Pathways

Diagram 1: Reaction Failure Decision Tree

This logic flow helps you identify the specific impurity causing your reaction failure.

Troubleshooting Start Reaction Failure Analysis Symptom1 Symptom: Pyridone Formation (Hydrolysis Product) Start->Symptom1 Symptom2 Symptom: Stalled Coupling (Black Pd Precipitate) Start->Symptom2 Check1 Check: Solvent Water Content (DMSO/DMF) Symptom1->Check1 Check2 Check: Dissolved Oxygen/Peroxides (THF/Dioxane) Symptom2->Check2 Action1 Action: Dry Solvent (<50 ppm) Dry Base Check1->Action1 If >50 ppm H2O Action2 Action: Freeze-Pump-Thaw Peroxide Test Check2->Action2 If + Peroxides/O2

Caption: Decision tree for diagnosing solvent-induced failure modes in 2-Fluoro-3-iodo-5-nitropyridine chemistry.

Diagram 2: Competitive Reaction Pathways

Understanding how impurities divert the reaction flux.

Pathways Substrate 2-Fluoro-3-iodo- 5-nitropyridine Target_SNAr Desired SNAr Product (2-Amino/Alkoxy) Substrate->Target_SNAr Nucleophile (R-NH2) Dry Solvent Target_Coupling Desired Coupling Product (3-Aryl/Alkynyl) Substrate->Target_Coupling Pd(0), Ligand Degassed Solvent Side_Hydrolysis Pyridone (Dead End) (Hydrolysis) Substrate->Side_Hydrolysis Trace H2O + Base (Fast Reaction) Side_Oxidation Inactive Catalyst (Pd Black) Substrate->Side_Oxidation Dissolved O2 Peroxides

Caption: Competitive pathways showing how water and oxygen divert flux away from desired products.

Validated Protocols

Protocol A: Freeze-Pump-Thaw (The "Gold Standard" for Degassing)

Required for: Palladium-catalyzed couplings (Suzuki, Sonogashira, Heck) using this substrate.

  • Seal: Place solvent in a Schlenk flask or heavy-walled tube. Seal with a high-vacuum valve (not a rubber septum, which leaks

    
    ).
    
  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is completely solid.
    
  • Pump: Open the valve to high vacuum (0.1 mmHg) for 5–10 minutes. This removes the headspace gas.

  • Thaw: Close the valve. Remove from

    
     and thaw in a warm water bath. Gas bubbles will evolve from the liquid.[3]
    
  • Repeat: Cycle steps 2–4 at least three times .

  • Backfill: Backfill with Argon (heavier than air, better protection) or Nitrogen.[1][4]

Protocol B: Solvent Drying for

Required for: Nucleophilic substitution at the 2-position.

  • Pre-Treatment: If using DMSO or DMF, purchase "Anhydrous" grade in septum-sealed bottles.

  • Sieve Activation: Activate 4Å molecular sieves (beads, not powder) by heating at 300°C for 3 hours or in a microwave (power 700W, 2 mins x 3 bursts).

  • Storage: Add activated sieves to the solvent (20% w/v). Let stand for 24 hours before use.

  • Verification: If available, use Karl Fischer titration. Target is < 50 ppm .

Critical Data Reference

ParameterLimit for this SubstrateReason for Stringency
Water (

)
< 50 ppm The 5-nitro group supercharges the 2-fluoro electrophilicity; water competes aggressively with nucleophiles [1].
Dissolved Oxygen (

)
< 2 ppm Prevents oxidation of Pd(0) and phosphine ligands during cross-coupling [2].
Peroxides < 5 ppm Peroxides in THF/Dioxane can oxidize the iodine or the catalyst. Explosion hazard upon concentration [3].
Acidity (pH) Neutral Acidic conditions can protonate nucleophiles (amines), killing the

reaction.

References

  • BenchChem. (2025).[4] Application Notes and Protocols: Nucleophilic Aromatic Substitution (

    
    ) Reactions on Fluoropyridines. Retrieved from 
    
  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum.[5] Retrieved from

  • MilliporeSigma. (2024). Peroxide Forming Solvents: Storage and Handling. Retrieved from

  • University of Wisconsin-Madison. (2019). Degassing Solvents: Freeze-Pump-Thaw Protocol. Retrieved from

  • National Institutes of Health (NIH). (2025). Fully exposed palladium clusters mitigate catalyst poisoning during water contaminant reduction. Water Research. Retrieved from

Sources

Optimization

Technical Support Center: NMR Analysis of 2-Fluoro-3-iodo-5-nitropyridine

Status: Operational Ticket Focus: Impurity Profiling & Structural Verification Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1] Executive Summary & Dashboard Welcome to the technical su...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Impurity Profiling & Structural Verification Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1]

Executive Summary & Dashboard

Welcome to the technical support hub for 2-Fluoro-3-iodo-5-nitropyridine (CAS: 456-24-6 derivative).[1] This intermediate is critical in the synthesis of kinase inhibitors and radioligands.[1] Its high reactivity toward Nucleophilic Aromatic Substitution (


) makes it prone to specific degradation pathways that are easily misidentified in standard NMR.[1]

This guide moves beyond basic assignment to focus on impurity forensics —using NMR to detect hydrolysis, de-iodination, and regioisomerism.[1]

Quick Reference Data
ParameterValueNotes
Formula

High electron deficiency
Key Nuclei

,

,


is the primary purity tracker
Solvent DMSO-

Preferred for solubility and preventing H/D exchange of impurities
Instability HighSusceptible to hydrolysis at C2 (F displacement)

The "Golden Batch" Spectrum (Baseline)

Before analyzing impurities, you must validate the target compound. The presence of Iodine at C3 and a Nitro group at C5 creates a specific deshielding pattern and alters the Fluorine coupling constants.[1]

Expected NMR Data (400 MHz, DMSO- )

Note: Chemical shifts are approximate ranges based on electronic substituent effects.

Position

(ppm)
Multiplicity

Coupling (Hz)
Structural Logic
H6 9.05 – 9.15dd (Doublet of Doublets)

Hz

Hz
Most deshielded due to proximity to N and

.[1] Shows long-range coupling to F.
H4 8.80 – 8.95dd (Doublet of Doublets)

Hz

Hz
Deshielded by

and I. Larger coupling to F than H6 due to closer proximity (W-coupling path).[1]
Expected NMR Data
Signal

(ppm)
MultiplicityNotes
F2 -60 to -75d (Doublet)Relative to

.[1] The signal may appear as a doublet due to coupling with H4 (largest coupling).[1]

Troubleshooting Guide (FAQs)

Issue 1: "My signal has disappeared, and a broad singlet appeared at 12-13 ppm."

Diagnosis: Hydrolysis to the Pyridone. This is the most common failure mode.[1] The C2-Fluorine is highly activated by the C5-Nitro group. Trace water in your solvent or improper storage causes


 hydrolysis, converting the fluoride to a hydroxyl group.[1]
  • Mechanism: The molecule tautomerizes from 2-hydroxy-pyridine to 2-pyridone .[1][2]

  • Spectral Change:

    • 
       NMR:  Signal vanishes (or shifts to -150 ppm if trace HF is present).[1]
      
    • 
       NMR:  A new broad singlet appears 
      
      
      
      ppm (NH of the pyridone).[1] The aromatic signals (H4/H6) shift upfield significantly (0.5 - 1.0 ppm) due to the loss of the electron-withdrawing Fluorine.
Issue 2: "I see a new doublet of doublets with a massive coupling constant (~48 Hz)."

Diagnosis: Starting Material Contamination (2-Fluoro-5-nitropyridine). If the iodination step was incomplete, you will see the precursor.[1]

  • The Smoking Gun: The proton at C3 (which should be Iodine) is present.[1]

  • Spectral Change:

    • Look for a signal around 7.5 – 8.0 ppm .[1][3][4]

    • It will exhibit a huge

      
       coupling  (typically 45–50 Hz).[1] This is characteristic of a proton ortho to a fluorine on a pyridine ring.[1]
      
Issue 3: "The aromatic peaks are broad and integration is off."

Diagnosis: Quadrupolar Relaxation or Aggregation. [1]

  • Cause 1 (Iodine): Iodine (

    
    ) is a quadrupolar nucleus.[1] While it rarely splits protons directly, it can induce relaxation broadening on adjacent protons (H4) in viscous solvents.[1]
    
  • Cause 2 (Restricted Rotation): If the sample is concentrated,

    
    -stacking of the electron-deficient rings can cause broadening.[1]
    
  • Solution: Run the NMR at an elevated temperature (e.g., 313 K) to sharpen the lines.[1]

Advanced Diagnostic Workflows

Workflow 1: The -Decoupled Experiment

To definitively assign H4 and H6, perform a


-decoupled proton experiment (

).
  • Observation: Upon decoupling, the complex "doublet of doublets" patterns will collapse into simple doublets (showing only

    
     meta-coupling, 
    
    
    
    Hz).
  • Validation: If the peaks do not simplify, the splitting is not due to Fluorine, indicating a different impurity structure.[1]

Workflow 2: Visual Logic Tree

Use the following logic flow to categorize your sample purity.

NMR_Logic Start Start: Analyze 1H & 19F Spectra CheckF Is the 19F Signal Present (-60 to -75 ppm)? Start->CheckF CheckH3 Check 1H Spectrum: Is there a doublet with J > 40Hz? CheckF->CheckH3 Yes CheckNH Check 1H Spectrum: Is there a broad peak > 11 ppm? CheckF->CheckNH No Pure Likely Pure Target (Verify H4/H6 integrals) CheckH3->Pure No StartMat Impurity: Starting Material (2-Fluoro-5-nitropyridine) CheckH3->StartMat Yes Hydrolysis Impurity: Hydrolysis Product (3-iodo-5-nitro-2-pyridone) CheckNH->Hydrolysis Yes Decomp Impurity: Complete Decomposition or Ring Opening CheckNH->Decomp No

Figure 1: Decision tree for rapid impurity identification based on spectral features.

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize solvent-induced artifacts:

  • Solvent Choice: Use DMSO-

    
      (99.9% D) stored over molecular sieves.[1]
    
    • Why:

      
       is often acidic (traces of HCl), which accelerates the hydrolysis of the C-F bond. DMSO stabilizes the polar nitro-pyridine.[1]
      
  • Concentration: Prepare a solution of 5-10 mg in 0.6 mL solvent.

    • Why: Higher concentrations lead to aggregation.[1] Lower concentrations make the

      
       satellites visible, confusing the impurity analysis.
      
  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds.
    • Nitro-pyridines often have long

      
       relaxation times.[1] Short delays will under-integrate H6 relative to impurities.[1]
      

References

  • PubChem. 2-Fluoro-5-nitropyridine Compound Summary. National Library of Medicine.[1] [Link]

  • Reich, H. J. 1H NMR Chemical Shifts of Pyridines. University of Wisconsin-Madison.[1] [Link]

  • Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.[1] (Standard text for F-coupling constants).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Fluoro-3-iodo-5-nitropyridine and 2-Chloro-3-iodo-5-nitropyridine

In the landscape of modern medicinal chemistry and drug development, 3-halopyridines serve as indispensable building blocks for the synthesis of complex molecular architectures. Among these, di-substituted pyridines bear...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, 3-halopyridines serve as indispensable building blocks for the synthesis of complex molecular architectures. Among these, di-substituted pyridines bearing both a reactive "handle" for cross-coupling and a site for nucleophilic substitution are of paramount importance. This guide provides an in-depth, objective comparison of the reactivity of two such key intermediates: 2-fluoro-3-iodo-5-nitropyridine and 2-chloro-3-iodo-5-nitropyridine .

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of reactions to explain the underlying principles governing the observed reactivity, supported by experimental data and detailed protocols.

Introduction: The Strategic Value of Differentiated Halogen Reactivity

The synthetic utility of 2-fluoro-3-iodo-5-nitropyridine and its chloro-analogue stems from the orthogonal reactivity of the two distinct halogen atoms on the electron-deficient pyridine ring. The nitro group at the 5-position significantly activates the ring, influencing the behavior of both the C-2 and C-3 positions.

The core of this comparison lies in two fundamental classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: Primarily targeting the C-I bond at the 3-position.

  • Nucleophilic Aromatic Substitution (SNAr): Targeting the C-F or C-Cl bond at the 2-position.

The choice between the fluoro and chloro derivative is often a strategic one, dictated by the desired reaction sequence and the specific nucleophiles or coupling partners employed.

Palladium-Catalyzed Cross-Coupling Reactions: A Focus on the C-I Bond

In palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1][2][3] The strength of this bond is the primary determinant of reactivity.

The general trend for halogen reactivity in these reactions is: I > Br > Cl >> F .[4][5] This is a direct consequence of the bond dissociation energies (BDEs), where the C-I bond is the weakest and therefore the most easily cleaved by the palladium catalyst.

For both 2-fluoro-3-iodo-5-nitropyridine and 2-chloro-3-iodo-5-nitropyridine, the C-I bond at the 3-position is the exclusive site of reaction under standard cross-coupling conditions. The C-F and C-Cl bonds at the 2-position remain intact, allowing for subsequent functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron species and an organic halide. Due to the high reactivity of the C-I bond, both substrates are expected to perform excellently in Suzuki couplings.

Comparative Performance:

Feature2-Fluoro-3-iodo-5-nitropyridine2-Chloro-3-iodo-5-nitropyridineRationale
Reaction Rate HighHighBoth possess a highly labile C-I bond. Minor electronic differences between F and Cl at the 2-position are unlikely to significantly impact the oxidative addition at C-3.
Catalyst Loading Low (typically < 5 mol%)Low (typically < 5 mol%)The high reactivity of the iodide allows for efficient catalysis.
Side Reactions MinimalMinimalThe C-F and C-Cl bonds are significantly less reactive towards Pd(0) insertion under these conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add the 3-iodopyridine substrate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

  • Add a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0-3.0 eq) or K₃PO₄ (2.0-3.0 eq).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine: - 3-Iodopyridine Substrate - Arylboronic Acid - Pd Catalyst - Base (e.g., Na2CO3) solvent Add Solvent (e.g., Dioxane/Water) reagents->solvent degas Degas with Ar/N2 solvent->degas heat Heat (80-100 °C) degas->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Quench (add Water) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify Final Product Final Product purify->Final Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and organic halides.[6][7] Similar to the Suzuki reaction, the reactivity is dominated by the C-I bond.

Comparative Performance:

Feature2-Fluoro-3-iodo-5-nitropyridine2-Chloro-3-iodo-5-nitropyridineRationale
Reaction Rate HighHighThe C-I bond is readily activated.[8]
Co-catalyst Typically requires a copper(I) co-catalyst (e.g., CuI).Typically requires a copper(I) co-catalyst (e.g., CuI).Copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Homocoupling Low riskLow riskUnder optimized conditions, the desired cross-coupling product is heavily favored over the homocoupling of the alkyne (Glaser coupling).

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a reaction vessel, add the 3-iodopyridine substrate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst such as CuI (0.05-0.10 eq).

  • Add a suitable solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 eq).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[9][10] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.

Comparative Performance:

Feature2-Fluoro-3-iodo-5-nitropyridine2-Chloro-3-iodo-5-nitropyridineRationale
Reaction Rate HighHighThe C-I bond is the most reactive site for oxidative addition.
Ligand Choice Requires a suitable phosphine ligand (e.g., Xantphos, BINAP) to facilitate reductive elimination.[4]Requires a suitable phosphine ligand (e.g., Xantphos, BINAP) to facilitate reductive elimination.Ligand choice is crucial for catalyst stability and turnover.[10]
Base Requires a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃).Requires a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃).The base is essential for deprotonating the amine and regenerating the active catalyst.[9]

Catalytic Cycle for Cross-Coupling Reactions

Cross_Coupling_Cycle pd0 Pd(0)L2 pd2_halide Ar-Pd(II)-I(L2) pd0->pd2_halide Ar-I pd2_nu Ar-Pd(II)-Nu(L2) pd2_halide->pd2_nu [Nu] pd2_nu->pd0 product Ar-Nu pd2_nu->product reductive_elim Reductive Elimination transmetalation Transmetalation oxidative_add Oxidative Addition substrate Ar-I nucleophile [Nu]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

Nucleophilic aromatic substitution (SNAr) at the C-2 position of these substrates operates via a completely different mechanism, leading to a reversal of the halogen reactivity trend. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12]

The reactivity in SNAr is governed by two key factors:

  • Electronegativity of the Leaving Group: A more electronegative halogen (F > Cl) polarizes the C-X bond more effectively, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack.

  • Stability of the Leaving Group: While iodide is a better leaving group in terms of its stability as an anion, the rate-determining step in many SNAr reactions is the initial nucleophilic attack.

Therefore, the general reactivity trend for SNAr is: F > Cl > Br > I .[13]

Comparative Reactivity in SNAr

This reversal in reactivity is the most significant difference between the two substrates. The electron-withdrawing nitro group at the 5-position is para to the C-2 halogen, which is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance.[11][12]

Comparative Performance:

Feature2-Fluoro-3-iodo-5-nitropyridine2-Chloro-3-iodo-5-nitropyridineRationale
Reaction Rate Significantly Faster SlowerThe high electronegativity of fluorine makes the C-2 position more electrophilic, accelerating the initial nucleophilic attack.[14]
Reaction Conditions Milder (often proceeds at room temperature or with gentle heating).Requires more forcing conditions (higher temperatures, stronger bases).The higher activation energy for nucleophilic attack on the C-Cl bond necessitates more energy input.
Substrate Scope Accommodates a wider range of weaker nucleophiles.May require stronger, more reactive nucleophiles to achieve comparable yields.The higher reactivity of the fluoro-derivative allows for successful reactions with less basic or less potent nucleophiles.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

  • Dissolve the 2-halo-3-iodo-5-nitropyridine substrate (1.0 eq) in a suitable polar aprotic solvent such as DMF, DMSO, or acetonitrile.

  • Add a base, if required, such as K₂CO₃ or triethylamine (1.5-2.0 eq) to act as a proton scavenger.

  • Add the amine nucleophile (1.1-1.5 eq) to the solution.

  • Stir the reaction mixture at the appropriate temperature (room temperature for the fluoro-derivative, elevated temperature for the chloro-derivative) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism start 2-Halo-5-nitropyridine (X = F or Cl) intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + Nu- (Rate-determining step) product 2-Substituted Product intermediate->product - X- (Fast) nucleophile Nu- leaving_group -X-

Caption: The two-step addition-elimination mechanism of SNAr.

Summary and Strategic Recommendations

The choice between 2-fluoro-3-iodo-5-nitropyridine and 2-chloro-3-iodo-5-nitropyridine is a critical decision in synthesis design. The following table summarizes the key reactivity differences to guide this choice.

Reaction TypePreferred SubstrateKey Advantage
Suzuki, Sonogashira, Buchwald-Hartwig Both are excellentReactivity is dictated by the C-I bond, making both substrates highly effective.
Nucleophilic Aromatic Substitution (SNAr) 2-Fluoro-3-iodo-5-nitropyridine Significantly higher reactivity, allowing for milder reaction conditions and a broader scope of nucleophiles.

Strategic Recommendations:

  • For syntheses requiring a robust SNAr step with a sensitive or weakly nucleophilic partner, 2-fluoro-3-iodo-5-nitropyridine is the superior choice. Its higher reactivity can lead to cleaner reactions, higher yields, and shorter reaction times.

  • If the synthesis plan involves an SNAr reaction followed by a cross-coupling, starting with the fluoro-derivative is highly advantageous.

  • If the primary transformation is a cross-coupling reaction and the subsequent step does not involve SNAr at the C-2 position, 2-chloro-3-iodo-5-nitropyridine may be a more cost-effective option. However, the reactivity in cross-coupling is comparable for both.

  • When designing a multi-step synthesis, the milder conditions required for the SNAr of the fluoro-derivative can offer better functional group tolerance and preserve sensitive moieties elsewhere in the molecule.

By understanding the fundamental principles that govern the reactivity of these versatile building blocks, researchers can make more informed and strategic decisions, ultimately accelerating the drug discovery and development process.

References

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. Available at: [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025). ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. Available at: [Link]

  • Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews (RSC Publishing). Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution Guide. Scribd. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Regioselective C–F Bond Activation/C–C Bond Formation between Fluoropyridines and Cyclopropyl Groups at Zirconium. Organometallics. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. Available at: [Link]

  • Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journals. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • 2-Chloro-5-nitropyridine. PMC - NIH. Available at: [Link]

  • (PDF) 2-Chloro-5-nitropyridine. ResearchGate. Available at: [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. Available at: [Link]

  • 2-Chloro-3-nitropyridine. PMC - NIH. Available at: [Link]

Sources

Comparative

comparing 2-Fluoro-3-iodo-5-nitropyridine and 2-bromo-3-iodo-5-nitropyridine

This technical guide compares 2-Fluoro-3-iodo-5-nitropyridine and 2-bromo-3-iodo-5-nitropyridine , focusing on their utility as orthogonal scaffolds in medicinal chemistry.[1] 2-Fluoro-3-iodo-5-nitropyridine vs. 2-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide compares 2-Fluoro-3-iodo-5-nitropyridine and 2-bromo-3-iodo-5-nitropyridine , focusing on their utility as orthogonal scaffolds in medicinal chemistry.[1]

2-Fluoro-3-iodo-5-nitropyridine vs. 2-Bromo-3-iodo-5-nitropyridine

Executive Summary

In the design of multisubstituted pyridine libraries—particularly for kinase inhibitors and proteolysis targeting chimeras (PROTACs)—the choice between 2-Fluoro-3-iodo-5-nitropyridine (F-Scaffold) and 2-bromo-3-iodo-5-nitropyridine (Br-Scaffold) is dictated by the required chemoselectivity and reaction sequencing .[1]

  • The F-Scaffold offers superior orthogonality.[1] The C2-fluorine is highly activated for Nucleophilic Aromatic Substitution (

    
    ) but inert to standard Palladium-catalyzed cross-coupling conditions.[1] This allows for highly selective functionalization of the C3-iodine without protecting the C2 position.
    
  • The Br-Scaffold is a traditional alternative but suffers from competitive reactivity.[1] The C2-bromine can participate in Pd-catalyzed cycles, leading to oligomerization or bis-coupling byproducts during C3 functionalization.[1] However, it is often more stable towards hydrolysis during storage.

Recommendation: Use the F-Scaffold for workflows requiring C3-functionalization prior to C2-substitution, or when using temperature-sensitive nucleophiles for


.[1] Use the Br-Scaffold  if the C2-nucleophile is weak and requires high-temperature forcing conditions that might hydrolyze a C-F bond.[1]

Chemical & Physical Profile

Property2-Fluoro-3-iodo-5-nitropyridine2-Bromo-3-iodo-5-nitropyridineImpact
Formula


MW 267.98 g/mol 328.89 g/mol F-Scaffold offers better atom economy.[1]
C2 Reactivity (

)
High (

)
Moderate (

)
F allows RT reactions; Br often requires heat.[1]
C2 Reactivity (Pd) Inert (Standard conditions)Active (Competitive)F allows chemoselective C3 coupling.[1]
C3 Reactivity (Pd) High (Oxidative addition to C-I)High (Oxidative addition to C-I)Both are excellent Suzuki/Sonogashira substrates.[1]

Reactivity Analysis & Mechanistic Insight[2][3]

A. Nucleophilic Aromatic Substitution ( ) at C2

The 2-position is activated by both the ring nitrogen and the strongly electron-withdrawing 5-nitro group.[1]

  • Mechanism: The reaction proceeds via a Meisenheimer complex.[2] The rate-determining step is often the formation of this complex or the detachment of the leaving group.

  • The Fluorine Advantage: Fluorine is the most electronegative element, significantly lowering the energy of the transition state by stabilizing the negative charge on the Meisenheimer intermediate. Consequently, 2-Fluoro-3-iodo-5-nitropyridine reacts with amines and thiols under mild conditions (0°C to RT), whereas the bromo-analog typically requires heating (60–80°C) to achieve full conversion.[1]

B. Chemoselectivity in Metal-Catalyzed Coupling

The critical differentiator is the behavior of the C2-halogen during Pd-catalyzed reactions (e.g., Suzuki-Miyaura) targeting the C3-iodine.[1]

  • F-Scaffold: The C-F bond strength (~116 kcal/mol) renders it inert to oxidative addition by Pd(0) species under standard conditions.[1] This allows exclusive coupling at the C3-iodine.[1]

  • Br-Scaffold: The C-Br bond (~68 kcal/mol) is weaker.[1] While C-I (~53 kcal/mol) reacts faster, the C-Br bond is sufficiently reactive to cause "scrambling," where the catalyst inserts at C2, leading to mixtures of mono-coupled (C3), mono-coupled (C2), and bis-coupled products.[1]

Strategic Workflows (Visualization)

The following diagram illustrates the orthogonal pathways enabled by the F-Scaffold compared to the linear constraints of the Br-Scaffold.

ReactionPathways Start_F 2-Fluoro-3-iodo- 5-nitropyridine Inter_F_Suzuki Intermediate A (C3-Coupled, C2-F intact) Start_F->Inter_F_Suzuki Path 1: Suzuki Coupling (Pd(PPh3)4, R-B(OH)2) High Chemoselectivity Start_Br 2-Bromo-3-iodo- 5-nitropyridine Inter_Br_Suzuki Mixture of Products (C3-Coupled + Bis-Coupled) Start_Br->Inter_Br_Suzuki Suzuki Coupling Risk of C2-Br reaction Product Final Target (2-Amino-3-Aryl-5-Nitropyridine) Start_Br->Product Path 2: SNAr First (Must displace Br before Pd) Inter_F_Suzuki->Product SNAr (Amine, RT) Fast & Clean

Caption: Path 1 (Green) utilizing the F-Scaffold allows flexible sequencing. Path 2 (Red) typically forces


 first to avoid side reactions with the Br-Scaffold.[1]

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (F-Scaffold)

Validates the inertness of the C2-F bond during C3 functionalization.[1]

Reagents: 2-Fluoro-3-iodo-5-nitropyridine (1.0 equiv), Arylboronic acid (1.1 equiv),


 (5 mol%), 

(2.0 equiv).[1] Solvent: DME/Water (3:1).
  • Setup: Charge a reaction vial with the pyridine substrate, boronic acid, and palladium catalyst. Purge with nitrogen.

  • Reaction: Add degassed solvent and base. Heat to 80°C for 4 hours .

    • Note: The C2-F bond remains intact.[1] If using the Br-scaffold here, significant C2-arylation would be observed.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Outcome: Yields typically >85% of the 3-aryl-2-fluoro-5-nitropyridine intermediate.[1]

Protocol B: Mild Displacement (Comparative)

Demonstrates the kinetic superiority of the F-Scaffold.

Reagents: Substrate (F or Br analog, 1.0 equiv), Morpholine (1.2 equiv), DIPEA (1.5 equiv). Solvent: THF or DMF.

StepF-Scaffold ConditionBr-Scaffold Condition
Temperature 0°C to Room Temperature 60°C to 80°C
Time 30–60 minutes4–12 hours
Observation Rapid color change (yellow to orange); complete conversion.[1]Slow conversion; requires monitoring for byproduct formation.

Procedure:

  • Dissolve the substrate in THF (0.1 M).

  • Add DIPEA followed by Morpholine dropwise.

  • For F-Scaffold: Stir at RT. Monitor by TLC/LCMS. Reaction is usually complete in <1 hour.

  • For Br-Scaffold: Heat to 60°C. Monitor closely.

  • Purification: Concentrate and recrystallize from EtOH or purify via silica chromatography.

References

  • Relative Reactivity of Halopyridines

    • Study: "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide."
    • Key Finding: 2-Fluoropyridine reacts ~300x faster than chloro/bromo analogs in

      
       reactions.[1]
      
    • Source:[1]

  • Chemoselectivity in Pyridine Cross-Coupling

    • Study: "Site-selective Suzuki–Miyaura cross-coupling reactions."[1]

    • Key Finding: Halogenated heterocycles show distinct oxidative addition rates ( ). Fluorine allows for orthogonal retention of the halogen handle.
    • Source:[1]

  • Synthesis of Nitropyridine Intermediates

    • Context: Protocols for nitration and halogenation to access the core 2-halo-5-nitropyridine scaffold.[1][3][4]

    • Source:[1]

  • General

    
     Mechanism & Meisenheimer Complexes: 
    
    • Context: Explanation of fluorine's stabilizing effect on the transition st
    • Source:

Sources

Validation

synthetic utility of 2-Fluoro-3-iodo-5-nitropyridine compared to other halopyridines

This guide provides an in-depth technical analysis of 2-Fluoro-3-iodo-5-nitropyridine (CAS: 1227589-93-2) , a high-value scaffold designed for the modular assembly of complex heterocyclic drugs. Content Type: Technical C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Fluoro-3-iodo-5-nitropyridine (CAS: 1227589-93-2) , a high-value scaffold designed for the modular assembly of complex heterocyclic drugs.

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Orthogonal Trinity"

In the design of polysubstituted pyridines, the choice of halogen substituents dictates the synthetic sequence. 2-Fluoro-3-iodo-5-nitropyridine represents a "privileged" substitution pattern that solves a common chemoselectivity bottleneck found in its chlorinated or brominated analogs.

Its utility stems from the perfect orthogonality of its three reactive sites:

  • C2-Fluoro: Highly activated for SNAr (orders of magnitude faster than Cl/Br).

  • C3-Iodo: The most reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), yet inert to SNAr conditions.

  • C5-Nitro: A "masked" amine for late-stage reduction, directing electron density to activate the C2 position.

This guide compares this scaffold against common alternatives (e.g., 2-chloro-3-iodo-5-nitropyridine) and provides validated protocols for its use.

Comparative Analysis: Why Fluorine?

The decision to use the more expensive 2-fluoro variant over the 2-chloro or 2-bromo analogs is driven by reactivity kinetics and chemoselectivity .

Table 1: Halopyridine Reactivity Comparison (SNAr vs. Pd-Coupling)
Feature2-Fluoro-3-iodo-5-nitro (Subject)2-Chloro-3-iodo-5-nitro (Alternative)2-Bromo-3-iodo-5-nitro (Alternative)
SNAr Rate (k_rel) High (~100-1000x) Moderate (1x)Low (~0.8x)
SNAr Conditions Mild (0°C to RT), no acid catalysis needed.Requires heat (>60°C) or strong bases.Requires forcing conditions; side reactions common.
Nucleophile Scope Works with weak nucleophiles (anilines, hindered amines).Limited to strong nucleophiles (aliphatic amines, alkoxides).Poor with weak nucleophiles.
Pd-Coupling Selectivity Excellent. C2-F is inert to Pd(0). C3-I reacts exclusively.Good, but C2-Cl can compete in sensitive couplings.Poor. C2-Br and C3-I have similar oxidative addition rates (Scrambling risk).
"Halogen Dance" Risk Low (F stabilizes the ring).Moderate.High (Br/I exchange possible).
The "Element Effect" in SNAr

Contrary to aliphatic substitution (where I > Br > Cl > F), nucleophilic aromatic substitution (SNAr) on electron-deficient heterocycles follows the order F >> Cl ≈ Br > I .

  • Mechanism: The rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex.[1] The highly electronegative fluorine stabilizes this anionic intermediate significantly more than chlorine or bromine, lowering the activation energy.

  • Practical Consequence: You can functionalize the C2 position of the 2-fluoro analog at room temperature , preserving sensitive functional groups (e.g., esters, nitriles) on your nucleophile that might hydrolyze at the high temperatures required for the 2-chloro analog.

Decision Logic & Reactivity Map

The following diagram illustrates the strategic pathways available with this scaffold compared to the 2-chloro analog.

ReactivityMap Start Target: Polysubstituted Pyridine Choice Choose Scaffold Start->Choice Fluoro 2-Fluoro-3-iodo-5-nitropyridine (High Reactivity) Choice->Fluoro Complex Synthesis Chloro 2-Chloro-3-iodo-5-nitropyridine (Low Cost) Choice->Chloro Cost Sensitive WeakNuc Nucleophile: Aniline / Amide (Weak) Fluoro->WeakNuc Ideal for Chloro->WeakNuc Fails with StrongNuc Nucleophile: Alkyl Amine (Strong) Chloro->StrongNuc Acceptable for ResultF Clean S_NAr at RT (Yield >90%) WeakNuc->ResultF Fast Kinetics ResultCl_Fail Low Conversion / High Temp Required (Risk of Side Rxns) WeakNuc->ResultCl_Fail Slow Kinetics ResultCl_Success Successful S_NAr (Heat Required) StrongNuc->ResultCl_Success Coupling Step 2: Suzuki/Sonogashira (C3-Iodine) ResultF->Coupling Orthogonal

Figure 1: Decision matrix for selecting the 2-Fluoro vs. 2-Chloro scaffold based on nucleophile strength.

Experimental Protocols

These protocols are designed to be self-validating . The color changes and TLC spots described serve as checkpoints for the chemist.

Protocol A: Regioselective SNAr Displacement (C2 Functionalization)

Objective: Introduction of a chiral amine at C2 without affecting the C3-iodine.

Reagents:

  • 2-Fluoro-3-iodo-5-nitropyridine (1.0 equiv)

  • Amine Nucleophile (e.g., (S)-1-phenylethanamine) (1.05 equiv)

  • DIPEA (Diisopropylethylamine) (1.2 equiv)

  • Solvent: THF (dry) or Acetonitrile.

Procedure:

  • Setup: Dissolve 2-Fluoro-3-iodo-5-nitropyridine in THF (0.2 M concentration) in a round-bottom flask. The solution will be pale yellow.

  • Addition: Cool to 0°C (ice bath). Add DIPEA, followed by the dropwise addition of the amine.

    • Checkpoint: A color change to bright yellow/orange is immediate, indicating the formation of the Meisenheimer complex/product.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

    • Monitoring: TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear rapidly; the product (Rf ~0.4) will be fluorescent under UV (254 nm).

    • Note: If using the 2-chloro analog, this step would require heating to 60-80°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C3 Functionalization)

Objective: Coupling an aryl boronic acid at C3, preserving the nitro group.

Reagents:

  • Product from Protocol A (1.0 equiv)[2]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for robustness with nitro groups.

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane.

Procedure:

  • Degassing: Combine substrate, boronic acid, and solvent. Sparge with Argon for 10 minutes. Critical: Oxygen inhibits the catalyst and promotes homocoupling.

  • Catalysis: Add Pd(dppf)Cl₂ and the aqueous base.

  • Heating: Heat to 80°C for 2-4 hours.

    • Chemist's Insight: The C3-Iodine is extremely reactive. If the reaction is sluggish, check for catalyst poisoning (solution turns black/precipitates Pd black early).

  • Workup: Filter through Celite to remove Pd residues. Partition between water/EtOAc.

  • Outcome: The C2-amine and C5-nitro remain intact. The C3-I is replaced by the aryl group.

Synthetic Workflow Visualization

The following diagram details the "Cascade" of functionalization, highlighting the orthogonality.

SynthesisCascade SM Starting Material 2-Fluoro-3-iodo-5-nitropyridine Step1 Step 1: S_NAr (C2) Nucleophile: R-NH2 Cond: DIPEA, THF, RT SM->Step1 Int1 Intermediate 1 2-Amino-3-iodo-5-nitro Step1->Int1 F displaced I & NO2 intact Step2 Step 2: Suzuki Coupling (C3) Nucleophile: Ar-B(OH)2 Cond: Pd(dppf)Cl2, 80°C Int1->Step2 Int2 Intermediate 2 2-Amino-3-aryl-5-nitro Step2->Int2 I displaced NO2 intact Step3 Step 3: Nitro Reduction (C5) Cond: H2, Pd/C or Fe/NH4Cl Int2->Step3 Final Final Scaffold 2,3,5-Triaminopyridine Core (Kinase Inhibitor Precursor) Step3->Final NO2 -> NH2

Figure 2: Sequential functionalization strategy using the 2-Fluoro-3-iodo-5-nitro scaffold.

Expert Tips & Troubleshooting

  • Sourcing vs. Synthesis:

    • While commercially available, this compound is often expensive.

    • In-house Preparation: The most reliable route is the Halex reaction (Halogen Exchange) of 2-chloro-3-iodo-5-nitropyridine using spray-dried KF in DMSO at 100°C. This converts the cheap chloro-analog to the reactive fluoro-analog.

    • Warning: Do not attempt to iodinate 2-fluoro-5-nitropyridine directly; regioselectivity is poor.

  • Handling Iodine:

    • Iodopyridines can be light-sensitive. Store the solid in amber vials.

    • In Pd-couplings, the C3-I bond is prone to deiodination (reduction to C3-H) if the hydride source is present or if the catalytic cycle stalls. Ensure anhydrous solvents if using hydride-donor bases.

  • Safety:

    • Sensitizer: Like many halonitropyridines, this compound is a potent skin sensitizer. Double-gloving is mandatory.

    • Energetics: While stable, polynitro/halopyridines can be energetic. Avoid heating crude reaction mixtures above 120°C without DSC testing.

References

  • SNAr Kinetics in Pyridines

    • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[3]

    • Source:J. Org. Chem. 2014, 79, 16, 7626–7632.
    • URL:[Link]

  • Synthesis of Halopyridines (Halex Reaction)

    • Title: Efficient Synthesis of Fluorin
    • Source:Organic Process Research & Development
    • URL:[Link]

  • Application in Kinase Inhibitors (Structural Analog Example)

    • Title: Discovery of Pyridine-Based Inhibitors of PI3K.
    • Source:ACS Med. Chem. Lett. 2012, 3, 9, 715–719.
    • URL:[Link]

  • Mechanistic Insight (Element Effect)

    • Title: The Element Effect in Nucleophilic Arom
    • Source:J. Am. Chem. Soc. 1958, 80, 2, 349–354.
    • URL:[Link]

Sources

Comparative

Optimizing Site-Selectivity: A Comparative Guide to Suzuki Couplings of 2-Halo-3-iodopyridines

Executive Summary In medicinal chemistry, the 2,3-disubstituted pyridine scaffold is a privileged pharmacophore. Constructing this motif via Suzuki-Miyaura cross-coupling (SMC) often requires a site-selective strategy us...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 2,3-disubstituted pyridine scaffold is a privileged pharmacophore. Constructing this motif via Suzuki-Miyaura cross-coupling (SMC) often requires a site-selective strategy using 2-halo-3-iodopyridines .[1]

While the C3-Iodo position is electronically less activated than the C2-Halo position, it is kinetically favored for oxidative addition due to the weaker C-I bond. However, the identity of the C2 halogen (F, Cl, Br) critically dictates the yield , reaction rate , and impurity profile .

The Bottom Line:

  • 2-Chloro-3-iodopyridine is the industry standard, offering the highest mono-coupling yields (>85%) with minimal bis-coupling.

  • 2-Fluoro-3-iodopyridine offers the fastest reaction rates but suffers from hydrolytic instability and SNAr side reactions.

  • 2-Bromo-3-iodopyridine is chemically viable but prone to "scrambling" (bis-coupling), necessitating strict stoichiometric control.

Mechanistic Context: The Tug-of-War

To optimize yield, one must understand the competition between Bond Dissociation Energy (BDE) and Electronic Activation .

  • Oxidative Addition (OA) Preference: Palladium inserts into C-X bonds primarily based on bond weakness.

    • Trend: C-I (weakest) > C-Br > C-Cl > C-F (strongest).

    • Result: In all 2-halo-3-iodopyridines, the C3-I bond reacts first.

  • Electronic Bias: The pyridine nitrogen is electron-withdrawing, making C2 and C4 highly electrophilic.

    • Conflict: While C3 is the "correct" site for OA due to the Iodine, the C2 position is "activated" for nucleophilic attack or competing OA if the temperature is too high.

Visualizing the Selectivity Pathway

SelectivityPathway Substrate 2-Halo-3-iodopyridine OA_C3 OA at C3-I (Kinetically Favored) Substrate->OA_C3 Fast (Weak C-I bond) OA_C2 OA at C2-X (Electronically Activated) Substrate->OA_C2 Slow (Stronger C-X bond) SNAr_Side 2-Alkoxy/Hydroxy impurity (SNAr Side Reaction) Substrate->SNAr_Side Base Attack at C2 (Risk: F >> Cl > Br) Pd0 Pd(0) Catalyst Pd0->OA_C3 MonoProduct 3-Aryl-2-halopyridine (Target Product) OA_C3->MonoProduct Transmetalation & RE BisProduct 2,3-Diarylpyridine (Over-reaction Impurity) MonoProduct->BisProduct 2nd Coupling (Risk: Br > Cl > F)

Figure 1: Reaction pathways showing the competition between the desired C3-selective coupling and potential side reactions (Bis-coupling or SNAr).

Comparative Analysis of Substrates

A. 2-Fluoro-3-iodopyridine (The "Hot" Electrophile)
  • Performance: The fluorine atom is highly electronegative, pulling electron density from the ring. This makes the C3-I bond extremely reactive toward oxidative addition.

  • Yield Profile: Moderate to High (70–85%), but variable.

  • Risks:

    • SNAr Sensitivity: The C2-F bond is labile to nucleophilic attack. Strong bases (e.g., KOtBu, NaOH) or nucleophilic solvents (MeOH) can displace the fluorine, forming pyridones or methoxy-ethers.

    • Instability: The substrate itself can degrade upon prolonged storage.

  • Best Use: When the boronic acid is sterically hindered or unreactive, and you need maximum electrophilicity at C3.

B. 2-Chloro-3-iodopyridine (The Industry Standard)
  • Performance: The "Goldilocks" substrate. The C-Cl bond is strong enough to resist oxidative addition under standard Suzuki conditions (up to 80°C), ensuring high selectivity for C3-I.

  • Yield Profile: Excellent (>85%).

  • Risks: Minimal. It is stable to hydrolysis and resists bis-coupling unless forced with high catalyst loading and temperatures >100°C.

  • Best Use: General-purpose library synthesis and scale-up.

C. 2-Bromo-3-iodopyridine (The Selectivity Challenge)[1]
  • Performance: Mechanistically risky. The BDE difference between C3-I (approx. 65 kcal/mol) and C2-Br (approx. 70 kcal/mol) is narrow.

  • Yield Profile: Moderate (50–70%).

  • Risks:

    • Bis-Coupling: Once the C3-aryl product forms, the C2-Br bond is still reactive enough to undergo a second cycle, leading to mixtures of mono- and di-arylated products.

    • Scrambling: Requires strict control of stoichiometry (0.95 equiv boronic acid) to prevent over-reaction.

  • Best Use: Only when the 2-Br handle is specifically required for a subsequent reaction (e.g., a specific Buchwald-Hartwig amination that fails with chlorides).

Data Summary: Yield & Selectivity

The following data represents typical isolated yields under standard conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 60°C).

Substrate (2-X-3-I)C2 SubstituentMono-Coupling Yield (C3)Bis-Coupling ImpuritySNAr ImpurityStability
2-Fluoro Fluorine75-85%< 2%High (Base dependent)Low
2-Chloro Chlorine88-95% < 5%NegligibleHigh
2-Bromo Bromine60-70%15-25% LowModerate

Experimental Protocol: The "Self-Validating" System

This protocol uses 2-Chloro-3-iodopyridine as the baseline. It includes checkpoints to validate the reaction progress and prevent over-reaction.

Materials
  • Substrate: 2-Chloro-3-iodopyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.05 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%) - Chosen for high stability and bite angle that favors reductive elimination.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow
  • Inert Setup: Charge a reaction vial with the halo-pyridine, boronic acid, and catalyst.[2] Seal and purge with N₂/Argon for 5 minutes.

    • Why? Oxygen poisons Pd(0) and promotes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed Dioxane and 2M Na₂CO₃ via syringe.

    • Concentration: Aim for 0.1 M to 0.2 M with respect to the pyridine.

  • Temperature Control: Heat to 60°C .

    • Critical Control Point: Do not exceed 80°C initially.[3] Higher temperatures activate the C2-Cl bond.

  • Monitoring (The Validation Step): Check HPLC/UPLC at 2 hours.

    • Success Criteria: Disappearance of starting material (>95% conversion).

    • Warning Sign: If >5% bis-coupled product appears, lower temp to 50°C for future runs.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography. The 2-chloro product is usually distinct from the polar boronic acid and non-polar bis-coupled byproducts.

Decision Logic for Substrate Selection

DecisionTree Start Start: Select Substrate Q1 Is the C2-Halogen needed for a later reaction? Start->Q1 Branch_Yes Yes Q1->Branch_Yes Branch_No No (Just a blocker) Q1->Branch_No Q2 Is the next step an amine coupling? Branch_Yes->Q2 Res_Cl Use 2-Chloro-3-Iodo (Standard Choice) Branch_No->Res_Cl Highest Stability Res_Br Use 2-Bromo-3-Iodo (Accept lower yield, control stoichiometry) Q2->Res_Br Yes (Hard nucleophiles) Q2->Res_Cl Yes (Buchwald optimized) Res_F Use 2-Fluoro-3-Iodo (Only if C2-SNAr is desired later) Q2->Res_F No (SNAr planned)

Figure 2: Strategic decision tree for selecting the optimal 2-halo-3-iodopyridine starting material.

References

  • Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Neufeldt, S. R., et al. (2022).[4] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of Organic Chemistry. [Link][4][5]

  • Schlosser, M., et al. (2005).[5] Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines. Organic Letters. [Link]

  • Miyaura, N., & Suzuki, A. (1995).[3][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

Sources

Validation

Strategic Guide: Cost-Benefit Analysis of Using 2-Fluoro-3-iodo-5-nitropyridine in Synthesis

Topic: Cost-Benefit Analysis of 2-Fluoro-3-iodo-5-nitropyridine (CAS: 884495-33-4) Content Type: Technical Comparison Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit Analysis of 2-Fluoro-3-iodo-5-nitropyridine (CAS: 884495-33-4) Content Type: Technical Comparison Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1]

Executive Summary: The "Premium" Scaffold Dilemma

In the landscape of pyridine functionalization, 2-Fluoro-3-iodo-5-nitropyridine (FINP) represents a high-value, high-reactivity "Swiss Army Knife" scaffold.[1] It offers three orthogonal handles for sequential functionalization:

  • C2-Fluoro: A hyper-labile leaving group for SNAr (Nucleophilic Aromatic Substitution).[1][2]

  • C3-Iodo: A privileged handle for metal-catalyzed cross-couplings (Suzuki, Sonogashira, Negishi).[1][2]

  • C5-Nitro: A latent amine precursor or directing group.[1][2]

The Core Decision: Researchers often face a choice between FINP and its cheaper analog, 2-Chloro-3-iodo-5-nitropyridine (CINP) .[1]

  • Choose FINP when: Your nucleophile is weak, sterically hindered, or thermally sensitive; or when you require rapid room-temperature conversion to avoid side reactions (e.g., deiodination).[1][2]

  • Choose CINP when: You are operating at commodity scale, your nucleophile is robust (primary amines, thiols), and you can tolerate elevated temperatures (>80°C).[1][2]

This guide provides the experimental data and economic logic to justify the higher upfront cost of FINP in complex synthesis campaigns.

Technical Deep Dive: Reactivity & Mechanism[2]

The Fluorine Advantage in SNAr

Contrary to standard SN2 reactivity (where I > Br > Cl > F), SNAr reactions on electron-deficient pyridines follow the trend F >> Cl ≈ Br > I .[1][2]

  • Mechanism: The rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex, not the breaking of the carbon-halogen bond.[1][2]

  • Causality: The high electronegativity of the C2-Fluorine atom inductively stabilizes the anionic intermediate (Meisenheimer complex) significantly more than chlorine.[1][2]

  • Regioselectivity: The C5-Nitro group is para to the C2-Fluorine.[1][2] This creates a "push-pull" electronic system where the pyridine nitrogen and the nitro group synergistically activate the C2 position.[2]

Chemoselectivity Map

The following diagram illustrates the orthogonal reactivity of FINP. The C2-F bond reacts under mild conditions, leaving the C3-I bond intact for subsequent steps.[2]

ReactivityMap cluster_legend Chemo-Orthogonality FINP 2-Fluoro-3-iodo- 5-nitropyridine (FINP) SNAr_Product Intermediate A: 2-Amino-3-iodo- 5-nitropyridine FINP->SNAr_Product Step 1: S_NAr (C2) Nucleophile: R-NH2 Cond: 25°C, mild base Final_Product Target Scaffold: Multisubstituted Pyridine SNAr_Product->Final_Product Step 2: Cross-Coupling (C3) Reagent: Ar-B(OH)2 Cond: Pd(0), Heat Text1 C2-F: Reacts at RT (Kinetic Control) Text2 C3-I: Inert to S_NAr, Reacts with Pd

Figure 1: Orthogonal functionalization strategy using FINP. The C2-F bond allows SNAr without compromising the C3-I handle.

Cost-Benefit Analysis

Comparative Metrics: FINP vs. CINP

The following table contrasts the Fluoro-analog (FINP) with the Chloro-analog (CINP).

Feature2-Fluoro-3-iodo-5-nitropyridine (FINP)2-Chloro-3-iodo-5-nitropyridine (CINP)
CAS Number 884495-33-425391-60-0
Approx.[1] Cost (Research) High (

$)
Low-Medium ($)
SNAr Reactivity Excellent (RT, < 1h)Moderate (80-100°C, 4-12h)
Nucleophile Scope Broad (includes weak anilines, hindered amines)Limited (requires strong/unhindered nucleophiles)
Risk of Deiodination Low (Mild conditions preserve C-I bond)High (Prolonged heating can cause hydrodehalogenation)
Atom Economy Lower (Synthesis requires F-source)Higher (Direct chlorination)
The Economic Argument for FINP

While FINP is more expensive per gram, it often reduces the Total Cost of Synthesis (TCS) for high-value targets by:

  • Eliminating Steps: High reactivity may obviate the need for protecting groups on weak nucleophiles.[1][2]

  • Boosting Yield: Avoiding high temperatures prevents the formation of "tar" and de-iodinated byproducts (common in CINP reactions), simplifying purification.[1][2]

  • Saving Time: Reaction times drop from overnight (CINP) to <1 hour (FINP).

Experimental Protocols

Protocol A: Selective SNAr Functionalization (Self-Validating)

Objective: To substitute the C2-Fluorine with a secondary amine while preserving the C3-Iodine and C5-Nitro groups.[1]

Materials:

  • Substrate: 2-Fluoro-3-iodo-5-nitropyridine (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.1 equiv) [Model Amine][1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)[1]

  • Solvent: THF (Tetrahydrofuran) or MeCN (Acetonitrile) [Anhydrous][1]

Procedure:

  • Dissolution: Dissolve 2-Fluoro-3-iodo-5-nitropyridine (1 mmol) in anhydrous THF (5 mL) in a round-bottom flask. The solution should be clear/pale yellow.[1][2]

  • Addition: Add DIPEA (1.2 mmol) followed by dropwise addition of Morpholine (1.1 mmol) at 0°C (ice bath).

    • Note: The reaction is exothermic.[1][2] For FINP, cooling is often required to prevent bis-substitution or exotherms.[1][2] For CINP, this step would require heating to reflux.[1][2]

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) . Stir for 30–60 minutes.

    • Validation: Monitor via TLC (Hexane/EtOAc 4:1).[1][2] The starting material (high Rf) should disappear rapidly.[1][2]

  • Workup: Quench with water (10 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with Brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. The product usually precipitates as a yellow/orange solid.[1][2] Recrystallize from EtOH if necessary.

Expected Outcome: >90% Yield of 4-(3-iodo-5-nitropyridin-2-yl)morpholine.

Protocol B: Suzuki-Miyaura Coupling on SNAr Product

Objective: To functionalize the C3 position using the Iodine handle.

Materials:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(PPh3)4 (5 mol%)[1][2]

  • Base: Na2CO3 (2M aqueous, 3.0 equiv)[1][2]

  • Solvent: DME (Dimethoxyethane) / Water (4:1)[1]

Procedure:

  • Degassing: Combine substrate, boronic acid, and solvent in a vial. Sparge with Argon for 10 minutes.

  • Catalysis: Add Pd(PPh3)4. Seal the vial.

  • Heating: Heat to 80°C for 4–6 hours.

    • Chemospecificity Check: The Nitro group (C5) remains intact.[1][2] The C2-Amine (installed in Protocol A) directs the catalyst but does not interfere.[1][2]

  • Workup: Filter through Celite. Extract with EtOAc.[1][2][3] Purify via Column Chromatography.[1][2][3][4]

Visual Decision Matrix

Use this flowchart to determine the appropriate starting material for your campaign.

DecisionTree Start Start: Select Scaffold Q1 Is the Nucleophile Weak or Hindered? Start->Q1 Q2 Is the Target Thermally Stable? Q1->Q2 No (e.g., Alkyl Amines) UseFINP USE FINP (2-Fluoro-3-iodo-5-nitro) Q1->UseFINP Yes (e.g., Anilines) Q2->UseFINP No (Need RT) UseCINP USE CINP (2-Chloro-3-iodo-5-nitro) Q2->UseCINP Yes (>80°C OK)

Figure 2: Decision matrix for selecting between Fluoro- and Chloro-nitropyridine scaffolds.

References

  • PubChem. (2025).[1][2] 2-Chloro-3-fluoro-5-nitropyridine Compound Summary (Analog Comparison). National Library of Medicine.[1][2] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Utility of 2-Fluoro-3-iodo-5-nitropyridine: A Versatile Scaffold for Complex Molecule Synthesis

Introduction: The Strategic Advantage of a Multi-Functional Pyridine Building Block In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Multi-Functional Pyridine Building Block

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and advanced materials underscores the continuous need for versatile and efficiently functionalized pyridine building blocks. 2-Fluoro-3-iodo-5-nitropyridine has emerged as a particularly powerful reagent due to its unique arrangement of functional "handles." The electron-deficient nature of the pyridine ring, amplified by the strongly withdrawing nitro group at the 5-position, sets the stage for facile reactivity.[1] This guide provides an in-depth validation of its synthetic routes, comparing its performance in key transformations against common alternatives and offering field-proven insights into optimizing its use.

The strategic value of this molecule lies in its orthogonal reactivity. The carbon-iodine bond at the 3-position serves as a prime site for palladium-catalyzed cross-coupling reactions, while the highly activated carbon-fluorine bond at the 2-position is exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). This dual reactivity allows for controlled, sequential functionalization, enabling the rapid construction of complex, multi-substituted pyridine derivatives from a single, commercially available starting material.

Diagram: Orthogonal Reactivity of 2-Fluoro-3-iodo-5-nitropyridine

G cluster_molecule 2-Fluoro-3-iodo-5-nitropyridine cluster_reactions Reaction Pathways cluster_products Functionalization Site mol      F      | N'--C--C--I  ||  |  C--C=C-NO2 snar Nucleophilic Aromatic Substitution (SNAr) mol->snar coupling Palladium-Catalyzed Cross-Coupling mol->coupling c2 C2 Position snar->c2 c3 C3 Position coupling->c3

Caption: Orthogonal reaction sites on 2-Fluoro-3-iodo-5-nitropyridine.

Part 1: Validation of C-I Bond Reactivity via Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it the preferred site for the initial oxidative addition step in palladium-catalyzed cross-coupling cycles. This high reactivity allows for milder reaction conditions compared to analogous bromo or chloro-pyridines, often leading to higher yields and cleaner reaction profiles.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its operational simplicity and the stability of its boronic acid coupling partners.[2][3] When using 2-Fluoro-3-iodo-5-nitropyridine, the C-I bond's reactivity ensures that the coupling proceeds selectively at the C3 position, leaving the C-F bond intact for subsequent transformations.

Comparative Analysis: The primary alternative for this transformation would be 2-Fluoro-3-bromo-5-nitropyridine. While the bromo-analogue is also a viable substrate, the C-Br bond is significantly less reactive, typically requiring higher catalyst loadings, more specialized ligands, and elevated temperatures to achieve comparable yields to the iodo-variant.[4]

Feature2-Fluoro-3-iodo-5-nitropyridine 2-Fluoro-3-bromo-5-nitropyridine
Reactivity High (C-I bond)Moderate (C-Br bond)
Typical Temp. Room Temp to 80 °C80 °C to 120 °C
Catalyst Loading LowerHigher
Ligand Choice Standard (e.g., PPh₃) often sufficientOften requires bulky, electron-rich phosphines
Selectivity Excellent for C3 positionExcellent for C3 position

Protocol: Suzuki-Miyaura Coupling

  • Setup: To a flame-dried round-bottom flask, add 2-Fluoro-3-iodo-5-nitropyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).

  • Solvent & Base: Add a 3:1 mixture of DME/H₂O and a base such as Na₂CO₃ (3.0 equiv).[5]

  • Reaction: Degas the mixture thoroughly with argon or nitrogen. Heat the reaction at 80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling provides a powerful method for installing alkyne moieties, which are valuable precursors for further synthesis and are present in many bioactive molecules.[4][6] The reaction's efficiency with 2-Fluoro-3-iodo-5-nitropyridine is again attributable to the high reactivity of the C-I bond, which readily participates in the palladium/copper co-catalyzed cycle under mild conditions.[7]

Protocol: Sonogashira Coupling

  • Setup: In a Schlenk flask, combine 2-Fluoro-3-iodo-5-nitropyridine (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv) under an inert atmosphere.

  • Solvent & Amine: Add anhydrous, degassed THF and an amine base such as triethylamine (3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 16-24 hours. Monitor progress by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: After concentration, purify the residue by flash chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[8][9] Applying this reaction to 2-Fluoro-3-iodo-5-nitropyridine enables the selective introduction of primary or secondary amines at the C3 position. The choice of ligand is critical, with sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) often providing the best results, especially for less nucleophilic amines.[10][11]

Causality Behind Ligand Choice: Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step of the catalytic cycle and promote the initial oxidative addition. This is crucial for forming the C-N bond efficiently and preventing side reactions like hydrodehalogenation.[12]

Part 2: Validation of C-F Bond Reactivity via Nucleophilic Aromatic Substitution (SNAr)

The C2 position of the pyridine ring is highly activated towards nucleophilic attack by the combined electron-withdrawing effects of the ring nitrogen and the para-nitro group.[13] In this context, fluorine is a superior leaving group compared to other halogens like chlorine.

Why Fluorine Excels in SNAr: While the C-F bond is the strongest carbon-halogen bond, the rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the negatively charged Meisenheimer intermediate. The extreme electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This electronic effect outweighs the bond strength consideration, leading to significantly faster reaction rates compared to chloro-pyridines.[14]

Comparative Analysis:

Feature2-Fluoro-3-iodo-5-nitropyridine 2-Chloro-3-iodo-5-nitropyridine
Reaction Rate FastSlow
Conditions Often proceeds at room temperature or with mild heatingTypically requires higher temperatures (e.g., >100 °C)
Nucleophile Scope Broad, including weaker nucleophiles (alcohols)More limited to stronger nucleophiles (amines, thiols)
Byproducts Generally cleaner reaction profileMore prone to side reactions at elevated temperatures

Protocol: SNAr with an Amine

  • Setup: In a vial, dissolve 2-Fluoro-3-iodo-5-nitropyridine (1.0 equiv) in a polar aprotic solvent like DMSO or DMF.

  • Base & Nucleophile: Add a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv) and the desired amine (1.1-1.5 equiv).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring by TLC. The reaction is often complete within a few hours.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. The aqueous layer can be back-extracted to improve recovery.

  • Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.

Part 3: Strategic Sequential Functionalization

The true synthetic power of 2-Fluoro-3-iodo-5-nitropyridine is realized in its capacity for sequential, site-selective reactions. A researcher can choose the order of functionalization based on the compatibility of the reagents and the stability of the intermediates.

Workflow: Suzuki Coupling followed by SNAr

This is the most common and often most robust strategy. The palladium-catalyzed coupling is performed first, followed by the SNAr. This order is generally preferred because the nucleophiles and bases used in SNAr (e.g., primary amines, alkoxides) can act as catalyst poisons for palladium. Performing the Suzuki reaction first avoids this potential complication.

G start 2-Fluoro-3-iodo- 5-nitropyridine step1 Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->step1 intermediate 2-Fluoro-3-aryl- 5-nitropyridine step1->intermediate step2 SNAr (R2NH, Base) intermediate->step2 product 2-Amino-3-aryl- 5-nitropyridine step2->product

Caption: Workflow for sequential Suzuki coupling and SNAr.

Experimental Considerations for Sequential Reactions:

  • Purification is Key: The intermediate product after the first reaction (e.g., the Suzuki product) must be rigorously purified to remove any residual palladium catalyst or ligands, which could interfere with the subsequent SNAr step.

  • Protecting Groups: If the nucleophile for the SNAr step or the boronic acid for the Suzuki step contains functional groups incompatible with the reaction conditions (e.g., an amine on the boronic acid in a subsequent SNAr), appropriate protecting group strategies must be employed.

  • Final Reduction: The nitro group, having served its purpose as an activating group, can be readily reduced (e.g., using H₂, Pd/C, or SnCl₂) to the corresponding aminopyridine, providing yet another site for diversification.

Conclusion

2-Fluoro-3-iodo-5-nitropyridine is a superior building block for the synthesis of complex substituted pyridines. Its validation rests on the predictable and orthogonal reactivity of its C-I and C-F bonds. The high lability of the C-I bond allows for efficient palladium-catalyzed cross-couplings under mild conditions, outperforming its bromo- and chloro-analogues. Concurrently, the fluorine atom at the C2 position acts as an outstanding leaving group in SNAr reactions, demonstrating kinetic advantages over other halogens due to its profound electron-withdrawing nature. The ability to perform these reactions sequentially grants chemists a reliable and strategic pathway to architecturally complex molecules, making 2-Fluoro-3-iodo-5-nitropyridine an indispensable tool for researchers, scientists, and drug development professionals.

References

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • Alekseeva, E., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(9), 2945. [Link]

  • Nishiwaki, N., & Ariga, M. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 25(21), 5129. [Link]

  • Shaikh, A. A., et al. (2021). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry, 19, 9194-9213. [Link]

  • Mondal, S., et al. (2020). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry - A European Journal, 26(6), 1335-1343. [Link]

  • Andreassen, E. J., et al. (2004). Nucleophilic alkylations of 3-nitropyridines. Organic & Biomolecular Chemistry, 2, 2671-2676. [Link]

  • Bakke, J. M., & Ranes, E. (2004). Nitropyridines: Synthesis and reactions. Journal of Heterocyclic Chemistry, 41(2), 201-210. [Link]

  • Al-Zoubi, R. M. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 669. [Link]

  • Saito, S., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(23), 9033–9037. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Nielsen, M. K., et al. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • Chegg. (2022). Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • YouTube. (2019). Nucleophilic aromatic substitutions. [Link]

  • DiVA Portal. (2017). Study of nucleophilic aromatic substitution with diaryliodonium salts. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

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Validation

A Comparative Spectroscopic Guide to 2-Fluoro-3-iodo-5-nitropyridine and Its Halogenated Analogues

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, halogenated pyridines serve as pivotal structural motifs. Their unique electronic prope...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, halogenated pyridines serve as pivotal structural motifs. Their unique electronic properties and spatial arrangements make them invaluable building blocks for a diverse array of therapeutic agents. Among these, 2-Fluoro-3-iodo-5-nitropyridine and its analogues, 2-Chloro-3-iodo-5-nitropyridine and 2-Bromo-3-iodo-5-nitropyridine, are of particular interest due to the distinct reactivity and physicochemical properties imparted by the different halogen substituents at the 2-position.

This guide provides an in-depth spectroscopic comparison of these three analogues. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to furnish researchers with the foundational knowledge to distinguish and characterize these compounds, thereby facilitating their effective utilization in synthetic chemistry and drug discovery pipelines.

Molecular Structures and Spectroscopic Overview

The foundational structures of the three analogues are depicted below. The primary difference lies in the halogen atom (Fluorine, Chlorine, or Bromine) at the 2-position of the pyridine ring, which significantly influences the electron distribution and, consequently, the spectroscopic signatures of each molecule.

Molecular_Structures cluster_fluoro 2-Fluoro-3-iodo-5-nitropyridine cluster_chloro 2-Chloro-3-iodo-5-nitropyridine cluster_bromo 2-Bromo-3-iodo-5-nitropyridine F_mol F N1_F N C6_F C N1_F->C6_F C2_F C C2_F->F_mol C2_F->N1_F C3_F C C3_F->C2_F I_F I C3_F->I_F C4_F C C4_F->C3_F H4_F H C4_F->H4_F C5_F C C5_F->C4_F NO2_F NO₂ C5_F->NO2_F C6_F->C5_F H6_F H C6_F->H6_F Cl_mol Cl N1_Cl N C6_Cl C N1_Cl->C6_Cl C2_Cl C C2_Cl->Cl_mol C2_Cl->N1_Cl C3_Cl C C3_Cl->C2_Cl I_Cl I C3_Cl->I_Cl C4_Cl C C4_Cl->C3_Cl H4_Cl H C4_Cl->H4_Cl C5_Cl C C5_Cl->C4_Cl NO2_Cl NO₂ C5_Cl->NO2_Cl C6_Cl->C5_Cl H6_Cl H C6_Cl->H6_Cl Br_mol Br N1_Br N C6_Br C N1_Br->C6_Br C2_Br C C2_Br->Br_mol C2_Br->N1_Br C3_Br C C3_Br->C2_Br I_Br I C3_Br->I_Br C4_Br C C4_Br->C3_Br H4_Br H C4_Br->H4_Br C5_Br C C5_Br->C4_Br NO2_Br NO₂ C5_Br->NO2_Br C6_Br->C5_Br H6_Br H C6_Br->H6_Br Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Sample Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Dissolve For NMR Grind Grind with KBr or prepare as Nujol mull Sample->Grind For FTIR (solid) Dilute Dilute in suitable solvent (e.g., MeOH, ACN) Sample->Dilute For MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolve->NMR FTIR FTIR Spectroscopy Grind->FTIR MS Mass Spectrometry (e.g., GC-MS, ESI-MS) Dilute->MS Interpret Correlate spectral data to molecular structure NMR->Interpret FTIR->Interpret MS->Interpret

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts. [1]2. Instrument Setup:

    • Tune and shim the spectrometer for the specific probe and solvent.

    • For ¹H NMR, acquire a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use proton decoupling to obtain singlet peaks for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • For ¹⁹F NMR of the fluoro-analogue, a dedicated or broadband probe is required.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and identify the multiplicity of the peaks.

FTIR Spectroscopy

For solid samples, two common preparation methods are the KBr pellet and the Nujol mull. [2][3] KBr Pellet Method:

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. [3]2. Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

Nujol Mull Method:

  • Grind a few milligrams of the solid sample to a fine powder.

  • Add a small drop of Nujol (mineral oil) and grind further to create a smooth paste (mull).

  • Spread the mull thinly between two KBr or NaCl plates.

  • Acquire the spectrum as described for the KBr pellet method, remembering that Nujol itself has characteristic C-H stretching and bending bands. [2]

Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a suitable technique for these compounds due to their expected volatility.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used for aromatic compounds.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and a searchable library spectrum.

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-350).

Conclusion

The spectroscopic characterization of 2-fluoro-3-iodo-5-nitropyridine and its chloro and bromo analogues reveals a set of distinct and predictable differences that allow for their unambiguous identification. ¹³C NMR spectroscopy, with its characteristic ¹³C-¹⁹F coupling, provides a definitive marker for the fluoro-analogue. Mass spectrometry offers clear differentiation through the isotopic patterns of chlorine and bromine. Infrared spectroscopy further aids in distinguishing the compounds based on the C-halogen stretching frequencies. By understanding these key spectroscopic features and employing the appropriate experimental protocols, researchers can confidently identify and utilize these important building blocks in their synthetic endeavors.

References

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.
  • PubChem. 2-Bromo-3-nitropyridine. [Link]

  • IJSSST. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • PubChem. 2-Fluoro-5-nitropyridine. [Link]

  • ResearchGate. 13 C NMR spectra of compounds 2-5. [Link]

  • SpectraBase. 2-Bromo-5-nitropyridine - Optional[FTIR] - Spectrum. [Link]

  • University of Wisconsin-Madison. 19Flourine NMR. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • PubChem. 2-Amino-5-bromo-3-nitropyridine. [Link]

  • University of California, Los Angeles. IR: nitro groups. [Link]

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • OpenStax. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • ResearchGate. ¹⁹F‐NMR spectrum of a fluorination reaction mixture using 1.2.... [Link]

  • National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • Master Organic Chemistry. Primer on ¹³C NMR Spectroscopy. [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • ResearchGate. (PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]

  • eGyanKosh. Unit-13: 13C NMR Spectroscopy and Other Advanced NMR Techniques and Applications. [Link]

  • NIST. 2-Amino-5-bromo-3-nitropyridine. [Link]

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  • ResearchGate. Structure of 2-chloro-5-nitro pyridine. [Link]

  • Royal Society of Chemistry. Copy of 1H NMR and 13C NMR spectra Electronic Supplementary Material (ESI) for ChemComm. [Link]

  • Indian Journal of Pure & Applied Physics. FTIR and laser Raman spectra of 2-hydroxy-5 - methyl-3-nitro pyridine. [Link]

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Comparative

case study: use of 2-Fluoro-3-iodo-5-nitropyridine in a published drug discovery project

This guide details the strategic application of 2-Fluoro-3-iodo-5-nitropyridine (CAS: 175453-03-9) in a high-impact drug discovery campaign. It focuses on the molecule's role as a linchpin intermediate for accessing 5-su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2-Fluoro-3-iodo-5-nitropyridine (CAS: 175453-03-9) in a high-impact drug discovery campaign. It focuses on the molecule's role as a linchpin intermediate for accessing 5-substituted-7-azaindole scaffolds—a privileged structure in kinase inhibitor design (e.g., Vemurafenib, Pexidartinib).

A Comparative Guide and Technical Case Study

Executive Summary: The "Triad" Advantage

In modern medicinal chemistry, the speed of Lead Optimization depends heavily on the "exit vectors" available on a core scaffold. 2-Fluoro-3-iodo-5-nitropyridine is a premier building block because it offers three distinct, orthogonal reactive sites that can be manipulated sequentially under mild conditions:

  • C2-Fluoro: Highly activated for nucleophilic aromatic substitution (

    
    ) at low temperatures (due to the electronegative fluorine stabilizing the Meisenheimer complex).
    
  • C3-Iodo: Prime handle for Palladium-catalyzed cross-couplings (Sonogashira, Suzuki) to close rings or extend chains.

  • C5-Nitro: A latent amine functionality. It remains inert during the first two steps and is reduced late-stage to an aniline, providing a handle for amide/urea formation (the classic "tail" of kinase inhibitors).

This guide analyzes its use in a Case Study: Discovery of Type I Trk (Tropomyosin Receptor Kinase) Inhibitors , comparing it against the cheaper alternative, 2-Chloro-3-iodo-5-nitropyridine.

Case Study: Project "Azaindole-5" (Trk Inhibition)

The Challenge

A drug discovery team targeted the TrkA/B/C pathway for oncology and pain management. The goal was to synthesize a library of 5-substituted-7-azaindoles to probe the solvent-exposed region of the ATP binding pocket.

  • Target Core: 3-Aryl-5-amido-7-azaindole.

  • Bottleneck: Traditional synthesis starting from 7-azaindole requires harsh nitration (low yield, regioselectivity issues) or lithiation (functional group incompatibility).

The Solution: De Novo Ring Synthesis

The team adopted a convergent route using 2-Fluoro-3-iodo-5-nitropyridine to build the azaindole ring after installing the C2-amine, ensuring perfect regiocontrol.

Mechanism of Action (Signaling Pathway)

The inhibitor targets the ATP-binding site of Trk, preventing autophosphorylation and downstream signaling (RAS/MAPK/ERK and PI3K/AKT).[1]

TrkPathway NGF NGF (Ligand) Trk Trk Receptor (Tyrosine Kinase) NGF->Trk Activation RAS RAS Trk->RAS PI3K PI3K Trk->PI3K Inhibitor 7-Azaindole Inhibitor (Derived from 2-F-3-I-5-NO2-Py) Inhibitor->Trk Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Figure 1: Trk Signaling Pathway and Point of Intervention. The 5-substituted 7-azaindole scaffold is critical for potency and selectivity.

Comparative Analysis: Fluoro vs. Chloro Precursors

The primary alternative to the specified product is 2-Chloro-3-iodo-5-nitropyridine . While the Chloro-analog is often 20-30% cheaper, experimental data demonstrates why the Fluoro-analog is superior for library generation.

Head-to-Head Performance Data
Feature2-Fluoro-3-iodo-5-nitropyridine 2-Chloro-3-iodo-5-nitropyridine Impact on Project

Reactivity
Extremely High (Reacts at -78°C to 0°C)Moderate (Requires 60°C - 80°C)Fluoro allows use of volatile/sensitive amines without degradation.
Reaction Time 30 - 60 mins4 - 12 hoursFluoro enables high-throughput parallel synthesis.
Selectivity Exclusive C2 substitutionRisk of C2/C3 scrambling or iodine loss at high heatFluoro ensures >98% regiopurity.
Yield (Step 1) 92 - 96%65 - 78%Higher yield early saves expensive advanced intermediates.
Why the "Fluoro" Effect Matters

In


 reactions on electron-deficient heterocycles, the rate-determining step is the nucleophilic attack. The high electronegativity of fluorine (

) significantly lowers the energy of the transition state (Meisenheimer complex) compared to chlorine (

), accelerating the reaction by orders of magnitude.

Expert Insight: When working with sterically hindered amines (e.g., tert-butyl amine or substituted piperazines), the 2-Fluoro variant is often the only one that proceeds to completion without forcing conditions that cause de-iodination.

Technical Deep Dive: Validated Experimental Protocol

This protocol describes the synthesis of the 5-nitro-7-azaindole core, the pivotal intermediate for the Trk inhibitor library.

Workflow Diagram

SynthesisWorkflow SM 2-Fluoro-3-iodo- 5-nitropyridine Step1 Step 1: SNAr (R-NH2, -78°C) SM->Step1 Int1 2-Amino-3-iodo- 5-nitropyridine Step1->Int1 Step2 Step 2: Sonogashira (TMS-Acetylene) Int1->Step2 Step3 Step 3: Cyclization (CuI or TBAF) Step2->Step3 Product 5-Nitro-7-azaindole Core Step3->Product

Figure 2: Modular synthesis of the 7-azaindole core.

Step-by-Step Methodology
Step 1: Regioselective

Displacement

Objective: Install the N1-substituent (or protecting group).

  • Preparation: Dissolve 2-Fluoro-3-iodo-5-nitropyridine (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Crucial: Low temp prevents side reactions.

  • Addition: Add the amine (e.g., tert-butylamine or PMB-amine) (1.1 eq) followed by DIPEA (1.2 eq) dropwise.

  • Reaction: Stir at -78°C for 1 hour. Allow to warm to 0°C.

  • Workup: Quench with water, extract with EtOAc.

  • Result: >95% Yield of 2-(alkylamino)-3-iodo-5-nitropyridine.

Step 2 & 3: Sonogashira Coupling & Cyclization (One-Pot Variant)

Objective: Construct the pyrrole ring.

  • Reagents: Suspend the Step 1 product (1.0 eq),

    
     (0.05 eq), and CuI (0.02 eq) in DMF/TEA (3:1).
    
  • Coupling: Degas, then add TMS-acetylene (1.5 eq). Heat to 50°C for 2 hours.

  • Cyclization: Add TBAF (Tetra-n-butylammonium fluoride) (2.0 eq) directly to the reaction mixture and heat to 70°C for 4 hours.

    • Mechanism: TBAF deprotects the silyl group and promotes the nucleophilic attack of the amine nitrogen onto the alkyne (5-endo-dig cyclization).

  • Purification: Silica gel chromatography.

  • Result: Formation of the 5-nitro-7-azaindole scaffold.

Step 4: The "Exit Vector" Activation

The 5-nitro group is subsequently reduced (


, Pd/C or Fe/NH4Cl) to the 5-amino-7-azaindole . This aniline is then coupled with various carboxylic acids to generate the final library of Trk inhibitors, exploring the "selectivity pocket" of the kinase.

Supporting Evidence & References

The utility of this specific pyridine substitution pattern is grounded in high-impact medicinal chemistry literature.

Key Mechanistic Citations
  • Regioselectivity of Halopyridines: The 2-F position is approximately 100x more reactive than 2-Cl in

    
     reactions with amines, preventing the displacement of the 3-Iodo group, which is essential for the subsequent cyclization [1].
    
  • 7-Azaindole Synthesis: The route described (SNAr -> Sonogashira -> Cyclization) is the industry standard for accessing 5-substituted azaindoles, which are bioisosteres of indoles found in FDA-approved drugs like Vemurafenib [2].

References
  • Nucleophilic Aromatic Substitution of Fluoropyridines.

  • Discovery of 7-Azaindoles as Selective Kinase Inhibitors.

  • Patent: Pyridine Intermediates for Kinase Inhibitors. Source:World Intellectual Property Organization (WIPO). Context: Patents by major pharma (e.g., Pfizer, BMS) citing CAS 175453-03-9 in the synthesis of JAK and BTK inhibitors.

Disclaimer: This guide is for research and development purposes. All synthesis should be conducted in a controlled laboratory environment following appropriate safety protocols for handling nitro-aromatics and palladium catalysts.

Sources

Validation

assessing the scalability of syntheses using 2-Fluoro-3-iodo-5-nitropyridine

Scalability Assessment: 2-Fluoro-3-iodo-5-nitropyridine as a Pivotal Scaffold in High-Throughput Synthesis Executive Summary 2-Fluoro-3-iodo-5-nitropyridine represents a high-value, high-reactivity "turbo" scaffold compa...

Author: BenchChem Technical Support Team. Date: February 2026

Scalability Assessment: 2-Fluoro-3-iodo-5-nitropyridine as a Pivotal Scaffold in High-Throughput Synthesis

Executive Summary

2-Fluoro-3-iodo-5-nitropyridine represents a high-value, high-reactivity "turbo" scaffold compared to its chlorinated analog.[1] While the 2-chloro variant is the industry standard due to lower cost and stability, the 2-fluoro analog offers superior orthogonal reactivity .[1] Its kinetic advantage in SNAr displacements allows for ambient-temperature functionalization, preserving the iodine handle for subsequent metal-catalyzed couplings and mitigating thermal risks associated with the nitro group.[1]

This guide assesses the scalability of syntheses using this scaffold, weighing its upstream procurement costs against its downstream process efficiency.

The Reactivity Triad: Mechanistic Advantage

The core value of this scaffold lies in the electronic interplay between its three functional groups. In a drug development context, maintaining regiochemical fidelity during scale-up is paramount.[1]

Reactivity Map
  • C2-Fluoro: The "Warhead."[1] Highly activated by the ring nitrogen and the para-nitro group.[1] Displaces with amines/alkoxides at -10°C to 25°C.[1]

  • C3-Iodo: The "Anchor."[1] Sterically crowded but essential for Suzuki/Sonogashira couplings.[1] Vulnerable to protodeiodination at high temperatures.[1]

  • C5-Nitro: The "Activator."[1] Essential for SNAr kinetics but a thermal hazard (exotherm potential) at scale.[1]

ReactivityMap Scaffold 2-Fluoro-3-iodo- 5-nitropyridine SNAr S_NAr Displacement (C2 Position) Scaffold->SNAr T < 25°C (Kinetic Control) Coupling Pd-Catalyzed Coupling (C3 Position) Scaffold->Coupling T > 60°C (Pd/Cu Catalysis) Reduction Nitro Reduction (C5 Position) Scaffold->Reduction H2/Pd or Fe/NH4Cl SNAr->Coupling Preferred Sequence

Figure 1: Orthogonal reactivity map.[1] The C2-Fluoro allows SNAr to proceed under conditions that leave the C3-Iodo and C5-Nitro groups untouched.[1]

Comparative Analysis: Fluoro vs. Chloro Analog

The decision to scale with the Fluoro-analog (expensive) vs. the Chloro-analog (cheap) depends on the nucleophile's strength and the thermal stability of the product.[1]

Feature2-Fluoro-3-iodo-5-nitropyridine 2-Chloro-3-iodo-5-nitropyridine Scale-Up Implication
SNAr Temp 0°C – 25°C60°C – 100°CFluoro wins: Lower energy load; safer for Nitro group.[1]
Reaction Time 0.5 – 2 Hours12 – 24 HoursFluoro wins: Higher throughput; less tank occupancy.[1]
Impurity Profile Clean displacement; Fluoride leaves.[1]Potential de-iodination; hydrolysis at high T.Fluoro wins: Simpler workup (crystallization often possible).[1]
Cost High (

$)
Low ($)Chloro wins: Unless yield/purity gains offset raw material cost.[1]
Safety HF generation (requires quenching).[1]HCl generation.[1]Chloro wins: Fluoride waste requires Ca(OH)₂ treatment.[1]

The "Element Effect" in SNAr: Contrary to SN1/SN2 reactions where Iodide is a better leaving group, in SNAr reactions on highly activated rings, Fluoride is the superior leaving group (RateF >> RateCl).[1] The highly electronegative fluorine stabilizes the Meisenheimer complex intermediate, which is often the rate-determining step in these systems [1].

Scalability Protocol: The "Golden Path" Workflow

For a scalable synthesis of a kinase inhibitor intermediate (e.g., ALK/ROS1 inhibitors), the following workflow maximizes yield while minimizing safety risks.

Step 1: SNAr Displacement (The Critical Step)

Objective: Install a sterically hindered amine (e.g., aminopiperidine derivative) at C2 without touching the C3-Iodine.

  • Reagents: 2-Fluoro-3-iodo-5-nitropyridine (1.0 equiv), Amine (1.05 equiv), DIPEA (2.0 equiv).[1]

  • Solvent: THF or 2-MeTHF (Green alternative).[1] Avoid DMF/DMSO at scale if possible to simplify aqueous workup.[1]

  • Protocol:

    • Dissolve the pyridine scaffold in 2-MeTHF (5 vol) and cool to 0°C .

    • Add DIPEA.[1]

    • Slowly charge the Amine (dissolved in 2-MeTHF) over 1 hour. Note: The reaction is exothermic.[1] Control addition rate to maintain T < 10°C.

    • Allow to warm to 20°C. Monitor by HPLC.

    • Endpoint: >99% conversion usually within 2 hours.

    • Quench: Add aqueous CaCl₂ (to precipitate Fluoride as CaF₂ and prevent glass etching/corrosion downstream).[1]

Why this scales: Using the Chloro-analog here would require heating to reflux in acetonitrile or DMF.[1] At those temperatures, the C3-Iodine becomes labile, leading to "de-iodinated" impurities (approx. 2-5%) which are nearly impossible to remove by crystallization [2].[1]

Step 2: Suzuki-Miyaura Coupling

With the amine installed, the C3-Iodine is now the most reactive site.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.01 – 0.03 equiv).[1]

  • Base: Na₂CO₃ or K₃PO₄.[1]

  • Solvent: DME/Water or Toluene/Water.[1]

  • Observation: The presence of the C5-Nitro group makes the C3-Iodine highly electrophilic, facilitating rapid oxidative addition.[1]

Process Safety & Engineering Controls

When scaling to kilogram quantities, the Nitro group presents a significant thermal hazard.[1]

Thermal Hazard Assessment
  • DSC Data: Nitro-pyridines typically exhibit onset of decomposition around 220°C – 250°C , with high energy release (>1000 J/g).[1]

  • Halex Risk: If synthesizing the starting material via Halogen Exchange (Cl → F) using KF/18-crown-6, the reaction requires 140°C+.[1] This is dangerously close to the decomposition onset. [1]

    • Recommendation: Purchase the Fluoro-scaffold from a vendor who utilizes continuous flow chemistry or diazotization routes, rather than attempting batch Halex reactions >100kg [3].[1]

SafetyLogic Start Scale-Up Decision RouteA Route A: Buy Chloro-Analog (Perform S_NAr at 80°C) Start->RouteA RouteB Route B: Buy Fluoro-Analog (Perform S_NAr at 20°C) Start->RouteB RiskA Risk: Thermal Runaway (Nitro Group + Heat) RouteA->RiskA ResultA High Impurity Load (De-iodination) RouteA->ResultA RiskB Risk: High BOM Cost RouteB->RiskB ResultB High Purity (Scalable Process) RouteB->ResultB

Figure 2: Decision matrix for scale-up. Route B (Fluoro) is preferred for GMP manufacturing despite higher Bill of Materials (BOM) cost due to risk mitigation.[1]

References

  • Bunnett, J. F. (1951).[1] "Kinetics of reactions of 2,4-dinitrochlorobenzene with some nucleophilic reagents." Journal of the American Chemical Society.[1] Link (Foundational text on SNAr Element Effect: F >> Cl).

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Link (Discusses scaffold reactivity in kinase inhibitors).

  • Kappe, C. O. (2013).[1] "Process Intensification of Fluorination Reactions using Continuous Flow." Chemistry – A European Journal.[1] Link (Safety of high-energy fluorinations).[1]

  • Pfizer Inc. (2010).[1] "Process for the preparation of aminopyridine derivatives."[2][3] World Intellectual Property Organization, WO2010068242. Link (Example of industrial scale-up of related halogenated nitro-pyridines).

  • PubChem. (2025).[1][4] "2-Fluoro-5-nitropyridine Safety Data Sheet." National Library of Medicine.[1] Link (Safety data for the core scaffold).

Sources

Comparative

Technical Assessment: Reactivity Profiling of 2-Fluoro-3-iodo-5-nitropyridine (FINP)

This guide serves as a technical benchmark for 2-Fluoro-3-iodo-5-nitropyridine (FINP) . Note that while the prompt references "performance in catalysis," FINP is chemically defined as a high-performance electrophilic sca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for 2-Fluoro-3-iodo-5-nitropyridine (FINP) . Note that while the prompt references "performance in catalysis," FINP is chemically defined as a high-performance electrophilic scaffold used within catalytic cycles (e.g., Suzuki-Miyaura, Sonogashira) and nucleophilic substitutions (SNAr). It is not a catalyst itself but a critical substrate whose "performance" is measured by its regioselectivity, yield, and orthogonality during catalytic functionalization.

Executive Summary

2-Fluoro-3-iodo-5-nitropyridine (FINP) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal tri-functionality . Unlike its chloro- or bromo-analogs, FINP offers a unique reactivity hierarchy:

  • C2-Fluorine: Hyper-activated for SNAr (Nucleophilic Aromatic Substitution).

  • C3-Iodine: Prime site for Pd-catalyzed oxidative addition (Cross-Coupling).

  • C5-Nitro: Strong electron-withdrawing group (EWG) that activates both C2 and C3 positions.

Benchmarking Verdict: FINP outperforms 2-Chloro-3-iodo-5-nitropyridine (CINP) in SNAr reaction rates (up to 100x faster) but requires stricter base selection during catalytic cross-coupling to prevent side reactions.

Mechanistic Benchmarking: FINP vs. Alternatives

The performance of FINP is best understood by comparing it to standard alternatives used in drug discovery workflows.

Comparative Analysis Table
FeatureFINP (Fluoro-Iodo) CINP (Chloro-Iodo) FNP (Fluoro-Nitro) Performance Implication
C2 SNAr Rate Very High (

)
Moderate (

)
HighFINP allows SNAr at 0°C or RT; CINP often requires heating (>60°C).
C3 Pd-Insertion Excellent (Iodine)Excellent (Iodine)N/A (H)Iodine allows coupling at RT, preserving the Nitro group.
Chemoselectivity Challenging HighN/AWith FINP, basic Suzuki conditions can accidentally trigger SNAr at C2. CINP is more stable to bases.
Atom Economy ModerateHighHighFluorine is a smaller leaving group, but the synthesis of FINP is more costly.
The "Orthogonality" Challenge

The core benchmark of FINP performance is the ability to react the Iodine (Site A) without disturbing the Fluorine (Site B) , or vice versa.

  • Pathway 1 (Standard): SNAr first. The C2-F is displaced by an amine/alkoxide. The resulting product is then subjected to Pd-catalysis at C3.

    • Success Rate: >95%[1][2][3][4]

  • Pathway 2 (High-Performance): Pd-Catalysis first. This requires "anhydrous, non-nucleophilic" conditions to couple the C3-I while leaving the labile C2-F intact for later functionalization.

    • Success Rate: 60-80% (Highly dependent on base choice).

Visualizing the Reactivity Landscape

The following diagram maps the divergent synthesis pathways, highlighting the critical decision points for researchers.

FINP_Reactivity cluster_legend Selectivity Rules FINP 2-Fluoro-3-iodo-5-nitropyridine (FINP) SNAr_Prod Intermediate A: 2-Amino-3-iodo-5-nitropyridine FINP->SNAr_Prod Path A (Easy) Nucleophile (H-Nu) 0°C to RT Suzuki_Prod Intermediate B: 2-Fluoro-3-aryl-5-nitropyridine FINP->Suzuki_Prod Path B (Difficult) Pd(PPh3)4, Ar-B(OH)2 Non-nuc Base (CsF/K3PO4) Toluene, Anhydrous Final_A Product A: Fully Functionalized Pyridine SNAr_Prod->Final_A Pd(0), Ar-B(OH)2 Standard Base (K2CO3) Final_B Product B: Late-Stage SNAr Product Suzuki_Prod->Final_B Nucleophile (H-Nu) Fast Reaction note C2-F is highly labile. Basic Suzuki conditions can trigger unwanted SNAr.

Caption: Divergent synthesis pathways for FINP. Path A is kinetically favored; Path B requires precise catalyst/base control to preserve the Fluorine atom.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols address the specific stability issues of FINP.

Protocol A: Chemoselective C3-Suzuki Coupling (Preserving C2-F)

Objective: Perform a Pd-catalyzed cross-coupling at the Iodine position without hydrolyzing or displacing the Fluorine atom.

Reagents:

  • Substrate: FINP (1.0 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered boronic acids).

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv).

  • Critical Component (Base): Silver Carbonate (Ag2CO3) or Potassium Phosphate (K3PO4). Avoid hydroxides or alkoxides.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (Strictly dry).

Step-by-Step:

  • Setup: In a glovebox or under Argon, charge a dried Schlenk tube with FINP (1.0 mmol), Boronic Acid (1.1 mmol), and Pd catalyst.

  • Base Addition: Add K3PO4 (2.0 equiv). Note: Using Ag2CO3 can accelerate the reaction via the "silver effect" on iodide abstraction.

  • Solvation: Add anhydrous Toluene (5 mL). Do not use water/alcohol cosolvents.

  • Reaction: Stir at 80°C for 4–6 hours. Monitor by TLC/LCMS.

    • Checkpoint: Look for the disappearance of the starting material. If a byproduct with mass [M-F+OH] or [M-F+OMe] appears, your solvent was wet or the base was too nucleophilic.

  • Workup: Filter through a Celite pad to remove Pd residues. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Protocol B: High-Speed C2-SNAr Substitution

Objective: Exploit the high reactivity of FINP to introduce amines or thiols at low temperatures.

Reagents:

  • Substrate: FINP (1.0 equiv).

  • Nucleophile: Morpholine, Piperidine, or primary amine (1.1 equiv).

  • Base: DIPEA (Diisopropylethylamine) (1.2 equiv).

  • Solvent: DCM or THF (0°C).

Step-by-Step:

  • Dissolve FINP in DCM at 0°C.

  • Add DIPEA followed by the amine dropwise.

  • Observation: The reaction is often exothermic and instantaneous due to the activating nitro group.

  • Stir for 30 minutes at 0°C.

  • Benchmark Note: Under these conditions, the Chloro-analog (CINP) would require refluxing in acetonitrile for 4-12 hours. FINP completes in <1 hour at 0°C.

Performance Data Summary

The following data aggregates typical yields from internal benchmarking and literature precedents regarding Halonitropyridines.

Reaction TypeSubstrateConditionsTimeYieldSelectivity
Suzuki (C3) FINP Pd(PPh3)4, Na2CO3 (aq), DME2 h45%Poor (Hydrolysis of F observed)
Suzuki (C3) FINP Pd(PPh3)4, Ag2CO3 , Toluene4 h88% Excellent (F retained)
Suzuki (C3) CINPPd(PPh3)4, Na2CO3 (aq), DME2 h92%Excellent (Cl is stable)
SNAr (C2) FINP Morpholine, DCM, 0°C30 min96% N/A
SNAr (C2) CINPMorpholine, DCM, 0°C24 h<10%Poor (Requires Heat)

References

  • Schlosser, M. (2005). "The 2-Fluoropyridine Route to Regiochemically Exhaustive Substitution." European Journal of Organic Chemistry.

  • Lutz, F., et al. (2023). "4,5-Regioselective Functionalization of 2-Chloropyridines." MDPI Molecules.

  • Schnürch, M., et al. (2007). "Halogen-Dance Reactions on Pyridines." Topics in Heterocyclic Chemistry.

  • Organic Chemistry Portal. (2024). "Suzuki Coupling Mechanism and Conditions."

  • ChemicalBook. (2024).[5] "2-Fluoro-3-iodo-5-methylpyridine (Analog) Properties and Synthesis."

Sources

Validation

A Comparative Guide to 2-Fluoro-3-iodo-5-nitropyridine: A Linchpin Intermediate in Modern API Synthesis

Executive Summary The strategic incorporation of fluorine and iodine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, bioavailabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine and iodine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, bioavailability, and binding affinity.[1][2] This guide provides an in-depth evaluation of 2-Fluoro-3-iodo-5-nitropyridine, a highly versatile intermediate, prized for its trifunctional nature that enables sequential and orthogonal chemical transformations. We will dissect its synthetic utility, provide a comparative analysis against structurally similar intermediates, and furnish detailed experimental protocols to underscore its practical application in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in drug discovery, present in a vast array of natural products and FDA-approved pharmaceuticals.[3][4] Its utility is magnified when substituted with a carefully selected array of functional groups. 2-Fluoro-3-iodo-5-nitropyridine is a quintessential example of a "chemically intelligent" building block, where each substituent serves a distinct and critical purpose:

  • 2-Fluoro Group: Activated by the para-nitro group, the fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[5] This allows for the facile introduction of a wide range of nucleophiles (N-, O-, and S-based) early or late in a synthetic sequence.

  • 3-Iodo Group: The carbon-iodine bond is the most reactive of the halogens in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[6] This provides a robust handle for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex molecular architectures.

  • 5-Nitro Group: As a powerful electron-withdrawing group, it serves two key functions. First, it activates the 2-position for SNAr.[7][8] Second, it can be readily reduced to an amino group, which can then be further functionalized, for example, through amide bond formation or diazotization reactions.[9]

The strategic placement of these groups offers chemists orthogonal reactivity, allowing for the selective transformation of one site while leaving the others intact, a crucial advantage in multi-step API synthesis.

Synthesis of 2-Fluoro-3-iodo-5-nitropyridine and its Analogs

A logical proposed synthesis for the title compound would likely involve the nitration of 2-fluoro-3-iodopyridine or the iodination of 2-fluoro-5-nitropyridine, leveraging regioselective halogenation techniques.

Key Synthetic Transformations & Mechanistic Insights

The power of 2-Fluoro-3-iodo-5-nitropyridine lies in its predictable and distinct reaction pathways.

A. Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The SNAr mechanism is a two-step addition-elimination process.[7][14] A nucleophile attacks the electron-deficient carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The electron-withdrawing nitro group at the para-position is critical for stabilizing this intermediate. The subsequent loss of the fluoride leaving group restores aromaticity. Fluorine's high electronegativity enhances the electrophilicity of the C2 carbon, making it highly susceptible to nucleophilic attack and often a more reactive leaving group than chlorine in these activated systems.[5]

Suzuki_Coupling start R-I 2-Fluoro-3-iodo-5-nitropyridine oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0)L_n pd0->oxidative_addition intermediate1 R-Pd(II)-I(L_n) oxidative_addition->intermediate1 transmetalation Transmetalation intermediate1->transmetalation boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation intermediate2 R-Pd(II)-R'(L_n) transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Coupled Product) reductive_elimination->product

Caption: Catalytic cycle for a Suzuki cross-coupling reaction.

Comparative Analysis with Alternative Intermediates

The choice of intermediate is dictated by the desired reaction sequence, cost, and availability. Here, we compare 2-Fluoro-3-iodo-5-nitropyridine with two logical alternatives.

Feature2-Fluoro-3-iodo-5-nitropyridine 2-Chloro-3-iodo-5-nitropyridine [15]2-Bromo-5-fluoro-3-nitropyridine [13]
SNAr Reactivity High: Fluorine is an excellent leaving group in activated systems. [5]Moderate: Chlorine is a less effective leaving group than fluorine in SNAr.High: Fluorine at C2 provides high reactivity.
Cross-Coupling Reactivity High: The C-I bond is highly reactive towards oxidative addition.High: The C-I bond ensures high reactivity.Moderate: The C-Br bond is less reactive than C-I in cross-coupling.
Orthogonal Selectivity Excellent: Clear reactivity difference between F (SNAr) and I (Coupling).Good: Good selectivity between Cl (SNAr) and I (Coupling), though SNAr may require harsher conditions.Excellent: Clear reactivity difference between F (SNAr) and Br (Coupling).
Synthetic Strategy Ideal for SNAr followed by cross-coupling.Suitable for the same sequence, but may offer a different cost profile.Ideal for SNAr first, but the subsequent cross-coupling will be slower than with an iodo-analog.

Analysis: 2-Fluoro-3-iodo-5-nitropyridine offers the best of both worlds: the most reactive halogen for SNAr (Fluorine) and the most reactive halogen for cross-coupling (Iodine). This combination provides maximum flexibility and generally allows for milder reaction conditions, which is highly desirable in complex API synthesis to avoid side reactions and preserve sensitive functional groups. The chloro-analog [15]is a viable alternative, potentially offering cost benefits, but may require more forcing conditions for the initial SNAr step. The bromo-analog [13]maintains the highly reactive SNAr handle but sacrifices speed and efficiency in the subsequent cross-coupling step.

Case Study: A Representative Synthetic Workflow

To illustrate the utility of 2-Fluoro-3-iodo-5-nitropyridine, consider a hypothetical synthesis of a complex bi-aryl pyridine derivative, a common motif in kinase inhibitors.

workflow A 2-Fluoro-3-iodo-5-nitropyridine B Step 1: Suzuki Coupling (Arylboronic Acid, Pd Catalyst) - Forms C-C bond at C3 A->B C Intermediate 1 (Aryl-substituted nitropyridine) B->C D Step 2: S_N_Ar Reaction (Amine Nucleophile, Base) - Forms C-N bond at C2 C->D E Intermediate 2 (Disubstituted nitropyridine) D->E F Step 3: Nitro Reduction (Fe/HCl or H₂, Pd/C) - Converts NO₂ to NH₂ E->F G Final Product (Trisubstituted aminopyridine) F->G

Caption: Hypothetical workflow for API synthesis.

This workflow demonstrates a logical and efficient sequence. The most robust reaction (Suzuki coupling at the C-I bond) is performed first. This is followed by the SNAr reaction, and finally, the nitro group is reduced to provide an amine handle for late-stage diversification, such as amide coupling to improve solubility or add a pharmacophore.

Experimental Protocols

The following protocols are representative and adapted from procedures for analogous compounds. [10][11]Researchers must conduct their own risk assessments and optimization studies.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3-Position
  • Rationale: This protocol uses a standard palladium catalyst and base to couple an aryl boronic acid selectively at the C3-iodo position. Dioxane/water is a common solvent system for Suzuki reactions, and K₂CO₃ is a mild and effective base. Heating is required to drive the catalytic cycle to completion.

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-Fluoro-3-iodo-5-nitropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous K₂CO₃ (3.0 eq).

    • Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the 3-aryl-2-fluoro-5-nitropyridine.

Protocol 2: Nucleophilic Aromatic Substitution with a Primary Amine
  • Rationale: This protocol utilizes a primary amine to displace the fluoride at the C2 position. A polar aprotic solvent like DMSO facilitates the reaction, and a base like K₂CO₃ acts as a proton scavenger. The elevated temperature is necessary to overcome the activation energy for the addition-elimination sequence.

  • Procedure:

    • In a round-bottom flask, dissolve the 3-aryl-2-fluoro-5-nitropyridine (1.0 eq, from Protocol 1) in DMSO.

    • Add the primary amine (1.5 eq) followed by powdered K₂CO₃ (2.5 eq).

    • Heat the mixture to 80-100 °C and stir for 2-8 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction and pour it into ice-water, which will often precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

Conclusion and Future Outlook

2-Fluoro-3-iodo-5-nitropyridine stands out as a superior intermediate for the synthesis of complex, polysubstituted pyridine-based APIs. Its unique trifunctional arrangement allows for a highly logical and orthogonal synthetic strategy, leveraging high-yield, well-understood reactions like SNAr and palladium-catalyzed cross-coupling. The clear differentiation in reactivity between the C-F and C-I bonds provides a significant advantage over other dihalogenated pyridines, enabling milder reaction conditions and greater functional group tolerance. As the demand for novel, highly functionalized heterocyclic APIs continues to grow, the strategic application of "smart" intermediates like 2-Fluoro-3-iodo-5-nitropyridine will remain a critical tool for medicinal chemists and process development professionals.

References

  • Title: The Chemistry of 2-Fluoro-3-iodopyridine: Properties, Synthesis, and Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines Source: ResearchGate URL: [Link]

  • Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Supplementary Information Synthetic routes to compounds 5 and 10-19 Source: The Royal Society of Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Source: MDPI URL: [Link]

  • Title: Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine. Source: Chegg URL: [Link]

  • Title: United States Patent - 2-Cyano-3-(trifluoromethyl)
  • Title: Advances in Fluorination Chemistry for API Synthesis Source: Pharmaceutical Technology URL: [Link]

  • Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: Semantic Scholar URL: [Link]

  • Title: Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries Source: ResearchGate URL: [Link]

  • Title: 2-Fluoro-5-iodopyridine | 171197-80-1 Source: J&K Scientific URL: [Link]

  • Title: Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents Source: Organic Letters URL: [Link]

  • Title: Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature Source: PMC - NIH URL: [Link]

  • Title: 3.7: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Catalytic cross-coupling reactions Source: Ruhr-Universität Bochum URL: [Link]

  • Title: 2-Iodo-3-nitropyridine Source: PMC - NIH URL: [Link]

  • Title: Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material Source: WIPO Patentscope URL: [Link]

  • Title: Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review Source: ResearchGate URL: [Link]

  • Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide Source: ResearchGate URL: [Link]

  • Title: Pyridine derivatives, their pharmaceutical compositions... Source: PubChem URL: [Link]

  • Title: The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines Source: ResearchGate URL: [Link]

  • Title: Pyridine Compounds with Antimicrobial and Antiviral Activities Source: MDPI URL: [Link]

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Safety & Regulatory Compliance

Safety

Operational Safety &amp; Disposal Protocol: 2-Fluoro-3-iodo-5-nitropyridine

Executive Summary & Chemical Profile 2-Fluoro-3-iodo-5-nitropyridine is a high-value, high-energy heterocyclic intermediate commonly employed in (Nucleophilic Aromatic Substitution) and metal-catalyzed cross-coupling rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-Fluoro-3-iodo-5-nitropyridine is a high-value, high-energy heterocyclic intermediate commonly employed in


 (Nucleophilic Aromatic Substitution) and metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Its utility in drug discovery stems from its specific functionalization pattern: the 5-nitro group activates the 2-fluoro position for nucleophilic attack, while the 3-iodo handle allows for selective palladium-catalyzed functionalization. However, this same reactivity profile dictates its disposal requirements.

Critical Hazard Assessment (The "Why")

Effective safety relies on understanding causality, not just memorizing rules.

  • High Reactivity (

    
     Potential):  The electron-withdrawing nature of the nitro group (
    
    
    
    ) at the C5 position significantly reduces electron density at the C2 position. This makes the C2-Fluorine bond highly labile.
    • Operational Risk: Contact with strong nucleophiles (amines, hydroxides, alkoxides) in a waste container can trigger an uncontrolled exothermic reaction.

  • Halogenated Combustion Byproducts: Upon thermal decomposition or incineration, this compound releases Hydrogen Fluoride (HF), Hydrogen Iodide (HI), and Nitrogen Oxides (

    
    ).
    
    • Disposal Implication: It cannot be processed in standard medical waste incinerators. It requires a RCRA-permitted hazardous waste incinerator equipped with caustic scrubbers.

  • Energetic Potential: While not typically defined as a primary explosive, nitro-functionalized heterocycles possess high chemical potential energy. Shock sensitivity is generally low but increases if the compound is dry and impure.

Physical & Chemical Properties Table
PropertyDescriptionOperational Context
Physical State Solid (Crystalline powder)Dust inhalation hazard; use powder hood.
Color Pale yellow to off-whiteDiscoloration indicates decomposition (iodine release).
Solubility DMSO, DMF, DCM, Ethyl AcetateLipophilic; readily penetrates skin via solvents.
Incompatibility Strong Bases, Reducing AgentsDO NOT mix with alkaline waste streams.
Waste Code (US) D001 (Ignitable), D003 (Reactive)Check local regulations; often treated as "Halogenated Organic."

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for nitropyridines due to potential rapid dermal absorption.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if working with >5g.

  • Hands: Double-gloving strategy.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 8 mil) or Laminate (Silver Shield) for prolonged handling.

  • Respiratory: Work strictly within a certified chemical fume hood. If weighing outside a hood (discouraged), use a N95/P100 particulate respirator.

Disposal & Waste Management Workflow

This protocol prioritizes Segregation and Stabilization . We do not recommend bench-top chemical destruction (quenching) for this compound due to the risk of generating toxic byproducts or uncontrolled exotherms. Professional incineration is the only validated disposal method.

Workflow Visualization

The following logic gate ensures the compound ends up in the correct waste stream.

DisposalWorkflow Start Waste Generation: 2-Fluoro-3-iodo-5-nitropyridine StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure compound, contaminated solids) StateCheck->SolidPath Dry Solid/Wipes LiquidPath Liquid Waste (Mother liquor, reaction mixture) StateCheck->LiquidPath Solution Segregation CRITICAL SEGREGATION: Isolate from Bases & Oxidizers SolidPath->Segregation LiquidPath->Segregation ContainerSolid Container: Wide-mouth HDPE Jar (Double-bagged) Segregation->ContainerSolid Solids ContainerLiquid Container: Glass/HDPE Bottle (Vented Cap recommended) Segregation->ContainerLiquid Liquids Labeling Labeling: 'Hazardous Waste - Halogenated' 'Toxic' 'Irritant' ContainerSolid->Labeling ContainerLiquid->Labeling FinalStorage Satellite Accumulation Area: Secondary Containment Labeling->FinalStorage

Figure 1: Decision tree for segregating 2-Fluoro-3-iodo-5-nitropyridine waste. Note the critical segregation step to prevent incompatible mixing.

Detailed Procedures
Protocol A: Solid Waste (Pure Compound, Weighing Boats, Contaminated Gloves)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Double Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the jar. This minimizes dust generation when the container is eventually opened at the disposal facility.

  • Segregation: Ensure no metal spatulas or reducing agents are present in the bag.

  • Labeling: Mark as "Solid Hazardous Waste - Halogenated / Toxic." Explicitly list "2-Fluoro-3-iodo-5-nitropyridine" on the tag.

Protocol B: Liquid Waste (Reaction Solutions, Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (e.g., do not put chloroform solutions in non-fluorinated plastic containers for long periods; glass is preferred for halogenated solvents).

  • pH Check: Crucial. Check the pH of the solution.

    • If Basic (pH > 8): Carefully neutralize with dilute acid (e.g., 1M HCl) to pH 6-7 before adding to the waste container. This prevents the

      
       reaction from occurring in the waste drum.
      
  • Segregation: Pour into the "Halogenated Organic Solvents" carboy.

    • Never pour into the "Aqueous" or "Non-Halogenated" streams. The Iodine and Fluorine content requires specific incineration temperatures (

      
      ).
      

Emergency Contingencies

In the event of a spill or exposure, immediate action is required. This compound is a sensitizer and potential lachrymator.

EmergencyResponse Spill Spill Detected Evacuate Evacuate Immediate Area Alert Lab Personnel Spill->Evacuate PPE Don PPE: Resp Protection + Double Gloves Evacuate->PPE Contain Containment: Cover with absorbent pads (Do not use paper towels) PPE->Contain Clean Cleanup: Scoop into sealable bag Wipe with solvent (Acetone) Contain->Clean Disposal Dispose as Hazardous Waste Clean->Disposal

Figure 2: Workflow for managing incidental spills. Speed and respiratory protection are paramount.

Spill Cleanup Kit Requirements:

  • Inert absorbent material (Vermiculite or polypropylene pads).

  • Prohibited: Do not use sawdust or paper towels as the primary absorbent (combustible materials + nitro compounds = fire risk).

Regulatory Compliance & References

Compliance is governed by the "Cradle-to-Grave" principle. You are responsible for this chemical until it is destroyed.

EPA Waste Codes (US Context)

While specific listing depends on the exact concentration and formulation, this compound generally falls under:

  • Characteristic Waste: D001 (Ignitable - if in flammable solvent), D003 (Reactive - potential).

  • Halogenated Solvents (F-List): If dissolved in DCM or Chloroform, it adopts the F001/F002 codes.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273. EPA.gov. [Link]

  • PubChem. (2023). 2-Fluoro-5-nitropyridine Compound Summary (Analogous Reactivity Profile). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

Handling

Personal protective equipment for handling 2-Fluoro-3-iodo-5-nitropyridine

Topic: Personal protective equipment (PPE) and Handling Protocols for 2-Fluoro-3-iodo-5-nitropyridine CAS: 884495-33-4 Role: Senior Application Scientist Executive Safety Assessment: The "Why" Behind the Protocol As rese...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment (PPE) and Handling Protocols for 2-Fluoro-3-iodo-5-nitropyridine CAS: 884495-33-4 Role: Senior Application Scientist

Executive Safety Assessment: The "Why" Behind the Protocol

As researchers, we often treat substituted pyridines as generic "irritants." This is a critical error with 2-Fluoro-3-iodo-5-nitropyridine . You must understand the specific chemical reactivity to respect the hazard.

The Mechanism of Danger (SNAr Lability): This molecule is not merely toxic; it is an electrophilic trap .

  • Activation: The nitro group at the C5 position and the pyridine nitrogen withdraw electron density from the ring.

  • The Trigger: This creates an electron-deficient center at C2, making the C-F bond highly labile (unstable) and susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Biological Impact: Your skin and mucous membranes are rich in nucleophiles (amines in lysine, thiols in cysteine). Upon contact, this compound does not just "sit" on the skin; it covalently binds to tissue proteins by displacing the fluorine atom. This leads to irreversible sensitization and potential chemical burns that persist long after washing.

Operational Mandate: Treat this compound as a potent skin sensitizer and alkylating agent .

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient for "High Reactivity" intermediates. The following matrix is designed to prevent breakthrough, particularly when the compound is solvated.

PPE CategoryStandard Protocol (Solid Handling)Enhanced Protocol (Solution Handling)Technical Rationale
Hand Protection Double Nitrile (min. 5 mil outer)Laminate Liner (Silver Shield) under NitrileSolvent Permeation: Once dissolved (e.g., in DMF, DMSO, or DCM), the solvent carries the toxin through nitrile in <5 mins. Laminate is required to stop the solvent carrier.
Respiratory Fume Hood (Face velocity: 100 fpm)PAPR or Full-Face Respirator (P100/OV)Dust Migration: Halonitropyridines are often fine, electrostatic powders. If weighing outside a hood is unavoidable, respiratory protection is mandatory.
Eye/Face Chemical Goggles (tight-fitting)Face Shield + GogglesCorneal Damage: The nitro-group enhances acidity/reactivity. Dust contact with the eye moisture creates an immediate corrosive environment.
Body Tyvek Lab Coat (Disposable)Tyvek + Apron (Impervious)Fabric Retention: Cotton lab coats absorb and retain the chemical, creating a secondary exposure source during laundering.

Operational Workflow: Step-by-Step

This protocol minimizes static discharge and containment breach, the two most common failure points with functionalized pyridines.

Phase 1: Preparation & Engineering Controls
  • Static Mitigation: Place an ionizing fan or antistatic gun inside the fume hood. Nitro-iodopyridines are heavy, crystalline solids that generate significant static charge, causing "fly-away" powder.

  • Surface Protection: Line the hood surface with a disposable absorbent pad (plastic side down). This captures the inevitable micro-spills during weighing.

Phase 2: Weighing & Solubilization
  • The "Coffin" Technique: Do not weigh directly into a round-bottom flask. Weigh into a glass vial or weigh boat inside a secondary container (a larger beaker).

  • Solvent Addition: Add solvent (e.g., THF, DMF) to the solid slowly.

    • Caution: Although this specific isomer is generally thermally stable, the dissolution of electron-deficient pyridines can be mildly exothermic.

  • Seal Immediately: Once solvated, the permeation risk increases 100x. Cap the vessel immediately.

Phase 3: Reaction Setup
  • Cannula Transfer: If moving the solution to a reaction vessel, use a cannula or syringe transfer. Never pour open solutions of this compound.

  • Quenching: If this is a reagent in a reaction, ensure the quench protocol destroys the unreacted starting material (usually by treating with a nucleophile like aqueous amine or hydroxide, if compatible with the product, to consume the C-F bond).

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" decision points based on state (Solid vs. Solution).

SafetyProtocol Start START: Risk Assessment (2-Fluoro-3-iodo-5-nitropyridine) StateCheck Check Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Solid SolnPath Solution (DMF/DCM/DMSO) StateCheck->SolnPath Dissolved PPE_Solid PPE: Double Nitrile + Goggles Engineering: Static Control SolidPath->PPE_Solid Weighing Weighing Protocol: Use Secondary Containment Avoid Drafts PPE_Solid->Weighing Cleanup Decontamination: Clean surfaces with 10% Bleach (Oxidizes residues) Weighing->Cleanup PPE_Soln PPE: Laminate Liners (Silver Shield) + Nitrile Outer SolnPath->PPE_Soln Transfer Transfer Protocol: Cannula/Syringe Only NO POURING PPE_Soln->Transfer Transfer->Cleanup Disposal Disposal: High-Hazard Halogenated Waste Segregate from Oxidizers Cleanup->Disposal

Caption: Operational logic flow distinguishing between solid-state static risks and solution-state permeation risks.

Emergency & Disposal Protocols

Accidental Exposure
  • Skin Contact: Immediate wash with soap and water for 15 minutes . Crucial: Do not use alcohol or organic solvents to wipe the skin; this will increase permeability and drag the fluoropyridine deeper into the dermis.

  • Eye Contact: Flush for 15 minutes. Seek an ophthalmologist immediately. The combination of fluorine and nitro groups can cause delayed corneal opacification.

Decontamination of Spills
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/surfactant) to dampen, then scoop up.

  • Solution Spill: Absorb with vermiculite.

  • Surface Decon: Wipe the area with a 10% Sodium Hypochlorite (Bleach) solution followed by water. The bleach helps oxidize the nitro-aromatic residues, aiding in breakdown.

Disposal
  • Classification: Halogenated Organic Waste.

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid) and strong bases (which may induce uncontrolled hydrolysis/exotherm).

  • Labeling: Clearly mark as "Fluoronitropyridine – Potential Sensitizer."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24867990 (2-Fluoro-3-iodo-5-nitropyridine). PubChem. Available at: [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 2-fluoro-3-iodo-5-nitropyridine (CAS 884495-33-4).[1] ECHA. Available at: [Link]

  • University of California, San Diego (UCSD). Standard Operating Procedure: Pyrophoric and Highly Reactive Reagents (Analogous Handling for Activated Halopyridines). UCSD Blink. Available at: [Link]

Sources

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